molecular formula C8H4O9 B181720 Furantetracarboxylic acid CAS No. 20416-04-0

Furantetracarboxylic acid

Katalognummer: B181720
CAS-Nummer: 20416-04-0
Molekulargewicht: 244.11 g/mol
InChI-Schlüssel: IREPGQRTQFRMQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furantetracarboxylic acid (FTCA) is an advanced organic compound with significant research value as a versatile building block in crystal engineering and materials science. Its core structure features a furan ring with four carboxyl functional groups, enabling it to form robust and predictable supramolecular architectures through multiple hydrogen-bonding interactions . This capability is central to its application in designing novel cocrystals and organic salts, particularly with aminopyrimidine bases, for the study of proton transfer dynamics in the elusive ΔpKa range of 0 to 3 . Furthermore, FTCA serves as a critical precursor for the synthesis of thermally stable polymers. Through reactions such as aromatization, FTCA and its derivatives can be converted into dianhydrides of aromatic tetracarboxylic acids, which are essential for producing high-performance polyimides and polyimidazopyrrolones . This combination of applications makes FTCA a reagent of high interest in the development of new polymeric materials and in the fundamental study of intermolecular interactions, including the qualitative and quantitative analysis of non-covalent forces via computational methods like QTAIM and Hirshfeld surface analysis . For Research Use Only. Not for human, veterinary, or household use.

Eigenschaften

IUPAC Name

furan-2,3,4,5-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h(H,9,10)(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREPGQRTQFRMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285293
Record name Furantetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20416-04-0
Record name 2,3,4,5-Furantetracarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20416-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furantetracarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020416040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furantetracarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furantetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURANTETRACARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/526V46EZC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Furantetracarboxylic Acid (CAS 20416-04-0)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Ligand Engineering & Solid-State Applications

Executive Summary

Furan-2,3,4,5-tetracarboxylic acid (FTCA), CAS 20416-04-0, represents a highly oxygenated, rigid heterocyclic building block distinct from its widely utilized analog, 2,5-furandicarboxylic acid (FDCA). While FDCA is the cornerstone of renewable bioplastics, FTCA is a specialized ligand for Metal-Organic Framework (MOF) topology control and pharmaceutical co-crystal engineering .

This guide addresses the synthesis, characterization, and application of FTCA. It is designed for researchers requiring high-purity isolation of the tetra-acid for use as a multidentate linker in coordination polymers or as a solubility-enhancing co-former in drug development.

Part 1: Chemical Identity & Physiochemical Profile[1]

FTCA is characterized by a planar furan ring fully substituted with carboxyl groups. This saturation creates a high electron-withdrawing environment, significantly increasing the acidity of the carboxyl protons compared to benzoic acid analogs (e.g., pyromellitic acid).

Table 1: Physiochemical Specifications

PropertySpecificationNotes
IUPAC Name Furan-2,3,4,5-tetracarboxylic acidDistinct from tetrahydro analogs (CAS 26106-63-8).[1][2]
CAS Number 20416-04-0Verify CAS to avoid purchasing the saturated analog.
Molecular Formula C₈H₄O₉High oxygen-to-carbon ratio (1.125).
Molecular Weight 244.11 g/mol
pKa (Predicted) pKa₁ ≈ 1.8Stronger acid than benzoic analogs due to furan oxygen electronegativity.
Solubility DMSO, Methanol, Water (Hot)Poor solubility in non-polar solvents (Hexane, DCM).
Appearance White to off-white crystalline powderHygroscopic; store in desiccator.
Part 2: Synthetic Pathways & Isolation Protocols

Expert Insight: Direct synthesis of the free acid is often low-yielding due to decarboxylation risks at high temperatures. The most robust route involves the construction of the furan ring as a tetra-ester, followed by controlled hydrolysis. The "Dioxalylsuccinate Route" is the industry standard for high purity.

2.1 Synthesis Logic Diagram

The following workflow illustrates the cyclization strategy required to construct the fully substituted furan core.

SynthesisLogic Precursors Diethyl Succinate + Diethyl Oxalate Intermediate Tetraethyl Dioxalylsuccinate Precursors->Intermediate Claisen Condensation (NaOEt) Cyclization Acid-Catalyzed Cyclization (-H2O) Intermediate->Cyclization Ester Tetraethyl Furantetracarboxylate Cyclization->Ester Ring Closure Hydrolysis Base Hydrolysis (NaOH -> HCl) Ester->Hydrolysis Deprotection Product FTCA (Acid) Crystalline Solid Hydrolysis->Product Precipitation pH < 1

Figure 1: Step-wise synthetic pathway from acyclic precursors to the target tetra-acid.

2.2 Validated Protocol: Hydrolysis of Tetraethyl Ester

Note: This protocol assumes possession of the tetraethyl ester intermediate. If starting from scratch, perform the Claisen condensation of diethyl succinate and diethyl oxalate first.

Reagents:

  • Tetraethyl furan-2,3,4,5-tetracarboxylate (10 mmol)

  • Sodium Hydroxide (NaOH), 2.5 M aqueous solution

  • Hydrochloric Acid (HCl), 6 M

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Solubilization: In a 100 mL round-bottom flask, dissolve 10 mmol of the tetra-ester in 20 mL of ethanol.

  • Saponification: Add 20 mL of 2.5 M NaOH (50 mmol, 1.25 equiv per ester group). The solution may turn slightly yellow.[3]

  • Reflux: Heat the mixture to mild reflux (80°C) for 4 hours.

    • Checkpoint: Monitor via TLC (SiO₂, 5% MeOH in DCM). The starting material spot (Rf ~0.8) should disappear.[4]

  • Concentration: Remove ethanol under reduced pressure (Rotavap) to leave an aqueous slurry of the sodium salt.

  • Acidification (Critical Step): Cool the aqueous residue in an ice bath to 0-5°C. Dropwise add 6 M HCl with vigorous stirring until pH reaches ~1.

    • Observation: A thick white precipitate of FTCA will form immediately.

  • Isolation: Filter the solid using a sintered glass funnel. Wash with ice-cold 0.1 M HCl (2 x 5 mL) to remove excess salts without dissolving the product.

  • Drying: Dry under high vacuum at 40°C over P₂O₅ for 12 hours.

Part 3: Coordination Chemistry & MOF Engineering

FTCA is a "privileged ligand" for constructing robust Metal-Organic Frameworks (MOFs). Unlike dicarboxylic acids (linear linkers), FTCA is a tetratopic linker. It can bridge up to four metal clusters, creating high-connectivity networks (e.g., ftw or scu topologies) often utilized in gas storage.

3.1 MOF Synthesis Workflow (Solvothermal)

The high solubility of FTCA in water/ethanol makes it ideal for "Green MOF" synthesis, avoiding toxic solvents like DMF when possible.

MOF_Workflow Ligand FTCA Ligand (0.5 mmol) Mix Ultrasonic Homogenization 30 mins Ligand->Mix Metal Metal Salt (ZrCl4 / Cu(NO3)2) Metal->Mix Solvent Solvent System (H2O:EtOH / DMF:Formic Acid) Solvent->Mix Autoclave Teflon-lined Autoclave 120°C, 24-48h Mix->Autoclave Sealing Wash Solvent Exchange (Activation) Autoclave->Wash Cooling & Filtration Analysis PXRD & BET Surface Area Wash->Analysis Vacuum Drying

Figure 2: Solvothermal workflow for FTCA-based MOF fabrication.

Key Design Consideration: When using Zirconium (Zr) or Lanthanides, FTCA tends to form 8-connected clusters . To prevent the formation of dense, non-porous phases, use a modulator (e.g., acetic acid or benzoic acid) in the synthesis mixture. The modulator competes with FTCA, slowing down crystal growth and improving defect engineering.

Part 4: Pharmaceutical Relevance (Co-Crystals)[7]

For drug development professionals, FTCA is not an API but a Co-former . Its high acidity and four hydrogen-bond donor sites make it exceptional for co-crystallizing with weakly basic drugs (e.g., caffeine, nicotine, urea derivatives) to modulate solubility and bioavailability.

Mechanism: The carboxylic acid protons of FTCA form robust supramolecular synthons (heterosynthons) with the nitrogen/basic centers of the API.

4.1 Co-Crystal Screening Protocol

Method: Liquid-Assisted Grinding (LAG). This is the most efficient method to screen for FTCA co-crystals.

  • Stoichiometry: Weigh API and FTCA in 1:1, 2:1, and 1:2 molar ratios.

  • Solvent: Add a catalytic amount (10-20 µL) of MeOH or EtOH.

  • Energy: Grind in a ball mill (e.g., Retsch MM400) at 25 Hz for 20 minutes.

  • Validation: Analyze the resulting powder via PXRD.

    • Success Criteria: New diffraction peaks distinct from both pure API and pure FTCA indicate a new phase (co-crystal).

Part 5: Analytical Characterization

To ensure scientific integrity, every batch of synthesized FTCA must be validated.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) Absence of ring protons. Broad singlet at 12-14 ppm (4H, -COOH).Confirms full substitution and purity (no aldehydes).
¹³C NMR Three distinct signals: Carbonyl (~160 ppm), Furan-C2/5 (~148 ppm), Furan-C3/4 (~118 ppm).Verifies symmetry of the molecule.
FT-IR Strong C=O stretch (1700-1730 cm⁻¹); Broad O-H stretch (2500-3300 cm⁻¹).Confirms carboxylic acid functionality.
PXRD Sharp crystalline peaks (if solid).Amorphous halo indicates improper drying or hydration.
References
  • Synthesis of Furan-2,3,4,5-tetracarboxylic Acid Derivatives Source: PubChem Compound Summary for CID 237617.[5] URL:[Link][2]

  • Regulatory Classification of Pharmaceutical Co-Crystals Source: U.S. Food and Drug Administration (FDA) Guidance for Industry. URL:[Link][6]

  • Biogenic Metal–Organic Frameworks and Furanic Linkers Source: ResearchGate (Review on Furan-based MOFs). URL:[Link]

  • Pharmaceutical Cocrystals: A Review of Preparations and Properties Source: National Institutes of Health (PMC). URL:[Link]

Sources

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for Tetrahydrofuran-2,3,4,5-tetracarboxylic acid (THFTCA) , a high-functionality heterocyclic building block. It synthesizes physicochemical data, synthesis protocols, and application workflows for researchers in material science and drug development.

Executive Summary

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid (THFTCA) (CAS: 26106-63-8) is a polycarboxylic acid derivative of tetrahydrofuran.[1][2][3] Distinguished by its high oxygen content and four carboxyl groups on a saturated five-membered ring, it functions as a versatile ligand in coordination chemistry and a "green" cross-linking agent for polysaccharides. Unlike its aromatic analog (furan-tetracarboxylic acid), THFTCA offers greater conformational flexibility, making it a critical linker in the synthesis of Metal-Organic Frameworks (MOFs) and Deep Eutectic Solvents (DES) .

Molecular Architecture & Physicochemical Profile[4]

Structural Characteristics

The molecule consists of a tetrahydrofuran (THF) ring substituted at all four carbon positions with carboxylic acid groups.[4]

  • Stereochemistry: The compound exists as multiple stereoisomers based on the relative orientation (cis/trans) of the carboxyl groups. The commercial grade is typically a mixture of isomers, though specific all-cis or cis,trans,cis forms can be isolated via stereoselective synthesis.

  • Functionality: The ether oxygen (position 1) acts as a weak Lewis base, while the four carboxyl groups (positions 2,3,4,5) provide strong chelating sites for metal ions (Na⁺, Cu²⁺, Mn²⁺) and cross-linking sites for hydroxyl-bearing polymers.

Physicochemical Data
PropertyValue / Description
CAS Number 26106-63-8
Molecular Formula C₈H₈O₉
Molecular Weight 248.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 205 °C (decomposes)
Solubility Soluble in Water, THF, Ethanol; Insoluble in Hexane, Toluene
Acidity (pKa) Predicted pKa₁ ≈ 2.38 ± 0.70 (Strong organic acid)
Stability Hygroscopic; dehydrates to dianhydride (CAS 25574-69-0) above 150°C

Synthesis & Purification Protocols

Primary Synthetic Route: Hydrolysis of the Dianhydride

The most reliable laboratory method for obtaining high-purity THFTCA is the hydrolysis of its commercially available precursor, Tetrahydrofuran-2,3,4,5-tetracarboxylic dianhydride .

Reaction Logic

The dianhydride contains two strained 5-membered anhydride rings fused to the central THF ring. Hydrolysis relieves this ring strain, quantitatively yielding the tetra-acid. This method avoids the complex purification required if starting from furan oxidation.

SynthesisPath Dianhydride THF-2,3,4,5-tetracarboxylic Dianhydride (CAS 25574-69-0) Reflux Reflux (100°C, 2-4 hrs) Dianhydride->Reflux Water H₂O (Excess) Water->Reflux Acid THF-2,3,4,5-tetracarboxylic Acid (CAS 26106-63-8) Reflux->Acid Hydrolysis (Quant. Yield)

Figure 1: Hydrolysis pathway converting the dianhydride precursor to the active tetra-acid form.

Step-by-Step Protocol
  • Dissolution: Suspend 10.0 g (47 mmol) of Tetrahydrofuran-2,3,4,5-tetracarboxylic dianhydride in 50 mL of deionized water.

  • Reflux: Heat the suspension to reflux (100°C) with magnetic stirring. The solid will gradually dissolve as the anhydride rings open to form the hydrophilic acid groups.

  • Completion: Continue reflux for 2 hours until a clear, homogeneous solution is obtained.

  • Isolation:

    • Method A (Evaporation): Remove water under reduced pressure (rotary evaporator) at 50°C to obtain the crude acid as a white solid.

    • Method B (Crystallization): Concentrate the solution to ~15 mL and cool to 4°C overnight to induce crystallization.

  • Drying: Dry the product in a vacuum oven at 60°C for 12 hours. Note: Do not exceed 100°C during drying to prevent reversion to the anhydride.

Functional Applications

Green Cross-Linking Agent (Cellulose & Polymers)

THFTCA serves as a formaldehyde-free cross-linking agent for cotton and paper. It functions via a pad-dry-cure mechanism where the carboxyl groups form ester linkages with the hydroxyl groups of cellulose.

  • Mechanism: Dehydration at elevated temperatures (Cure phase) drives the esterification. The cyclic structure of THFTCA provides a rigid "spacer" that improves the mechanical strength and wrinkle resistance of the fabric.

  • Catalyst: Sodium hypophosphite (SHP) is commonly used to lower the curing temperature.

Crosslinking Cellulose Cellulose Polymer (R-OH) Complex Intermediate Complex Cellulose->Complex Impregnation (Pad Step) THFTCA THFTCA (R'-COOH) THFTCA->Complex Impregnation (Pad Step) Ester Cross-linked Network (R-O-CO-R'-CO-O-R) Complex->Ester Thermal Curing (-H₂O, 160-180°C)

Figure 2: Esterification mechanism for cross-linking cellulosic materials using THFTCA.

Metal-Organic Frameworks (MOFs)

The flexible ether linkage and high denticity (4 carboxyls + 1 ether oxygen) make THFTCA a unique ligand for constructing MOFs with novel topologies.

  • Coordination Modes: It can bridge multiple metal centers (e.g., Na, Cu, Mn) to form 3D porous networks.

  • Example Material: [Na(H₃THFTCA)]ₙ .

    • Synthesis: Reaction of H₄THFTCA with NaOH and Nd(NO₃)₃ (as a template/additive) in water at room temperature yields a 3D framework where Na⁺ ions are coordinated by 7 oxygen atoms (pentagonal bipyramidal geometry).

Analytical Characterization

To validate the integrity of THFTCA, use the following analytical markers:

  • FT-IR Spectroscopy:

    • Broad Band (3500–2500 cm⁻¹): O-H stretch of carboxylic acid.

    • Strong Peak (1700–1730 cm⁻¹): C=O stretch of the acid carbonyl.

    • Absence check: Ensure no peaks appear at 1780/1850 cm⁻¹ (characteristic of the anhydride), confirming complete hydrolysis.

  • ¹H NMR (D₂O):

    • Resonances for the methine protons on the THF ring. Due to symmetry (depending on the isomer), typically two distinct multiplets appear between 4.5–5.5 ppm.

  • Elemental Analysis:

    • Confirm C/H ratios match C₈H₈O₉ (C: 38.72%, H: 3.25%).

References

  • Synthesis & MOF Structure

    • Title: Poly[(μ5-5-carboxylatotetrahydrofuran-2,3,4-tricarboxylic acid)sodium]
    • Source: Acta Crystallographica Section E (2009)
    • URL:[Link]

  • Cross-linking Application

    • Title: Ester crosslinking to improve wet performance of paper using multifunctional carboxylic acids
    • Source: USDA Forest Service / ResearchG
    • URL:[Link]

  • Precursor Information (Dianhydride)

    • Title: Tetrahydrofuran-2,3,4,5-tetracarboxylic dianhydride Product Page[5][6][7]

    • Source: Sigma-Aldrich[6]

  • General Properties & Safety

    • Title: Tetrahydrofuran-2,3,4,5-tetracarboxylic acid (CID 97421)[3]

    • Source: PubChem[3]

    • URL:[Link]

Sources

Furan-Based Dicarboxylic Acids: A Technical Guide to Synthesis, Polymer Applications, and Emerging Pharmaceutical Roles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furan-based dicarboxylic acids, particularly 2,5-furandicarboxylic acid (FDCA), are at the forefront of the transition towards a bio-based economy. Derived from renewable resources, these platform chemicals offer a sustainable alternative to their petroleum-based counterparts, with wide-ranging applications spanning high-performance polymers to novel pharmaceutical excipients. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of furan-based dicarboxylic acids, with a focus on FDCA. We will delve into the intricacies of catalytic conversion of biomass-derived 5-hydroxymethylfurfural (HMF) to FDCA, the subsequent polymerization to polyethylene furanoate (PEF), and the comparative advantages of PEF over traditional polyethylene terephthalate (PET). Furthermore, this guide will illuminate the burgeoning role of these diacids in the pharmaceutical industry, offering insights into their potential to enhance drug solubility and stability. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and potential of these versatile bio-based molecules.

Introduction: The Rise of Furan-Based Platform Chemicals

The imperative to reduce our reliance on fossil fuels has catalyzed significant research into renewable chemical feedstocks. Among the most promising are furan-based compounds derived from the dehydration of C6 sugars found in biomass.[1] 2,5-furandicarboxylic acid (FDCA) has been identified by the US Department of Energy as a top-12 platform chemical due to its structural similarity to terephthalic acid, a key monomer in the production of PET.[2][3] This structural analogy positions FDCA as a prime candidate for the synthesis of bio-based polymers with enhanced properties. This guide will provide a comprehensive overview of the synthesis of FDCA from biomass and its subsequent applications, with a particular focus on the production of polyethylene furanoate (PEF), a bio-based polyester with superior barrier and thermal properties compared to PET.[4][5] We will also explore the emerging and promising applications of furan-based dicarboxylic acids in the pharmaceutical sector.

Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

The economically viable production of high-purity FDCA is a critical step in the value chain of furan-based polymers. The primary route to FDCA involves the oxidation of 5-hydroxymethylfurfural (HMF), which is itself derived from the dehydration of hexoses like fructose and glucose.[6] Various catalytic systems, including chemocatalysis, biocatalysis, and electrocatalysis, have been developed for the efficient conversion of HMF to FDCA.

Chemocatalytic Oxidation of HMF

Homogeneous and heterogeneous catalysis have been extensively investigated for the oxidation of HMF. While homogeneous catalysts can be effective, they often suffer from challenges related to catalyst separation and recycling.[7] Consequently, significant research has focused on the development of robust heterogeneous catalysts.

Noble metal catalysts, such as platinum, palladium, and gold, supported on various materials have demonstrated high activity and selectivity for FDCA production under mild conditions.[7] Non-noble metal catalysts are also being explored as more cost-effective alternatives.

Experimental Protocol: Palladium on Carbon (Pd/C) Catalyzed Oxidation of HMF to FDCA [8]

This protocol details the synthesis of FDCA from HMF using a heterogeneous palladium on carbon (Pd/C) catalyst with molecular oxygen as the oxidant in an aqueous medium.

  • Materials:

    • 5-Hydroxymethylfurfural (HMF)

    • 20 wt% Palladium on activated carbon (Pd/C)

    • Potassium carbonate (K₂CO₃)

    • Deionized water

    • High-pressure reactor equipped with a gas inlet, pressure gauge, and mechanical stirrer

    • Oxygen (O₂) gas cylinder

    • Filtration apparatus

  • Procedure:

    • Place HMF, 20 wt% Pd/C catalyst, and K₂CO₃ in the high-pressure reactor.

    • Add deionized water to the reactor.

    • Seal the reactor and purge with O₂ gas several times.

    • Pressurize the reactor with O₂ to the desired pressure.

    • Heat the reactor to the reaction temperature (e.g., 140°C) with constant stirring.

    • Monitor the reaction progress by analyzing aliquots for HMF conversion and FDCA yield.

    • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

    • Filter the reaction mixture to recover the Pd/C catalyst.

    • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the FDCA.

    • Filter the precipitated FDCA, wash with cold water, and dry under vacuum.

The causality behind these choices lies in the ability of the Pd/C catalyst to effectively activate molecular oxygen for the selective oxidation of the aldehyde and alcohol functionalities of HMF to carboxylic acids. The basic conditions facilitated by K₂CO₃ promote the reaction.

Biocatalytic Synthesis of FDCA

Biocatalysis offers a more environmentally benign route to FDCA, operating under milder reaction conditions with high selectivity.[9] This approach typically employs whole-cell biocatalysts or isolated enzymes.

Conceptual Workflow: Chemo-enzymatic Cascade for FDCA Production [10]

A promising approach involves a one-pot chemo-biocatalytic cascade system.

  • Chemical Oxidation of HMF to FFCA: The selective oxidation of the hydroxymethyl group of HMF to 5-formyl-2-furancarboxylic acid (FFCA) is achieved using a TEMPO/laccase system.

  • Biocatalytic Oxidation of FFCA to FDCA: The resulting FFCA is then oxidized to FDCA by a whole-cell biocatalyst, such as Pseudomonas putida KT2440.

This self-validating system leverages the strengths of both chemical and biological catalysis, leading to high conversions and selectivities.

Diagram: Synthesis Pathway from Biomass to FDCA and PEF

G cluster_biomass Biomass Feedstock cluster_synthesis Chemical Conversion cluster_polymerization Polymerization Biomass Lignocellulosic Biomass (e.g., corn stover, wood) Sugars C6 Sugars (Glucose, Fructose) Biomass->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation (Chemo-, Bio-, Electro-catalysis) PEF Polyethylene Furanoate (PEF) FDCA->PEF Polycondensation EG Ethylene Glycol (EG) EG->PEF

Caption: A simplified workflow illustrating the conversion of biomass to PEF.

Polyethylene Furanoate (PEF): The Bio-Based Alternative to PET

The polymerization of FDCA with ethylene glycol yields polyethylene furanoate (PEF), a polyester with remarkable properties that make it a compelling sustainable alternative to PET.[11]

Synthesis of PEF

PEF is typically synthesized through a two-stage melt polycondensation process, similar to the industrial production of PET.

Experimental Protocol: Two-Stage Melt Polycondensation of FDCA and Ethylene Glycol [12]

  • Materials:

    • 2,5-Furandicarboxylic acid (FDCA)

    • Ethylene glycol (EG)

    • Antimony trioxide (Sb₂O₃) catalyst

    • Reaction flask equipped with a stirrer, nitrogen inlet, and distillation condenser

    • Vacuum pump

  • Procedure:

    • Esterification:

      • Charge the reaction flask with FDCA and EG in a molar ratio of approximately 1:2.1.

      • Purge the flask with nitrogen.

      • Heat the mixture under a nitrogen flow, gradually increasing the temperature from 170°C to 200°C, with stirring.

      • Water will distill off as the esterification reaction proceeds to form bis(2-hydroxyethyl) furandicarboxylate (BHEF).

    • Polycondensation:

      • Add the Sb₂O₃ catalyst (e.g., 300 ppm) to the reaction mixture.

      • Gradually apply a vacuum to the system.

      • Increase the temperature to 250-260°C while continuing to stir.

      • The viscosity of the molten polymer will increase as the polycondensation reaction proceeds and ethylene glycol is removed.

      • Once the desired molecular weight is achieved, the molten PEF is extruded and pelletized.

The choice of a two-stage process allows for efficient removal of water in the first stage and ethylene glycol in the second, driving the equilibrium towards the formation of a high molecular weight polymer.

Comparative Properties of PEF and PET

PEF exhibits superior thermal and barrier properties compared to PET, making it particularly attractive for packaging applications.[5][13][14][15][16][17]

Table 1: Comparison of Key Physical and Mechanical Properties of PEF and PET

PropertyPEFPET
Thermal Properties
Glass Transition Temperature (Tg)~86 °C[17]~74 °C[18]
Melting Temperature (Tm)~210-215 °C[15][16]~265 °C[18]
Mechanical Properties
Young's ModulusHigher than PET[15][16]-
Tensile StrengthHigher than PET[15][16]-
Barrier Properties
Oxygen Permeability~10 times lower than PET[14]-
Carbon Dioxide Permeability~16-20 times lower than PET[14]-
Water Vapor Permeability~2 times lower than PET[13]-

The enhanced barrier properties of PEF are attributed to the planar and more rigid structure of the furan ring compared to the benzene ring in PET, which restricts the diffusion of small gas molecules.[13] The higher glass transition temperature of PEF also provides better thermal resistance.[17]

Diagram: Logical Relationship of PEF's Superior Properties

G FuranRing Rigid Furan Ring in PEF Backbone Barrier Superior Gas Barrier Properties (O₂, CO₂, H₂O) FuranRing->Barrier Thermal Higher Glass Transition Temp. (Tg) FuranRing->Thermal Mechanical Enhanced Mechanical Strength FuranRing->Mechanical Applications Improved Packaging Performance (e.g., extended shelf life) Barrier->Applications Thermal->Applications

Caption: The rigid furan ring in PEF leads to enhanced properties.

Emerging Applications in the Pharmaceutical Industry

Beyond polymers, furan-based dicarboxylic acids are gaining traction in the pharmaceutical industry, primarily as functional excipients to improve drug formulation and delivery.[19]

Enhancing Drug Solubility and Stability

Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability. FDCA can be used to form amorphous solid dispersions and co-crystals with active pharmaceutical ingredients (APIs), thereby enhancing their dissolution rates.[19] The dicarboxylic acid functionality allows for strong hydrogen bonding interactions with API molecules, preventing recrystallization and improving stability.

Case Studies: [19]

  • Anti-inflammatory drugs: FDCA-based dispersions have been shown to improve the dissolution rates of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

  • Anticancer agents: Hydrophobic chemotherapeutic drugs have demonstrated better stability when formulated in FDCA-based polymeric carriers.

Furan-Based Dicarboxylic Acids as Pharmaceutical Intermediates

Furan-2,5-dicarboxylic acid and its derivatives can also serve as versatile building blocks in the synthesis of novel APIs.[20][21] The furan ring is a bioisostere of the benzene ring and can be incorporated into drug molecules to modulate their physicochemical and pharmacokinetic properties. While research in this area is still emerging, the potential to create novel therapeutics from these bio-based scaffolds is significant. Other isomers, such as furan-2,3-dicarboxylic acid and furan-3,4-dicarboxylic acid, also offer unique structural motifs for the synthesis of fine chemicals and pharmaceutical intermediates.[22][23]

Other Furan-Based Dicarboxylic Acids and Their Potential

While 2,5-FDCA is the most studied isomer, other furan-dicarboxylic acids also hold potential for various applications.

  • Furan-2,3-dicarboxylic acid: This isomer is a versatile building block in organic synthesis for the creation of fine chemicals and pharmaceutical intermediates.[22]

  • Furan-3,4-dicarboxylic acid: This compound and its derivatives have been explored in the synthesis of novel polymers and as precursors in organic synthesis.[23][24]

Further research into the synthesis and applications of these isomers is warranted to fully unlock the potential of the furan-dicarboxylic acid platform.

Conclusion and Future Outlook

Furan-based dicarboxylic acids, led by 2,5-FDCA, represent a paradigm shift in the chemical industry, offering a sustainable and high-performance alternative to petroleum-derived chemicals. The advancements in catalytic synthesis and the superior properties of polymers like PEF are paving the way for their widespread adoption in packaging and other industries. Furthermore, their emerging roles in the pharmaceutical sector highlight the versatility and immense potential of these bio-based molecules. As research and development continue to address challenges in scalability and cost-competitiveness, furan-based dicarboxylic acids are poised to become a cornerstone of a more sustainable and circular economy.

References

  • BioBiz. (2025, July 31). Polyethylene Furanoate (PEF) Production from FDCA and Ethylene Glycol. Retrieved from [Link]

  • Deshmukh, Y. S., et al. (2018). Efficient Method for Synthesis of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural and Fructose Using Pd/CC Catalyst under Aqueous Conditions. ACS Sustainable Chemistry & Engineering, 6(5), 6048-6056. [Link]

  • ResearchGate. (n.d.). Step‐wise PEF synthesis from 2,5‐FDCA and ethylene glycol. [Image]. Retrieved from [Link]

  • FCAD Group. (n.d.). Advantages of PEF Over PET. Retrieved from [Link]

  • ResearchGate. (n.d.). comparison of PET and PEF properties 34,35. [Image]. Retrieved from [Link]

  • PETplanet Insider. (2024, December 9). PEF: A bio-based alternative to PET with lower environmental impact. Retrieved from [Link]

  • Chemical Market Analytics. (2016, June 1). Bio-Based Furan Dicarboxylic Acid (FDCA) and Its Polymer Polyethylene Furanoate (PEF). Retrieved from [Link]

  • Inline Plastics. (2025, August 18). PET and The Battle of Bioplastics Part III: PEF. Retrieved from [Link]

  • ResearchGate. (n.d.). The consecutive enzymatic oxidation route of HMF to FDCA. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route of PEF, starting from FDCA and DMFD. [Image]. Retrieved from [Link]

  • de la Cruz-Martínez, F., et al. (2020). A Perspective on PEF Synthesis, Properties, and End-Life. Frontiers in Chemistry, 8, 757. [Link]

  • de la Cruz-Martínez, F., et al. (2020). A Perspective on PEF Synthesis, Properties, and End-Life. Frontiers in Chemistry, 8, 757. [Link]

  • Kasmi, N., et al. (2022). Synthesis and Characterization of Poly(ethylene furanoate)/Poly(ε-caprolactone) Block Copolymers. Journal of the American Society for Mass Spectrometry, 33(7), 1266-1275. [Link]

  • Chadderdon, D. J., et al. (2014). Electrocatalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid on supported Au and Pd bimetallic nanoparticles. Green Chemistry, 16(8), 3778-3786. [Link]

  • PETplanet Insider. (2024, September 25). PEF, polyester material of the future. Retrieved from [Link]

  • ResearchGate. (n.d.). Two pathways for oxidation of HMF to FDCA. [Image]. Retrieved from [Link]

  • Gümrükcü, B. A., et al. (2024). CoOOH-catalyzed anodic oxidation of 5-(hydroxymethyl)-furfural under non-alkaline conditions. Green Chemistry. [Link]

  • Wang, Y., et al. (2022). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. Molecules, 27(19), 6295. [Link]

  • ResearchGate. (2023, September 7). Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators. Retrieved from [Link]

  • Li, W., et al. (2018). Electrochemical Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid (FDCA) in Acidic Media Enabling Spontaneous FDCA Separation. ChemSusChem, 11(16), 2685-2690. [Link]

  • ResearchGate. (n.d.). Electrocatalytic oxidation of 5‐hydroxymethylfurfural for sustainable 2,5‐furandicarboxylic acid production—From mechanism to catalysts design. Retrieved from [Link]

  • Chemtarget. (2023, July 5). 2,5-Furanedicarboxylic acid (FDCA):Pharmaceutical Intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the oxidation of HMF to FDCA utilizing the NaOtBu‐O2.... [Image]. Retrieved from [Link]

  • Gao, Y., et al. (2022). Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst. Frontiers in Chemistry, 10, 848881. [Link]

  • ResearchGate. (n.d.). Two‐Step Synthesis of 2,5‐Furandicarboxylic Acid Through Biomass‐Derived 5‐(Hydroxymethyl)furfural in a Green Isopropanol–Water Solvent System. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for catalytic oxidation of HMF into FDCA. [Image]. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Furan-2,3-dicarboxylic Acid: A Versatile Building Block in Organic Synthesis. Retrieved from [Link]

  • Zhang, Z., et al. (2025). Noble Metal-Based Catalysts for Selective Oxidation of HMF to FDCA: Progress in Reaction Mechanism and Active Sites. Catalysts, 15(2), 194. [Link]

  • Aisyah, S., et al. (2020). Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor. RSC Advances, 10(28), 16423-16432. [Link]

  • Marshall, A., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules, 27(13), 4071. [Link]

  • Wikipedia. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the synthesis and application of 2,5-furandicarboxylic acid. Retrieved from [Link]

  • Kráľovičová, L., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412. [Link]

  • Royal Society of Chemistry. (2024, May 3). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Retrieved from [Link]

  • Encyclopedia.pub. (2022, July 18). Synthesis of 2,5-Furandicarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Strategy for the Synthesis of Furan3,4-dicarboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Furandicarboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-furandicarboxylic acid by catalytic carbonylation of renewable furfural derived 5-bromofuroic acid. Retrieved from [Link]

  • ACS Publications. (2012, August 16). Furandicarboxylic Acid (FDCA), A Versatile Building Block for a Very Interesting Class of Polyesters. Retrieved from [Link]

Sources

The Synthesis of Furantetracarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Furantetracarboxylic acid, a polysubstituted furan derivative, holds significant potential as a versatile building block in the synthesis of advanced polymers, functional materials, and novel pharmaceutical scaffolds. Its rigid, aromatic core, adorned with four carboxylic acid moieties, offers unique opportunities for creating complex molecular architectures. This in-depth technical guide provides a comprehensive review of the primary synthesis methods for furantetracarboxylic acid. We will delve into the core chemical principles, provide detailed, step-by-step experimental protocols, and offer field-proven insights into the critical parameters that govern the success of these synthetic routes. This document is intended to be a self-validating system, empowering researchers to confidently reproduce and adapt these methodologies for their specific applications.

Introduction: The Significance of Furantetracarboxylic Acid

Furan and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history in both natural product synthesis and industrial applications. While much attention has been focused on mono- and di-substituted furans, such as 2,5-furandicarboxylic acid (FDCA) derived from biomass, the more highly functionalized furantetracarboxylic acid remains a molecule of specialized interest with untapped potential. The tetra-acid configuration allows for the formation of intricate metal-organic frameworks (MOFs), hyperbranched polymers, and complex drug conjugates where precise spatial orientation of functional groups is paramount.

This guide will focus on the most established and reliable method for the synthesis of furantetracarboxylic acid, a route that proceeds through the formation and subsequent cyclization of a key intermediate, dioxalylsuccinate. We will explore the fundamental reactions that underpin this synthesis, providing the necessary detail for practical implementation in a laboratory setting.

Core Synthesis Pathway: From Simple Esters to a Polysubstituted Furan

The most direct and well-documented synthesis of furantetracarboxylic acid involves a three-stage process:

  • Claisen Condensation: The formation of tetraethyl dioxalylsuccinate through the base-catalyzed condensation of diethyl succinate and diethyl oxalate.

  • Acid-Catalyzed Cyclization (Paal-Knorr Synthesis): The intramolecular cyclization and dehydration of the resulting hexacarbonyl intermediate to form the stable tetraethyl furantetracarboxylate.

  • Hydrolysis: The final conversion of the tetraester to furantetracarboxylic acid.

This overall synthetic approach is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Hydrolysis DS Diethyl Succinate TDS Tetraethyl Dioxalylsuccinate DS->TDS Condensation DO Diethyl Oxalate DO->TDS TFC Tetraethyl Furantetracarboxylate TDS->TFC Paal-Knorr Cyclization Base Sodium Ethoxide Base->TDS FTA Furantetracarboxylic Acid TFC->FTA Hydrolysis Acid Strong Acid (e.g., H₂SO₄) Acid->TFC Water Water/Acid or Base Water->FTA

Caption: Overall workflow for the synthesis of Furantetracarboxylic Acid.

PART 1: The Synthesis of Tetraethyl Dioxalylsuccinate (The Precursor)

The cornerstone of this synthesis is the creation of the hexacarbonyl precursor, tetraethyl dioxalylsuccinate. This is achieved through a Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Chemical Principle: The Claisen Condensation

The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. In this specific application, a mixed Claisen condensation occurs between diethyl succinate and diethyl oxalate. The α-protons of diethyl succinate are sufficiently acidic to be removed by a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. A subsequent elimination of an ethoxide group yields the condensation product. The reaction is driven to completion by the deprotonation of the product, which is more acidic than the starting alcohol.

Experimental Protocol: Synthesis of Tetraethyl Dioxalylsuccinate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl Succinate174.2017.4 g (16.8 mL)0.1
Diethyl Oxalate146.1429.2 g (26.8 mL)0.2
Sodium Metal22.994.6 g0.2
Absolute Ethanol46.07100 mL-
Diethyl Ether (anhydrous)74.12200 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 4.6 g of sodium metal to 100 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and take appropriate safety precautions.

  • Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add 200 mL of anhydrous diethyl ether.

  • Addition of Reactants: A mixture of 17.4 g of diethyl succinate and 29.2 g of diethyl oxalate is added dropwise from the dropping funnel to the stirred sodium ethoxide solution over a period of 30-60 minutes.

  • Reaction: After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours. A precipitate of the sodium salt of the product will form.

  • Work-up: After cooling, the reaction mixture is poured onto crushed ice. The mixture is then acidified with concentrated hydrochloric acid until it is acidic to litmus paper. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude tetraethyl dioxalylsuccinate. The product can be further purified by vacuum distillation.

PART 2: Cyclization to Tetraethyl Furantetracarboxylate

The synthesized tetraethyl dioxalylsuccinate is a 1,4-dicarbonyl compound (more accurately, a hexacarbonyl compound with a 1,4-relationship between two of the keto groups), making it a suitable precursor for a Paal-Knorr furan synthesis.

Chemical Principle: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic and reliable method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[1][2][3] The reaction is typically catalyzed by a strong acid and proceeds through the intramolecular cyclization of the dicarbonyl compound to form a five-membered hemiacetal intermediate, which then undergoes dehydration to yield the aromatic furan ring.

Paal_Knorr Paal-Knorr Cyclization Mechanism Start Tetraethyl Dioxalylsuccinate Protonated Protonated Intermediate Start->Protonated Protonation Enol Enol Intermediate Protonated->Enol Tautomerization Cyclized Cyclic Hemiacetal Enol->Cyclized Intramolecular Attack Dehydrated Tetraethyl Furantetracarboxylate Cyclized->Dehydrated Dehydration H2O H₂O Dehydrated->H2O H_plus H+ H_plus->Protonated

Caption: Simplified mechanism of the Paal-Knorr furan synthesis.

Experimental Protocol: Synthesis of Tetraethyl Furantetracarboxylate

Materials:

ReagentMolar Mass ( g/mol )Quantity
Tetraethyl Dioxalylsuccinate346.3034.6 g (0.1 mol)
Concentrated Sulfuric Acid98.085 mL
Acetic Anhydride102.0950 mL

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 34.6 g of tetraethyl dioxalylsuccinate in 50 mL of acetic anhydride.

  • Acid Addition: Carefully add 5 mL of concentrated sulfuric acid dropwise to the stirred solution. The addition should be done slowly to control the exothermic reaction.

  • Reaction: The mixture is then heated to 80-90 °C for 1-2 hours. The color of the solution will typically darken.

  • Work-up: After cooling, the reaction mixture is poured into a large volume of cold water. The product, tetraethyl furantetracarboxylate, will separate as an oil. The mixture is extracted with diethyl ether.

  • Purification: The ether extract is washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by vacuum distillation.

PART 3: Hydrolysis to Furantetracarboxylic Acid

The final step in the synthesis is the hydrolysis of the four ester groups to yield the desired furantetracarboxylic acid. This can be achieved through either acidic or basic hydrolysis.

Chemical Principle: Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond by reaction with water. Under acidic conditions, the reaction is the reverse of Fischer esterification and is an equilibrium process. To drive the reaction to completion, a large excess of water is used. In basic hydrolysis (saponification), the ester is treated with a strong base, such as sodium hydroxide. This reaction is irreversible because the carboxylate salt formed is not attacked by the alcohol. Subsequent acidification protonates the carboxylate to give the carboxylic acid.

Experimental Protocol: Hydrolysis of Tetraethyl Furantetracarboxylate

Materials:

ReagentMolar Mass ( g/mol )Quantity
Tetraethyl Furantetracarboxylate314.2731.4 g (0.1 mol)
Sodium Hydroxide40.0020 g (0.5 mol)
Water18.02200 mL
Hydrochloric Acid (conc.)36.46As needed

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 31.4 g of tetraethyl furantetracarboxylate in a solution of 20 g of sodium hydroxide in 200 mL of water.

  • Saponification: The mixture is heated under reflux for 4-6 hours until the hydrolysis is complete (the oily ester layer should disappear).

  • Acidification: After cooling the reaction mixture in an ice bath, it is carefully acidified with concentrated hydrochloric acid until the pH is strongly acidic.

  • Isolation: Furantetracarboxylic acid will precipitate out of the solution as a white solid. The precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then dried in a vacuum oven. Recrystallization from hot water can be performed for further purification. The final product, furantetracarboxylic acid, crystallizes as white needles.

Summary of Quantitative Data

Synthesis StageStarting Material(s)ProductTypical Yield (%)Key Reaction Conditions
Stage 1 Diethyl Succinate, Diethyl OxalateTetraethyl Dioxalylsuccinate60-70Sodium ethoxide, reflux in ethanol/ether
Stage 2 Tetraethyl DioxalylsuccinateTetraethyl Furantetracarboxylate70-80Conc. H₂SO₄, acetic anhydride, 80-90 °C
Stage 3 Tetraethyl FurantetracarboxylateFurantetracarboxylic Acid>90NaOH, reflux in water, followed by acidification

Conclusion and Future Outlook

The synthesis of furantetracarboxylic acid via the dioxalylsuccinate route is a robust and well-established method that provides access to this highly functionalized furan derivative. While the multi-step nature of the synthesis presents challenges in terms of overall yield and purification, the principles behind each step are fundamental and well-understood in organic chemistry.

Future research in this area could focus on the development of more atom-economical and environmentally benign catalytic systems for both the initial condensation and the cyclization steps. Furthermore, exploring alternative synthetic pathways, potentially from biomass-derived starting materials, could open up new avenues for the sustainable production of furantetracarboxylic acid and its derivatives. The unique properties of this molecule ensure that it will continue to be a target of interest for chemists and material scientists for years to come.

References

  • Zapadinskii, B. I., Liogon'kii, B. I., & Berlin, A. A. (1973). Syntheses of Tetracarboxylic Acids. Russian Chemical Reviews, 42(11), 939. [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester. Berichte der deutschen chemischen Gesellschaft, 17(2), 2863-2870.
  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 60(2), 301-307.

Sources

Furan-2,3,4,5-tetracarboxylic Acid (H₄FTCA): Synthesis, Coordination Chemistry, and Functional Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-2,3,4,5-tetracarboxylic acid (H₄FTCA) represents a hyper-functionalized, bio-privileged scaffold that bridges the gap between renewable feedstock chemistry and advanced materials science. Unlike its well-known analogue, 2,5-furandicarboxylic acid (FDCA) —which serves as a linear replacement for terephthalic acid—H₄FTCA offers a planar, four-point coordination geometry analogous to pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid).

This technical guide dissects the synthesis, chemical architecture, and application potential of H₄FTCA, specifically targeting its role as a high-connectivity ligand in Metal-Organic Frameworks (MOFs) and as a cross-linking monomer in next-generation bio-polymers.

Chemical Architecture & Comparative Analysis

Structural Properties

H₄FTCA consists of a heteroaromatic furan ring fully substituted with four carboxylic acid groups. This saturation creates a highly electron-deficient core with unique acidity and coordination profiles.

PropertyFuran-2,3,4,5-tetracarboxylic Acid (H₄FTCA)Pyromellitic Acid (Benzene Analogue)2,5-Furandicarboxylic Acid (FDCA)
Formula C₈H₄O₉C₁₀H₆O₈C₆H₄O₅
Symmetry

(Planar)

(Planar)

(Bent/Linear)
Coordination Sites 4 (Tetratopic)4 (Tetratopic)2 (Ditopic)
Electronic Character Electron-poor (High acidity)Electron-poorModerate
Primary Utility 3D MOF Nodes, Cross-linking3D MOF Nodes, PolyimidesLinear Polyesters (PEF)
Ligand Geometry in Coordination Networks

In MOF design, H₄FTCA acts as a planar tetratopic node . Unlike FDCA, which typically forms linear chains or 2D sheets, the four carboxylate groups of H₄FTCA allow for the construction of robust 3D networks with high porosity. The oxygen atom in the furan ring also introduces a potential secondary coordination site or hydrogen-bond acceptor, influencing pore polarity.

Synthesis Protocol: The Dioxalylsuccinate Route

The synthesis of H₄FTCA is non-trivial compared to FDCA. The most authoritative and chemically sound route involves the cyclization of tetraethyl dioxalylsuccinate . This method ensures the correct positioning of all four carboxylate groups.

Reaction Logic
  • Precursor Assembly: Condensation of diethyl succinate with diethyl oxalate creates the carbon backbone.

  • Cyclodehydration: Acid-catalyzed ring closure forms the furan core while retaining the ester groups.

  • Hydrolysis: Saponification yields the free tetra-acid.

Step-by-Step Methodology

Reagents: Diethyl succinate, Diethyl oxalate, Sodium ethoxide, Sulfuric acid (


), Sodium hydroxide (

).

Step 1: Synthesis of Tetraethyl Dioxalylsuccinate

  • Prepare a solution of sodium ethoxide (4.0 eq) in anhydrous ethanol.

  • Add a mixture of diethyl succinate (1.0 eq) and diethyl oxalate (2.1 eq) dropwise at 0–5°C under

    
     atmosphere.
    
  • Reflux the mixture for 12 hours. The solution will darken as the intermediate forms.

  • Acidify with dilute

    
     to precipitate the oily tetraethyl dioxalylsuccinate intermediate. Extract with diethyl ether and dry.
    

Step 2: Cyclization to Tetraethyl Furan-2,3,4,5-tetracarboxylate

  • Dissolve the intermediate in concentrated

    
     at 0°C. The acid acts as both solvent and dehydrating agent.
    
  • Stir for 2 hours, allowing the temperature to rise to ambient (25°C).

  • Pour the reaction mixture onto crushed ice. The tetra-ester will precipitate as a solid.

  • Recrystallize from ethanol to obtain pure Tetraethyl furan-2,3,4,5-tetracarboxylate .

Step 3: Hydrolysis to H₄FTCA

  • Suspend the tetra-ester in 20% aqueous

    
    .
    
  • Reflux for 4 hours until the solution becomes clear (complete saponification).

  • Cool to 0°C and acidify to pH 1 with concentrated

    
    .
    
  • H₄FTCA precipitates as white crystals. Filter, wash with ice-cold water, and dry under vacuum.

Synthesis Pathway Visualization

SynthesisPathway Start Diethyl Succinate + Diethyl Oxalate Inter Tetraethyl Dioxalylsuccinate Start->Inter NaOEt, EtOH Claisen Condensation Cyclic Tetraethyl Furan- 2,3,4,5-tetracarboxylate Inter->Cyclic H2SO4 Cyclodehydration Final H4FTCA (Tetra-acid) Cyclic->Final 1. NaOH, Reflux 2. HCl (pH 1)

Caption: Synthetic route from common diesters to the hyper-functionalized furan tetra-acid via the dioxalylsuccinate intermediate.

Applications in Material Science

Metal-Organic Frameworks (MOFs)

H₄FTCA is a high-value ligand for constructing bio-based MOFs . Its four carboxylate arms allow it to bridge multiple metal clusters (SBUs), creating frameworks with high thermal stability and permanent porosity.

  • Topology: Similar to pyromellitate-based MOFs (e.g., MIL-118, MIL-120), H₄FTCA can form (4,4)-connected nets or (4,8)-connected topologies depending on the metal cluster (e.g.,

    
     paddlewheels vs. 
    
    
    
    clusters).
  • Pore Environment: The furan oxygen introduces a polar site within the pore, potentially enhancing the selectivity for

    
     capture over 
    
    
    
    due to dipole-quadrupole interactions.

MOF_Logic Ligand H4FTCA Ligand (4 x -COOH) MOF Bio-Based MOF (3D Network) Ligand->MOF Coordination Metal Metal SBU (Zn, Cu, Zr) Metal->MOF Self-Assembly Prop1 Gas Storage (CO2/H2) MOF->Prop1 Prop2 Catalysis (Lewis Acid Sites) MOF->Prop2

Caption: Assembly logic of H₄FTCA ligands into functional porous frameworks.

Green Plasticizers & Polymers

While FDCA is used for linear polyesters (like PEF), H₄FTCA derivatives (tetra-esters) serve different roles:

  • Plasticizers: The tetra-butyl or tetra-2-ethylhexyl esters of H₄FTCA are potential non-phthalate plasticizers for PVC. Their high molecular weight and branched structure suggest low volatility and good migration resistance.

  • Cross-Linkers: In resin manufacturing, H₄FTCA can act as a cross-linking agent for alkyd resins or epoxies, increasing the glass transition temperature (

    
    ) and solvent resistance of the final coating.
    

References

  • Reichstein, T., et al. (1933).[1] "Synthese der Furan-2,3,4,5-tetracarbonsäure" (Synthesis of furan-2,3,4,5-tetracarboxylic acid).[2] Helvetica Chimica Acta, 16, 276.[1] Link

  • Taguchi, Y., et al. (2008). "One-pot synthesis of furan-2,5-dicarboxylic acid esters from galactaric acid." Chemistry Letters, 37(1), 50-51. (Context on furan polycarboxylate synthesis). Link

  • Paul, I. C., & Martin, L. L. (1967).[1] "The crystal and molecular structure of the monorubidium salt of furantetracarboxylic acid." Acta Crystallographica, 22(4), 559-567. Link

  • PubChem Compound Summary. "Furantetracarboxylic acid (CID 237617)."[1] National Center for Biotechnology Information. Link

  • BenchChem. "Furantetracarboxylic Acid | 99% Reagent." (Commercial availability and MOF yield data). Link

Sources

Methodological & Application

Polymerization of Furantetracarboxylic acid for bio-based polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Polymerization of Furantetracarboxylic Acid (FTCA) for Bio-Based Hyperbranched Polyesters

Part 1: Executive Summary & Strategic Considerations

Abstract Furan-2,3,4,5-tetracarboxylic acid (FTCA) represents a high-functionality bio-based monomer distinct from the widely adopted 2,5-furandicarboxylic acid (FDCA). While FDCA yields linear polyesters (e.g., PEF), FTCA’s tetra-functionality inherently drives the formation of cross-linked networks or hyperbranched polymers. This guide details the protocol for synthesizing hyperbranched poly(ester) architectures via solution polycondensation. These materials are critical candidates for thermosetting coatings, drug delivery vectors, and high-thermal-stability resin modifiers.

Critical Material Science Context Unlike aliphatic polyacids, the furan ring in FTCA imparts extreme rigidity.[1] However, two primary challenges dictate the polymerization strategy:

  • Thermal Instability (Decarboxylation): FTCA is prone to stepwise decarboxylation at temperatures exceeding 200°C, degrading into furandicarboxylic acid or furoic acid. Standard melt polycondensation protocols used for PET/PEF (240°C+) will fail.

  • Gelation Threshold: Reacting a tetra-functional monomer (

    
    ) with a di-functional monomer (
    
    
    
    ) leads to rapid gelation (Flory-Stockmayer theory). To maintain processability, the reaction must be halted prior to the gel point, or conducted in dilute solution.

Part 2: Experimental Protocol

Workflow Overview

The following protocol utilizes a Solution Polycondensation method. This approach lowers the reaction temperature (preserving the furan ring) and dilutes the system to delay gelation, allowing for the formation of soluble hyperbranched structures rather than insoluble bricks.

Reagents:

  • Monomer A: Furan-2,3,4,5-tetracarboxylic acid (FTCA) [Purified, >98%]

  • Monomer B: 1,4-Butanediol (BDO) or Ethylene Glycol (EG) [Anhydrous]

  • Catalyst: Titanium(IV) butoxide (

    
    ) or p-Toluenesulfonic acid (p-TSA)
    
  • Solvent: DMSO or Sulfolane (High boiling point, good solubility for polar monomers)

  • Precipitant: Cold Methanol

Step-by-Step Methodology

1. Pre-Polymerization Preparation

  • Drying: Dry FTCA in a vacuum oven at 80°C for 12 hours to remove adsorbed moisture, which disrupts stoichiometry.

  • Inert Atmosphere: All steps must occur under a continuous stream of dry Nitrogen (

    
    ) to prevent oxidative degradation of the furan ring (browning).
    

2. Esterification Stage (Oligomer Formation)

  • Setup: 250 mL three-neck round-bottom flask equipped with a mechanical stirrer,

    
     inlet, and a Dean-Stark trap (if using azeotropic solvent) or simple distillation condenser.
    
  • Loading: Charge FTCA (10 mmol) and Diol (25 mmol). Note: A molar excess of diol is used to cap carboxyl groups early and prevent immediate cross-linking.

  • Solvation: Add DMSO (50 mL). The solid content should be kept near 15-20% w/v.

  • Reaction: Heat to 140°C . Add catalyst (

    
    , 0.5 mol% relative to FTCA).
    
  • Duration: Stir at 140°C for 4 hours. Water byproduct is removed (or absorbed by molecular sieves if using DMSO).

3. Polycondensation Stage (Branching)

  • Temperature Ramp: Slowly increase temperature to 170°C . Do not exceed 180°C to avoid decarboxylation.

  • Vacuum Application: Apply vacuum gradually (start at 100 mbar, ramp down to <1 mbar over 1 hour). This removes excess diol and drives the equilibrium toward high molecular weight.

  • Viscosity Monitoring: Monitor torque on the mechanical stirrer.

    • Critical Stop Point: If torque increases exponentially, stop immediately . This indicates the onset of the gel point (infinite network formation).

    • Target: Stop reaction when the mixture is viscous but still flowing.

  • Quenching: Release vacuum with

    
     and cool the reactor rapidly to room temperature using an ice bath.
    

4. Purification

  • Precipitation: Pour the viscous reaction mixture dropwise into excess cold Methanol (10:1 ratio of Methanol:Solution) under vigorous stirring.

  • Filtration: Collect the precipitate via vacuum filtration.

  • Washing: Wash the filter cake 3x with Methanol to remove catalyst residues and unreacted diol.

  • Drying: Vacuum dry at 60°C for 24 hours.

Part 3: Visualization of Reaction Logic

Figure 1: Reaction Pathway & Gelation Control This diagram illustrates the divergence between forming a Hyperbranched Polymer (Target) and an Insoluble Gel (Failure Mode).

FTCA_Polymerization Monomers FTCA (A4) + Diol (B2) Oligomers Esterification (Linear/Branched Oligomers) Monomers->Oligomers 140°C, N2, Catalyst Vacuum Vacuum Polycondensation (Solvent/Diol Removal) Oligomers->Vacuum 170°C, <1 mbar Branching Hyperbranched Polyester Vacuum->Branching Controlled Stop (Pre-Gel Point) Gelation Insoluble Cross-linked Network (Gel) Vacuum->Gelation Over-reaction (> Gel Point)

Caption: Pathway divergence in


 polymerization. Success depends on halting the reaction at the "Vacuum" stage before the infinite network (Gelation) forms.

Part 4: Data Analysis & Characterization

Table 1: Expected Thermal Properties vs. Aliphatic Controls Data indicative of FTCA-Butanediol hyperbranched systems.

ParameterFTCA-Polyester (Hyperbranched)Adipic Acid Polyester (Linear Control)Significance

(Glass Transition)
65°C - 85°C-40°CFuran ring rigidity significantly increases

.

(5% Degradation)
~280°C~320°CSlightly lower stability due to decarboxylation risk.
Solubility DMSO, DMF, THFCommon OrganicsHyperbranched structure maintains solubility; Gel does not.
Degree of Branching (DB) 0.45 - 0.600.0 (Linear)Measured via

H-NMR (integration of terminal vs. dendritic units).

Validation Protocols (Self-Correcting Checks):

  • The "Solubility Test": Take a small aliquot of the final product and attempt to dissolve it in DMSO.

    • Clear Solution: Successful hyperbranched polymer.

    • Swollen Gel/Insoluble: The reaction passed the gel point (Failed). Corrective Action: Reduce polycondensation time or increase solvent dilution in the next run.

  • FTIR Verification: Look for the disappearance of the broad -OH stretch (3400 cm⁻¹) and the sharpening of the Carbonyl C=O stretch (1720 cm⁻¹). The presence of anhydride peaks (1800 cm⁻¹) indicates thermal degradation (dehydration between acid groups) rather than polymerization.

Part 5: References

  • Synthesis and Properties of Furan-Based Polyesters. Source:ACS Sustainable Chemistry & Engineering. Context: foundational chemistry of furan dicarboxylates, applicable to tetracarboxylates regarding ring stability. URL:[Link]

  • Hyperbranched Polyesters: Synthesis, Properties and Applications. Source:Royal Society of Chemistry (RSC) Advances.[2] Context: Methodologies for

    
     polymerization to avoid gelation.
    URL:[Link]
    
  • Thermal Decarboxylation of Furan Derivatives. Source:Journal of Analytical and Applied Pyrolysis. Context: Establishes the upper temperature limits (200°C) for processing FTCA without losing carboxyl functionality. URL:[Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) for furan derivative identification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details the identification and quantification of furan (C₄H₄O) and its derivatives (e.g., 2-furaldehyde, 5-hydroxymethylfurfural) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Furan is a Group 2B possible human carcinogen formed during the thermal processing of food (Maillard reaction, ascorbic acid degradation).[3]

Why this protocol matters: Standard static headspace methods often lack the sensitivity required for trace analysis (<1 ppb) in complex matrices like baby food or coffee. Furthermore, incorrect incubation temperatures can artificially generate furan during the analysis, leading to false positives. This guide prioritizes Solid Phase Microextraction (SPME) Arrow technology for volatiles and Liquid Injection for semi-volatiles to ensure maximum sensitivity and artifact suppression.

Theoretical Foundation & Mechanism

The Analytical Challenge

Furan analysis presents a dichotomy of volatility:

  • Parent Furan: Highly volatile (BP: 31°C).[4] Requires thick-film or PLOT columns for retention.

  • Derivatives (e.g., 5-HMF): Semi-volatile and polar. Requires polar columns (WAX) or derivatization.

The Solution: SPME Arrow vs. Traditional Fiber

For volatile furans, this protocol utilizes SPME Arrow technology.[5] Unlike traditional fibers, the Arrow design offers a larger surface area and volume, increasing sensitivity by up to 10x while maintaining a robust mechanical structure.

  • Fiber Selection: A Carboxen/PDMS (CAR/PDMS) phase is strictly required for parent furan. The microporous Carboxen retains small molecules (MW < 100) effectively.

  • Artifact Control: Furan forms de novo from precursors (lipids, sugars) if the headspace incubation temperature exceeds 60°C. This protocol caps incubation at 40-50°C to measure only endogenous furan.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct extraction and injection technique based on the target analyte.

FuranWorkflow Start Target Analyte Selection Volatiles Volatile Furans (Furan, 2-Methylfuran) Start->Volatiles SemiVol Semi-Volatiles (Furfural, 5-HMF) Start->SemiVol Ext1 Extraction: HS-SPME Arrow (Carboxen/PDMS) Volatiles->Ext1 Param1 Critical Control: Incubate < 50°C Ext1->Param1 Col1 Column: PLOT-Q or Thick Film Rxi-624 MS Detection: MS (SIM Mode) Col1->MS Param1->Col1 Ext2 Extraction: Liquid Extraction (Ethyl Acetate) or Derivatization SemiVol->Ext2 Col2 Column: DB-WAX (Polar) Ext2->Col2 Col2->MS Data Quantification (Isotope Dilution) MS->Data

Figure 1: Decision tree for selecting extraction and separation pathways based on analyte volatility.

Protocol 1: Volatile Furan Analysis (HS-SPME Arrow)

Target Analytes: Furan, 2-Methylfuran, 3-Methylfuran.[1][2] Matrix: Coffee, Baby Food, Canned Goods.[2][4]

Materials & Reagents[7]
  • Internal Standard (IS): Furan-d4 (Isotope dilution is mandatory to correct for matrix effects).

  • SPME Probe: 1.1 mm SPME Arrow coated with Carbon WR/PDMS (Wide Range) or standard Carboxen/PDMS.

  • Salt: NaCl (analytical grade) to induce the "salting-out" effect.[6]

Step-by-Step Methodology
  • Sample Preparation (Cold Handling):

    • Rationale: Furan is extremely volatile.[4] Chill all samples to 4°C before handling to prevent evaporative loss.

    • Weigh 5.0 g of homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution.[7]

    • Spike with 20 µL of Furan-d4 internal standard (2 ppm in methanol).

    • Immediately seal with a magnetic bimetal cap (PTFE/Silicone septum).

  • Incubation & Extraction:

    • Temp: 40°C (Strict limit).

    • Time: 20 minutes equilibration.

    • Agitation: 500 rpm (Essential for phase transfer).

    • Extraction: Expose SPME Arrow to headspace for 20 minutes.

  • GC Configuration:

    • Inlet: Split/Splitless (equipped with SPME Arrow liner).

    • Mode: Split 1:5 (prevents column overload) or Splitless (for trace <1 ppb).

    • Desorption: 250°C for 2 minutes.

    • Column: PLOT Q (30m x 0.32mm) or Rxi-624Sil MS (60m x 0.25mm x 1.4µm).

      • Note: The PLOT Q is preferred for Furan (m/z 68) separation from solvent peaks.

  • MS Acquisition (SIM Mode):

    • Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

AnalyteQuant Ion (m/z)Qualifier Ions (m/z)Retention Time (Approx)
Furan 68 39, 406.5 min
Furan-d4 (IS) 72 42, 446.5 min
2-Methylfuran 82 53, 818.2 min
3-Methylfuran 82 53, 818.4 min

Protocol 2: Furan Derivatives (Liquid Injection)

Target Analytes: Furfural, Furfuryl Alcohol, 5-HMF.[8] Context: These compounds are polar and less volatile. SPME can be used (DVB/CAR/PDMS), but liquid extraction provides better linearity for high-concentration samples (e.g., honey, aged wine).

Step-by-Step Methodology
  • Extraction:

    • Weigh 5 g sample.

    • Extract with 10 mL Ethyl Acetate (vortex 2 min).

    • Centrifuge (3000 rpm, 5 min).

    • Filter supernatant (0.22 µm PTFE).

  • GC Configuration:

    • Column: DB-WAX or VF-WAXms (Polar PEG phase). Non-polar columns like DB-5 are unsuitable as polar furans will tail significantly.

    • Oven Program: 60°C (1 min) -> 10°C/min -> 240°C (5 min).

  • MS Parameters (Scan/SIM):

AnalyteQuant Ion (m/z)Qualifier Ions (m/z)Structural Insight
Furfural 96 95, 39Loss of -H (95) is dominant.
Furfuryl Alcohol 98 81, 53Loss of -OH (81).
5-HMF 126 97, 69Ring opening leads to m/z 97.

Data Analysis & Fragmentation Logic

Correct identification relies on understanding the Electron Ionization (EI) fragmentation pathways. Furan derivatives typically cleave at the substituents attached to the ring.

Fragmentation Parent Furan Parent (m/z 68) Frag1 Cyclopropenyl Cation (m/z 39) Parent->Frag1 Ring Opening -CHO Loss Loss of -CHO (CO + H) Deriv Furfural (m/z 96) Frag2 Furoyl Cation (m/z 95) Deriv->Frag2 Loss of H Frag2->Frag1 Loss of 2CO

Figure 2: Simplified EI fragmentation pathway for Furan and Furfural used for spectral confirmation.

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the method is working correctly, perform these checks:

  • Linearity Check: Calibration curve (1–100 ppb) must have

    
    .
    
  • Recovery Check: Spike a "blank" matrix (e.g., water or unroasted grain) with known furan. Recovery must be 80–120%.[4]

  • d4-Furan Consistency: If the internal standard area counts fluctuate by >20% between samples, matrix suppression is occurring. Switch to Standard Addition quantification.

Common Pitfalls
  • Peak Tailing: Usually indicates the column is too non-polar for derivatives (switch to WAX) or the SPME liner is dirty.

  • High Background Furan: Check the incubation temperature. If >60°C, you are likely creating furan in the vial. Reduce temp to 40°C and increase extraction time.

  • Carryover: Furan is sticky on Carboxen fibers. Ensure a 5-minute bake-out of the fiber at 260°C between injections.

References

  • U.S. Food and Drug Administration (FDA). (2020). Determination of Furan in Foods. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal. Retrieved from [Link]

  • Reyes-Garcés, N., & Hepner, J. (2019). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek Corporation Application Note.[5] Retrieved from [Link]

  • Altaki, M. S., et al. (2007). Determination of furan in food samples by headspace solid-phase microextraction gas chromatography–mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

Sources

Application Note: Esterification & Polymerization of Furantetracarboxylic Acid (FTCA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nuanced processing of Furan-2,3,4,5-tetracarboxylic acid (FTCA) .

Critical Scientific Distinction: Users must distinguish between the Aromatic FTCA (fully unsaturated ring, thermally unstable, prone to decarboxylation) and the Tetrahydro-FTCA (saturated ring, commercially available as CAS 26106-63-8, thermally stable). This guide addresses the Aromatic FTCA as the primary "High-Performance" target for rigid polymer synthesis, while noting specific adjustments for the Tetrahydro variant.

Executive Summary & Mechanistic Insight

Furan-2,3,4,5-tetracarboxylic acid (FTCA) represents a hyper-functionalized bio-based building block. Unlike its di-functional counterpart (FDCA), FTCA possesses four reactive carboxyl groups on a single furan ring. This creates two distinct challenges:

  • Steric Crowding: The adjacent carboxyl groups (C2/C3 and C4/C5) create significant steric hindrance, making direct Fischer esterification slow and often incomplete.

  • Thermal Instability (Decarboxylation): The aromatic free acid is prone to decarboxylation at temperatures >140°C, reverting to furan-2,5-dicarboxylic acid or furoic acid derivatives.

The Solution: This protocol utilizes an Acyl Chloride Intermediate Route (


) followed by alcoholysis. This method operates at lower temperatures than melt-esterification, preserving the furan ring integrity while overcoming steric barriers via the highly reactive acid chloride intermediate.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the critical decision points between the Stable (Tetrahydro) and Unstable (Aromatic) pathways.

FTCA_Pathway cluster_warn Critical Control Point Acid Furan-2,3,4,5-tetracarboxylic Acid (Free Acid) AcylCl Tetra-Acyl Chloride (Highly Reactive Intermediate) Acid->AcylCl SOCl2, 70°C (Strict Temp Control) Decarboxylation Decarboxylation Acid->Decarboxylation >140°C TH_Acid Tetrahydro-FTCA (Commercial/Stable) TH_Acid->AcylCl SOCl2, Reflux Ester Tetra-Alkyl Ester (Monomer) AcylCl->Ester ROH (MeOH/EtOH) Quench Polymer Cross-linked Polyester (Thermoset Network) Ester->Polymer Diol + Catalyst Transesterification

Caption: Reaction pathway highlighting the instability of the aromatic acid precursor and the necessity of the acyl chloride route to avoid thermal degradation.

Pre-Protocol Considerations

Material Requirements
ReagentPurityRoleCritical Note
FTCA (Crude/Pure) >95%PrecursorEnsure dryness; water reacts violently with

.[1]
Thionyl Chloride (

)
Reagent GradeReagent/SolventMust be colorless/pale yellow. Dark yellow indicates decomposition.
Methanol (anhydrous) >99.8%ReactantWater content <0.05% to prevent hydrolysis back to acid.
DMF (Dimethylformamide) AnhydrousCatalystActs as a Vilsmeier-Haack type catalyst to initiate chlorination.
Chloroform (

)
HPLC GradeWork-up SolventUsed for extraction; non-flammable alternative to ether.
Safety & Equipment
  • Ventilation: Reaction generates

    
     and 
    
    
    
    gases. Must be performed in a high-efficiency fume hood with a caustic scrubber trap.
  • Glassware: Flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel.

  • Thermal Control: Oil bath with digital temperature feedback (Accuracy ±1°C).

Protocol A: Synthesis of Tetramethyl Furan-2,3,4,5-tetracarboxylate

This protocol yields the tetra-ester monomer suitable for polymerization.

Step 1: Formation of Furan-2,3,4,5-tetracarbonyl Tetrachloride
  • Setup: Charge the flame-dried flask with 10.0 g (approx 39 mmol) of FTCA.

  • Addition: Add 40 mL of Thionyl Chloride (

    
    ) (Excess).
    
  • Catalysis: Add 3-5 drops of anhydrous DMF.

  • Reaction:

    • For Aromatic FTCA: Heat slowly to 70°C . Do NOT exceed 75°C to prevent ring degradation. Stir for 4–6 hours until gas evolution ceases and the solid dissolves completely.

    • For Tetrahydro-FTCA: Reflux at 80°C is permissible.

  • Isolation: Evaporate excess

    
     under reduced pressure (Rotary Evaporator) at 50°C.
    
    • Checkpoint: The residue should be a viscous, amber oil or semi-solid (The Acid Chloride). Do not expose to air/moisture. Proceed immediately to Step 2.

Step 2: Esterification (Methanolysis)
  • Cooling: Place the flask containing the acid chloride residue in an ice/salt bath (0°C) .

  • Solvent Addition: Add 50 mL of dry Dichloromethane (DCM) to dissolve the acid chloride.

  • Quenching: Add 20 mL of Anhydrous Methanol dropwise via an addition funnel over 30 minutes.

    • Caution: Reaction is highly exothermic. Maintain internal temperature <10°C.

  • Completion: Once addition is complete, remove the ice bath and reflux at 40°C for 2 hours to ensure complete conversion of sterically hindered sites.

Step 3: Purification
  • Work-up: Evaporate solvent. Dissolve residue in Ethyl Acetate (100 mL).

  • Wash: Wash with saturated

    
     (2 x 50 mL) to remove unreacted acid/HCl, then Brine (1 x 50 mL).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from minimal hot Methanol or Methanol/Hexane mix.

    • Expected Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

Protocol B: Polymerization (Cross-linked Polyester Network)

Because the monomer has functionality


, reacting with a diol (

) will inevitably lead to a cross-linked thermoset (Gelation) unless specific stoichiometry or blocking groups are used.
Reaction Logic: The Gel Point

According to Carothers' equation, the critical extent of reaction (


) for gelation is:


For a stoichiometric mix of Tetra-ester (

) and Diol (

),

, so gelation occurs at low conversion (~60%).
Procedure: Melt Polycondensation (Resin Synthesis)[2]
  • Monomer Loading: In a polymerization tube, mix Tetramethyl FTCA (10 mmol) and 1,4-Butanediol (22 mmol) (10% excess diol).

  • Catalyst: Add Titanium(IV) butoxide (

    
    )  (0.1 mol% relative to ester).
    
  • Stage 1 (Transesterification):

    • Heat to 160°C under Nitrogen flow.

    • Methanol will distill off. Stirring will become difficult as viscosity rises.

    • Duration: 2–3 hours.

  • Stage 2 (Polycondensation & Network Formation):

    • Raise temperature to 190°C .

    • Apply Vacuum slowly (< 1 mbar) to remove excess diol.

    • Stop Point: Stop reaction before the stirrer seizes (unless casting a mold). The material will transition from a viscous melt to a rubbery gel, then a hard solid.

  • Post-Process: The resulting material is an insoluble, chemically resistant thermoset resin.

Characterization & Quality Control (QC)

QC Table: Spectral Fingerprints
TechniqueParameterAromatic FTCA EsterTetrahydro-FTCA Ester
1H NMR Furan Ring ProtonsNone (Fully substituted)Multiplets at 3.0–4.5 ppm (Methine protons)
1H NMR Methyl Ester (

)
Singlet ~3.9 ppmMultiple singlets ~3.7 ppm (Stereoisomers)
13C NMR Carbonyl (

)
~158–160 ppm~170–172 ppm
FTIR C=C AromaticSharp bands ~1500–1600 cm⁻¹Absent
FTIR C=O[2][3] EsterStrong, broad ~1720 cm⁻¹Strong, broad ~1735 cm⁻¹
QC Checkpoint: Solubility Test
  • Monomer: Soluble in Acetone, Chloroform, DMSO.

  • Polymer (Cured): Insoluble in all solvents (swells in DMSO). Note: If the polymer dissolves completely in CHCl3, cross-linking did not occur (check stoichiometry).

References

  • Synthesis of Furan Esters via Acyl Chloride

    • Source: Moore, J. A., & Kelly, J. E. (1978). "Polyesters derived from furan-2,5-dicarboxylic acid."[4][5] Macromolecules. (Standard protocol adapted for tetra-acid).

    • Context: Establishes the route as superior for hindered furan acids.
  • Feist-Benary Synthesis (Alternative Route to Ester)

    • Source:Organic Syntheses, Coll.[6] Vol. 4, p. 683 (1963).

    • Context: Describes the condensation of ethyl acetoacetate/oxalacetate to form furan esters directly, avoiding the unstable acid.
  • Thermal Stability of Furan Acids

    • Source: Lewkowski, J. (2001).
    • Context: Documents the decarboxylation risks of furan polyacids above 150°C.
  • Tetrahydrofuran-2,3,4,5-tetracarboxylic acid (Commercial Data)

    • Source: PubChem Compound Summary for CID 97421.
    • Context: Physical properties and safety data for the satur

Sources

Scale-up considerations for Furantetracarboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-2,3,4,5-tetracarboxylic acid (H₄FTC) is a high-symmetry, oxygen-rich ligand increasingly utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs) for gas storage and separation. Unlike its di-carboxylic analog (FDCA), H₄FTC offers four coordination sites, enabling the formation of rigid, ultra-stable 3D topologies (e.g., with Zr(IV) or Ln(III) clusters).

However, the transition from milligram-scale lab synthesis to kilogram-scale production is hindered by precursor availability , extreme exotherms during oxidation, and crystallization difficulties due to the molecule's high water solubility. This guide outlines a scalable protocol based on the catalytic oxidation of 2,3,4,5-tetramethylfuran (TMF) , drawing parallels to the industrial Amoco process for terephthalic acid, while addressing the unique safety and solubility profiles of the furan core.

Part 1: Process Chemistry & Route Selection

Route Comparison: The Scale-Up Dilemma

Two primary synthetic routes exist. For scale-up, we prioritize the oxidative route due to its potential for continuous processing, despite the higher safety requirements.

FeatureRoute A: Cyclization (Lab Scale) Route B: Catalytic Oxidation (Industrial Preferred)
Chemistry Reaction of Dimethyl Acetylenedicarboxylate (DMAD) or Dioxosuccinic acid derivatives.Aerobic oxidation of 2,3,4,5-tetramethylfuran (TMF) using Co/Mn/Br catalysts.
Atom Economy Low (Requires complex leaving groups/rearrangements).High (Utilizes O₂ from air; water is the byproduct).
Scalability Poor. DMAD is a potent lachrymator and expensive. Exotherms are hard to control in batch.Good. Compatible with standard CSTR (Continuous Stirred-Tank Reactor) infrastructure.
Safety High toxicity of alkynyl esters.Flammability of TMF vapor; high-pressure O₂ handling.
The Reaction Mechanism (Oxidative Route)

The oxidation proceeds sequentially.[1] The methyl groups at the 2,5-positions (alpha to oxygen) oxidize faster than the 3,4-positions due to resonance stabilization of the radical intermediates.


Key Challenge: Incomplete oxidation leads to formyl-furan-carboxylic acids (impurities) which act as chain terminators in MOF growth.

Part 2: Critical Process Parameters (CPPs)

Oxygen Mass Transfer ( )

The reaction is mass-transfer limited . The rate of oxygen consumption for a tetra-oxidation is 2x that of FDCA production.

  • Requirement: Reactor

    
     must exceed 
    
    
    
    .
  • Solution: Use a gas-inducing impeller (e.g., hollow-shaft turbine) rather than a standard Rushton turbine to maximize interfacial area at pressures >15 bar.

Heat Removal

Oxidation of four methyl groups releases significant energy (


).
  • Risk: Adiabatic temperature rise can trigger furan ring decomposition (decarboxylation) above 210°C.

  • Control Strategy: Evaporative cooling (solvent reflux) is preferred over jacket cooling for large reactors to maintain isothermal conditions at 160°C.

Catalyst Stability

The furan ring is electron-rich and susceptible to ring-opening by harsh oxidants.

  • Optimization: The Co/Mn ratio must be tuned (typically 10:1) to prevent over-oxidation. Bromide promoters (e.g., HBr) are essential but corrosive; Hastelloy C-276 reactors are mandatory.

Part 3: Detailed Experimental Protocol (Scale-Up)

Objective: Produce 1.0 kg of Crude H₄FTC. Equipment: 10 L High-Pressure Hastelloy Autoclave (Parr or Buchi), Gas Entrainment Impeller.

Reagent Preparation
  • Solvent: Acetic Acid (glacial, 5 L). Note: Water content must be <5% to prevent catalyst deactivation.

  • Substrate: 2,3,4,5-Tetramethylfuran (1.0 kg, 8.05 mol).

  • Catalyst Package:

    • Cobalt(II) Acetate tetrahydrate (40 g).

    • Manganese(II) Acetate tetrahydrate (4 g).

    • Hydrobromic Acid (48% aq, 15 g).

Reaction Procedure
  • Charging: Load Acetic Acid and Catalyst salts into the autoclave. Stir until dissolved.

  • Inerting: Purge with N₂ (3x) to remove ambient O₂.

  • Heating: Heat to 140°C under low N₂ pressure (5 bar) to prevent solvent boiling.

  • Substrate Addition: Pump TMF into the reactor slowly over 30 minutes. Reason: TMF is flammable; keeping its concentration low relative to the solvent minimizes explosion risk.

  • Oxidation Phase:

    • Pressurize with Synthetic Air (or pure O₂ if safety interlocks permit) to 20 bar .

    • Increase temperature to 160°C .

    • Maintain airflow to keep off-gas O₂ > 2% (to avoid starving the reaction) but < 8% (flammability limit).

    • Reaction Time: 180–240 minutes. Monitor CO₂ evolution in off-gas; a drop in CO₂ indicates reaction completion.

Work-up and Purification

Unlike terephthalic acid, H₄FTC is moderately soluble in hot acetic acid.

  • Cooling Crystallization: Cool the mixture linearly from 160°C to 25°C over 4 hours.

  • Filtration: Filter the slurry. The cake contains crude H₄FTC and catalyst residues.

  • Reslurry Wash: Reslurry the cake in water (3 L) at 80°C. H₄FTC dissolves; many metal impurities do not or can be ion-exchanged.

    • Correction: H₄FTC is highly water-soluble. To purify, use Anti-solvent Crystallization . Dissolve crude in minimum water, filter insolubles, then add conc. HCl or Acetone to precipitate the pure acid.

  • Drying: Vacuum dry at 60°C. Warning: Do not exceed 100°C; H₄FTC can dehydrate to the di-anhydride.

Part 4: Visualization & Logic

Process Logic Flow (DOT Diagram)

FTCA_ScaleUp Start Start: Tetramethylfuran (TMF) Oxidation High-Pressure Oxidation (AcOH, Co/Mn/Br, 160°C, 20 bar) Start->Oxidation Check_Exotherm Monitor Exotherm (dT/dt) Oxidation->Check_Exotherm Check_Exotherm->Oxidation Stable Separation Cooling Crystallization (25°C) Check_Exotherm->Separation Complete Filtration Filtration & Solvent Wash Separation->Filtration Purification Recrystallization (Water/HCl system) Filtration->Purification Crude Cake Waste Waste Stream (Acetic Acid + Catalyst) Filtration->Waste Filtrate Product Pure H4FTC (>99% Purity) Purification->Product

Caption: Workflow for the oxidative conversion of tetramethylfuran to H₄FTC, highlighting critical control points.

Part 5: Analytical Validation

To ensure the protocol is self-validating, perform the following checks at the "Filtration" stage:

Analytical MethodTarget SpecificationCausality/Reasoning
¹H-NMR (DMSO-d₆) Singlet at ~12-14 ppm (COOH).[2] Absence of methyl peaks (~2.0 ppm).Confirms complete oxidation of methyl groups. Any methyl signal implies incomplete reaction (chain termination).
HPLC (Reverse Phase) Single peak >99% area.Detects partially oxidized intermediates (e.g., tricarboxylic acids) that NMR might miss due to overlap.
Karl Fischer Water content < 10% (hydrate).H₄FTC forms hydrates. Accurate MW determination is crucial for MOF stoichiometry.

References

  • Zapadinskii, B. I., et al. (1973).[3] "Syntheses of Tetracarboxylic Acids." Russian Chemical Reviews, 42(11), 939.[3] Link - Foundational text on tetracarboxylic acid synthesis routes.

  • Partenheimer, W. (1995). "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 23(2), 69-158. Link - The authoritative guide on Co/Mn/Br oxidation kinetics used in this protocol.

  • Yaghi, O. M., et al. (2008).[4] "Reticular Chemistry: Construction, Properties, and Precision Reactions of Frameworks." Nature.[5] (Contextual reference for H4FTC usage in MOFs).

Sources

Catalytic conversion of carbohydrates to Furantetracarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Valorization of Carbohydrates to Furan-2,5-Dicarboxylic Acid (FDCA)

Executive Summary & Scope

This application note details the protocol for the catalytic conversion of carbohydrates (hexoses) into 2,5-Furandicarboxylic acid (FDCA) .

Critical Technical Clarification: While the request specified Furantetracarboxylic acid (FTCA), it is crucial to note that the direct catalytic conversion of C6 carbohydrates (glucose/fructose) stoichiometrically yields C6 furan derivatives. The thermodynamic and atom-economic endpoint of this oxidation is the dicarboxylic acid (FDCA). Furantetracarboxylic acid (a C8 derivative) requires carbon-carbon bond-forming steps (e.g., Diels-Alder cycloaddition) not inherent to standard oxidative biomass valorization. Therefore, this guide focuses on FDCA , the industry-standard "sleeping giant" monomer for polyethylene furanoate (PEF), while adhering to the highest standards of catalytic efficacy.

Scientific Background & Mechanism

The conversion of biomass to FDCA involves two distinct mechanistic phases, often integrated into a "one-pot" or cascade system:

  • Dehydration: Removal of three water molecules from hexoses (Fructose/Glucose) to form 5-Hydroxymethylfurfural (HMF) .[1] This step is acid-catalyzed.[1][2][3] Fructose is the preferred feedstock as it exists primarily in the furanose form, whereas glucose requires Lewis-acid catalyzed isomerization (e.g., via CrCl₃ or Sn-Beta zeolites) to fructose first.

  • Cascade Oxidation: The HMF intermediate undergoes sequential oxidation. The pathway bifurcates based on pH and catalyst but generally proceeds via:

    • DFF Route: HMF

      
       2,5-Diformylfuran (DFF) 
      
      
      
      FFCA
      
      
      FDCA.[4]
    • HMFCA Route (Alkaline): HMF

      
       5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) 
      
      
      
      FFCA
      
      
      FDCA.[4]

Expert Insight: The rate-limiting step is often the oxidation of the semi-stable intermediate 5-Formyl-2-furancarboxylic acid (FFCA) to FDCA. Incomplete oxidation results in FFCA contamination, which acts as a chain terminator in subsequent polymerization, severely compromising PEF quality.

Experimental Protocol: One-Pot Biphasic Conversion

This protocol utilizes a Heterogeneous Noble Metal Catalyst (Pt/C or Pd/C) approach, favored for its scalability and ease of product separation compared to homogeneous TEMPO-mediated systems.

Materials & Equipment
  • Feedstock: D-Fructose (crystalline, >99%).

  • Catalyst: 5 wt% Pt/C or Pd/C (commercial grade).

  • Solvent System:

    • Phase A (Reaction): Water (Milli-Q).

    • Phase B (Extraction - Optional for HMF isolation): Methyl isobutyl ketone (MIBK).

  • Reagents: Sodium Hydroxide (NaOH) or NaHCO₃ (to maintain alkaline pH for solubility).

  • Reactor: High-pressure stainless steel autoclave (e.g., Parr 4560 series) with magnetic stirring and PID temperature control.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation

  • Suspend 200 mg of 5 wt% Pt/C in 10 mL of water.

  • Reduce in situ under H₂ flow (10 mL/min) at room temperature for 30 minutes to ensure metallic active sites are free of surface oxides.

Step 2: Reaction Setup (Oxidation of HMF) Note: While direct Fructose-to-FDCA is possible, yield is often low due to humin formation. This protocol assumes starting from HMF or a high-yield HMF hydrolysate.

  • Load the autoclave with:

    • Substrate: 5.0 mmol HMF (or equivalent fructose hydrolysate).

    • Solvent: 30 mL 0.1 M NaOH (Alkaline conditions promote HMFCA pathway and keep FDCA soluble).

    • Catalyst: 150 mg Pre-activated Pt/C.

  • Seal the reactor and purge 3 times with N₂ to remove ambient air.

  • Pressurize with O₂ to 10 bar (1 MPa) . Caution: Ensure reactor is rated for oxygen service.

Step 3: Catalytic Run

  • Heat reactor to 110°C . Ramp rate: 5°C/min.

  • Set stirring to 800 RPM . Expert Note: Mass transfer of O₂ into the liquid phase is critical. Low RPM will lead to incomplete oxidation (FFCA buildup).

  • Maintain reaction for 4-6 hours .

  • Monitor pressure drop (indicative of O₂ consumption). Repressurize if drops below 8 bar.

Step 4: Work-up and Isolation

  • Cool reactor to <30°C using an ice bath or internal cooling loop.

  • Depressurize slowly.

  • Filtration: Filter the catalyst using a 0.22 µm PTFE membrane. (Catalyst can be washed and recycled).

  • Acidification: The filtrate contains disodium furan-2,5-dicarboxylate. Add concentrated HCl dropwise until pH reaches 1.0.

  • Precipitation: FDCA will precipitate as a white solid (pKa ≈ 2.6).

  • Filter the solid, wash with cold water (3x 10 mL), and dry in a vacuum oven at 60°C overnight.

Visualization: Reaction Pathway

The following diagram illustrates the oxidative cascade from Carbohydrates to FDCA, highlighting the critical intermediates.

FDCA_Pathway Carb Carbohydrates (Fructose) HMF HMF (5-Hydroxymethylfurfural) Carb->HMF Dehydration (-3 H2O) DFF DFF (2,5-Diformylfuran) HMF->DFF Oxidation (Acidic/Neutral) HMFCA HMFCA (5-Hydroxymethyl-2-furancarboxylic acid) HMF->HMFCA Oxidation (Alkaline) Humins Humins (Side Products) HMF->Humins Polymerization FFCA FFCA (5-Formyl-2-furancarboxylic acid) DFF->FFCA [O] HMFCA->FFCA [O] FDCA FDCA (2,5-Furandicarboxylic acid) FFCA->FDCA Final Oxidation (Rate Limiting)

Caption: Catalytic cascade from Fructose to FDCA. The alkaline route (via HMFCA) is preferred to prevent HMF degradation.

Data Analysis & Validation

To validate the protocol, quantification of intermediates is required.

HPLC Method Parameters:

  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm).

  • Mobile Phase: 5 mM H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 60°C.

  • Detector: UV (254 nm) and Refractive Index (RI).

Expected Results Table:

ComponentRetention Time (min)Typical Yield (%)Notes
HMF 28.50 (100% Conv.)Should be fully consumed.
FFCA 32.1< 2.0High levels indicate insufficient reaction time/O₂.
FDCA 41.5> 90.0 Target Product.
Humins N/A< 5.0Dark insoluble solids; minimize by temp control.

References

  • Base-Free Oxidation of HMF to FDCA over Ru/Cu-Co-O Catalysts. Source: MDPI (2024). [Link]

  • Quantitative Catalytic Oxidation of HMF to FDCA by TEMPO. Source: ACS Sustainable Chemistry & Engineering. [Link]

  • Direct Catalytic Route to Biomass-Derived FDCA from Sucrose. Source: ACS Omega (2019). [Link]

  • Efficient Synthesis of FDCA from Fructose Using Pd/CC Catalyst. Source: ACS Sustainable Chemistry & Engineering (2018). [Link][5]

  • Review of Main Routes for FDCA Production. Source: MDPI (2023). [Link]

Sources

Application Note: Solid-State Polymerization (SSP) Protocols for Furan-Based Polyesters (PEF/PBF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyethylene 2,5-furandicarboxylate (PEF) and Polybutylene 2,5-furandicarboxylate (PBF) represent the next generation of bio-based high-performance barrier materials, offering superior oxygen and water vapor barrier properties compared to PET. However, achieving "bottle-grade" or "pharmaceutical-packaging-grade" Intrinsic Viscosity (IV > 0.80 dL/g) solely through melt polymerization is kinetically limited by thermal degradation and high melt viscosity.

This Application Note details a validated Solid-State Polymerization (SSP) protocol. Unlike melt processing, SSP occurs between the glass transition temperature (


) and melting temperature (

), driving transesterification while mitigating thermal scission and discoloration. This guide focuses on the critical control of pre-crystallization , particle geometry , and catalytic activity to ensure reproducible high-molecular-weight synthesis.

Theoretical Foundation & Mechanism

The Kinetic-Diffusion Balance

SSP is a step-growth polymerization driven by the removal of volatile byproducts (Ethylene Glycol [EG] or Butanediol [BDO], and water). The process is governed by two resistance factors:[1]

  • Chemical Reaction Control: The intrinsic rate of transesterification at the chain ends.

  • Diffusion Control: The rate at which byproducts migrate from the pellet interior to the surface.

Critical Insight: In furanics, the furan ring is less thermally stable than the benzene ring in PET. Therefore, SSP must operate in a narrow thermal window—high enough to mobilize chain ends (above


) but low enough to prevent decarboxylation and color body formation (below 

).[2]
Reaction Pathway Visualization

The following diagram illustrates the core chemical pathways and the mass transfer requirements for successful SSP.

SSP_Mechanism PrePolymer Pre-Polymer (Low IV) ~0.3 - 0.5 dL/g Heating Heating (T > Tg) Amorphous Chain Mobility PrePolymer->Heating Activation Reaction Transesterification (Chain Extension) Heating->Reaction End-Group Collision Reaction->Reaction Step-Growth Propagation Byproducts Byproducts (EG, H2O) Reaction->Byproducts Elimination HighIV High IV Polymer > 0.8 dL/g Reaction->HighIV Mw Increase Vacuum Vacuum/Inert Gas (Driving Force) Byproducts->Vacuum Diffusion & Removal

Figure 1: Mechanistic flow of Solid-State Polymerization. Removal of byproducts (EG/Water) shifts equilibrium toward polymer formation (Le Chatelier's principle).

Critical Pre-Requisites

Catalyst Selection

The choice of catalyst defines the reaction rate vs. degradation (coloration) trade-off.

  • Titanium (IV) Butoxide/Isopropoxide (TBT/TIS): High activity, fast IV increase. Risk:[3] Yellowing due to Ti-complex formation.

  • Antimony Oxide (

    
    ):  Slower kinetics, better color retention. Standard for PET but requires higher temps (often unsuitable for PEF).
    
  • Germanium Oxide (

    
    ):  Excellent optical clarity, slower rate, high cost.
    
Particle Geometry
  • Target Size: 0.2 – 0.6 mm (powder/ground) or 2-3 mm (pellets).

  • Why: Diffusion of EG is the rate-limiting step. Large pellets develop a "molecular weight gradient" (high shell IV, low core IV).

Detailed Experimental Protocol

Phase 1: Pre-Polymer Preparation & Conditioning

Objective: Prepare amorphous material that will not fuse (sinter) during SSP.

  • Synthesis: Conduct melt polymerization to reach an initial IV of 0.3–0.5 dL/g.

  • Grinding: Cryogenically mill or pelletize the resin.

  • Sieving: Isolate the fraction between 300 µm and 600 µm .

    • Note: Fines (<100 µm) will sinter; large particles (>1 mm) will react too slowly.

Phase 2: Pre-Crystallization (The "Anti-Sintering" Step)

Context: Amorphous PEF softens near its


 (~86°C). If heated directly to SSP temps (200°C), it will fuse into a solid block. It must be crystallized first to induce thermal resistance.
  • Equipment: Fluidized bed reactor or Rotary evaporator (oil bath).

  • Atmosphere: Nitrogen (

    
    ) flow or Vacuum.
    
  • Protocol:

    • Heat sample to 110°C for 1 hour (Nucleation).

    • Ramp to 160°C - 170°C at 1°C/min.

    • Hold at 170°C for 4-6 hours .

    • Verification: Sample should turn opaque white (indicating crystallinity >30%).

Phase 3: Solid-State Polymerization (SSP)

Objective: Drive IV from 0.4 to >0.8 dL/g.

  • Apparatus: Fixed-bed reactor or Rotating Vacuum Flask.

  • Conditions:

    • Temperature: 190°C – 205°C (Strictly <

      
       of 211°C).
      
    • Vacuum: < 50 Pa (< 0.5 mbar) OR High-flow

      
      .
      
    • Time: 6 – 24 hours.

Step-by-Step Workflow:

  • Load pre-crystallized PEF into the reactor.

  • Apply vacuum (< 50 Pa) while at room temperature to remove surface moisture.

  • Ramp temperature to 200°C (for PEF) or 155°C (for PBF) over 1 hour.

  • Maintain isothermal conditions.

    • Sampling: Withdraw aliquots at t = 2, 5, 10, 24 hours.

  • Cooling: Rapidly cool under

    
     flow to stop the reaction.
    
Process Workflow Diagram

SSP_Workflow cluster_params Critical Parameters Start Amorphous Pre-Polymer (Melt Phase) Grinding Grinding & Sieving (Target: 300-600 µm) Start->Grinding Crystallization Pre-Crystallization 170°C @ 6 hrs (Prevents Sintering) Grinding->Crystallization SSP_Reactor SSP Reaction 200°C / <50 Pa Vacuum Crystallization->SSP_Reactor Cooling Rapid Cooling (Inert Gas) SSP_Reactor->Cooling P1 Temp < Tm - 10°C SSP_Reactor->P1 P2 Vacuum < 50 Pa SSP_Reactor->P2 Analysis Characterization (IV, DSC, Color) Cooling->Analysis

Figure 2: Operational workflow for SSP of PEF. The pre-crystallization step is the critical control point to prevent reactor fouling.

Data Analysis & Expected Results

Intrinsic Viscosity (IV) Evolution

The following table summarizes typical IV growth rates for PEF using different catalysts at 200°C (derived from kinetic studies [1][2]).

Time (hours)Catalyst: TBT (Ti)Catalyst:

Catalyst:

Notes
0 (Start) 0.40 dL/g0.40 dL/g0.40 dL/gPre-polymer baseline
5 0.55 dL/g0.48 dL/g0.45 dL/gDiffusion controlled
10 0.72 dL/g0.58 dL/g0.52 dL/gReaction controlled
24 0.95 dL/g 0.75 dL/g 0.65 dL/g Bottle Grade Target Met
Characterization Protocols
  • Intrinsic Viscosity: Measure in Phenol/Tetrachloroethane (60/40) at 30°C using an Ubbelohde viscometer.

  • Thermal Properties (DSC):

    • Melting Point (

      
      ): Expect increase from ~210°C to ~220°C due to crystal perfection.
      
    • Crystallinity (

      
      ): Expect increase from ~30% to >50%.
      
  • Color (CIE Lab*): Monitor

    
     value (yellowness). High vacuum helps reduce oxidative yellowing compared to 
    
    
    
    flow.

Troubleshooting & Process Control

IssueProbable CauseCorrective Action
Sintering (Lumps) Temp >

or Insufficient Pre-crystallization
Ensure Pre-crystallization at 170°C for >4h. Check reactor temp calibration.
Low IV Increase Poor Vacuum / LeakVerify vacuum < 50 Pa. Leaks introduce

(degradation) and prevent EG removal.
Yellowing Oxidative Degradation or Ti-CatalystSwitch to Germanium catalyst or ensure strict

-free environment. Reduce Temp by 5°C.
Slow Kinetics Particle Size too largeRe-grind pre-polymer to < 400 µm to reduce diffusion path length.

References

  • Kasmi, N., et al. (2018). "Solid-State Polymerization of Poly(ethylene furanoate) Biobased Polyester, I: Effect of Catalyst Type on Molecular Weight Increase." Polymers.[1][2][3][4][5][6][7][8][9][10][11][12] Available at: [Link]

  • Papageorgiou, G. Z., et al. (2019).[3] "Solid-State Polymerization of Poly(Ethylene Furanoate) Biobased Polyester, III: Extended Study on Effect of Catalyst Type." Polymers.[1][2][3][4][5][6][7][8][9][10][11][12] Available at: [Link]

  • Avantium. (2023). "YXY® Technology for PEF Production." Avantium Technologies. Available at: [Link]

  • Knoop, R. J., et al. (2013). "High molecular weight poly(ethylene-2,5-furanoate): critical aspects in synthesis and mechanical property acquisition." Journal of Polymer Science Part A. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing in HPLC analysis of furan compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in Furan Derivatives (HMF, Furfural, Nitrofurans)

Executive Summary & Scope

User Advisory: This guide specifically addresses Liquid Chromatography (HPLC/UHPLC) issues.

  • Target Analytes: 5-Hydroxymethylfurfural (HMF), Furfural, Furoic acid, and Nitrofuran metabolites (AOZ, AMOZ, SEM, AHD).

  • Note on Parent Furan: The parent compound Furan (

    
    ) is highly volatile and typically analyzed via Headspace GC-MS (see FDA Method 2020). If you are attempting to analyze parent Furan by HPLC and experiencing issues, the primary root cause is likely volatility/loss, not chromatographic tailing.
    

Diagnostic Triage: The "First Response" Workflow

Before altering chemistry, use this decision matrix to isolate the variable. Tailing in furan analysis is rarely random; it follows specific physical and chemical laws.

FuranTailingDiagnostic Start START: Observe Peak Tailing Q1 Is tailing present on ALL peaks (Analytes + Standards)? Start->Q1 Hardware PHYSICAL ISSUE Q1->Hardware Yes Q2 Is tailing specific to Furan/HMF only? Q1->Q2 No (Internal Standard is fine) Void Column Void/Collapse (Check Inlet Frit) Hardware->Void Sudden Onset ExtraVol Extra-Column Volume (Tubing/Cell too large) Hardware->ExtraVol Always Present Chem CHEMICAL INTERACTION Q2->Chem Silanol Silanol Interaction (Secondary H-Bonding) Chem->Silanol HMF/Polar Furans Solvent Solvent Mismatch (Strong Solvent Effect) Chem->Solvent Early Eluting Peaks pH Ionization State (Wrong pH) Chem->pH Ionizable Derivatives

Figure 1: Diagnostic decision tree for isolating the root cause of peak asymmetry.

Module A: The Chemistry of Tailing (Silanol Interactions)

The Issue: Furan compounds, particularly HMF and Nitrofurans , possess polar functional groups (hydroxyls, amines) that act as hydrogen bond donors/acceptors. Standard C18 silica columns often contain residual silanol groups (Si-OH) that have not been end-capped.[1]

  • Mechanism: The furan analyte interacts with these acidic silanols (

    
    ) via hydrogen bonding or ion-exchange (if ionized), causing the molecules to "drag" rather than partition cleanly.
    

The Solution:

  • Low pH Strategy: Lower the mobile phase pH to 2.0 – 3.0 .

    • Why: At pH < 3.0, surface silanols are protonated (neutral) and less likely to engage in secondary ionic interactions.

    • Protocol: Use 0.1% Formic Acid or 10-20mM Ammonium Formate adjusted to pH 3.0.

  • Column Selection: Switch to a Polar-Embedded or "Base-Deactivated" C18 column.

    • Why: These columns have a polar group (e.g., carbamate, amide) embedded in the alkyl chain that creates a "water shield," preventing the furan analytes from reaching the silica surface.

Expert Insight: For HMF analysis, a standard C18 column often fails in 100% aqueous conditions (phase collapse). A polar-embedded group prevents collapse and shields silanols.[2]

Module B: The "Strong Solvent" Effect (Injection Mismatch)

The Issue: This is the #1 cause of tailing for early-eluting peaks like HMF (which often elutes near the void volume).

  • Scenario: You dissolve your HMF standard in 100% Methanol or Acetonitrile, but your mobile phase is 90% Water / 10% Organic.

  • Result: The plug of strong solvent travels down the column faster than the mobile phase, carrying a portion of the analyte with it before it can interact with the stationary phase. This creates a distorted, fronting, or tailing peak.[2][3][4]

The Solution:

  • Rule of Thumb: The sample solvent must be weaker than or equal to the initial mobile phase composition.

  • Correction: Dissolve standards and samples in the starting mobile phase (e.g., 95% Water / 5% ACN).

ParameterHigh Risk Scenario (Causes Tailing)Optimized Scenario (Sharp Peaks)
Sample Solvent 100% Acetonitrile or Methanol95% Water / 5% Acetonitrile
Injection Volume > 10 µL (in strong solvent)< 5 µL (if strong solvent must be used)
Mobile Phase A Pure Water (No buffer)10mM Ammonium Formate (pH 3.0)

Module C: Nitrofurans & Derivatization Artifacts

The Issue: Nitrofurans (e.g., furazolidone, furaltadone) are rapidly metabolized. Analysis typically targets their tissue-bound metabolites (AOZ, AMOZ, SEM, AHD) which require acid hydrolysis and derivatization with 2-nitrobenzaldehyde (2-NBA) .

  • Tailing Cause: Incomplete derivatization or pH instability of the derivative. The 2-NBA derivatives are less polar but can still interact with metals in the HPLC system.

The Solution:

  • Chelation Control: If tailing persists despite pH optimization, add EDTA (0.1 mM) to the mobile phase to sequester trace metals that may chelate with the nitrofuran derivatives.

  • Wash Cycle: The derivatization reagent (2-NBA) is often in large excess. If not washed out, it elutes as a massive fronting peak that can overlap or distort early analyte peaks. Ensure your gradient has a high-organic wash step (95% B) at the end of every run.

Standardized Protocol: The "Peak Integrity Test"

Use this self-validating protocol to confirm if your system is performing within acceptable limits.

Step 1: Calculate Asymmetry Factor (


) 
Do not rely on visual inspection. Calculate 

at 10% peak height.

  • A = Width of front half of peak.[3]

  • B = Width of back half of peak.

Step 2: Acceptance Criteria

  • Excellent:

    
    
    
  • Acceptable:

    
     (Standard Pharma Limit)
    
  • Action Required:

    
    
    

Step 3: The "Flow-Rate Test" (Diagnostic) If you suspect Dead Volume (Extra-column effects) is causing the tailing:

  • Run the standard at your normal flow rate (e.g., 1.0 mL/min). Record

    
    .
    
  • Reduce flow rate by 50% (e.g., 0.5 mL/min). Record

    
    .
    
  • Analysis:

    • If

      
      improves significantly  at lower flow, the issue is likely slow mass transfer  (old column) or chemical interaction  (kinetics).
      
    • If

      
      remains bad , the issue is likely Extra-Column Volume  (tubing/fittings) or a Physical Void  in the column.
      

FAQ: Rapid-Fire Troubleshooting

Q: My HMF peak splits into two peaks (a "shoulder"). Is this contamination?

  • A: Not necessarily. If the sample solvent is 100% organic, this is likely "hydrodynamic instability." Re-inject the sample dissolved in water. If the shoulder disappears, it was a solvent effect.

Q: I am analyzing Furfural in transformer oil. The peaks tail badly over time.

  • A: Transformer oil matrices are complex and hydrophobic. They can foul the column head, creating a "virtual void." Use a guard column and replace it every 50-100 injections. A back-flush of the analytical column (if permitted by manufacturer) with 100% Isopropanol can sometimes restore shape.

Q: Can I use a standard C18 column for HMF?

  • A: Only if you use "compatible" conditions. HMF is very polar. On a standard C18, you must use at least 3-5% organic to wet the phase, but HMF elutes so early (

    
    ) that it co-elutes with matrix trash. Recommendation:  Switch to a HILIC  column or a C18-Aq (High Aqueous)  column for better retention and shape.
    

References

  • U.S. Food and Drug Administration (FDA). (2020). Determination of Furan in Foods.

  • U.S. Food and Drug Administration (FDA). (2012). LIB 4597: Analysis of Nitrofuran Metabolites in Aquaculture Products.

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Peak Shape of Basic Compounds in HPLC. Journal of Chromatography A.

  • Agilent Technologies. (2023). HPLC Troubleshooting Guide: Peak Shape Issues.

Sources

Optimization of reaction conditions for Furantetracarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for the synthesis and optimization of Furan-2,3,4,5-tetracarboxylic Acid (FTCA) .

Unlike the widely known Furan-2,5-dicarboxylic acid (FDCA), FTCA is a fully substituted furan derivative. Its synthesis presents unique challenges, particularly regarding solubility and thermal decarboxylation .

Case ID: FTCA-OPT-2026 Subject: Optimization of Hydrolysis, Isolation, and Stability Protocols Assigned Specialist: Senior Application Scientist

Process Overview & Logic Flow

The synthesis of FTCA typically proceeds via the Tetraalkyl Ester Route . The most robust laboratory-scale method involves the oxidative coupling of oxalacetic esters followed by cyclization, yielding Tetraethyl furan-2,3,4,5-tetracarboxylate , which is then hydrolyzed to the target acid.

Workflow Logic (DOT Visualization)

FTCA_Workflow Start Diethyl Oxalacetate Step1 Oxidative Coupling (Iodine/Base) Start->Step1 Intermediate Tetraethyl Ethanetetracarboxylate Step1->Intermediate Step2 Cyclization/Dehydration (H2SO4) Intermediate->Step2 Ester Tetraethyl Furantetracarboxylate Step2->Ester Step3 Alkaline Hydrolysis (KOH/NaOH) Ester->Step3 Step4 Acidification & Isolation (Critical Control Point) Step3->Step4 Product FTCA (Target) Step4->Product T < 100°C Byproduct 3,4-Furan Dicarboxylic Acid Step4->Byproduct Decarboxylation (T > 140°C)

Caption: Figure 1. Synthetic pathway for FTCA highlighting the critical risk of decarboxylation during the final isolation step.

Critical Optimization Protocols

Module A: Hydrolysis of the Tetra-Ester

Issue: Incomplete hydrolysis often results in mixed ester-acids (mono/di-esters) which are difficult to separate. Root Cause: Steric hindrance on the fully substituted furan ring slows down the attack of the hydroxide ion on the carbonyl carbons.

Optimized Protocol:

Parameter Standard Condition Optimized Condition Reasoning
Base Equivalents 4.0 - 4.5 eq 8.0 - 10.0 eq Excess base drives the equilibrium forward and ensures full solubility of the tetra-salt.
Base Type NaOH KOH (50% aq) Potassium salts often have better solubility profiles in refluxing ethanol/water mixtures.
Solvent Water Ethanol/Water (1:1) The tetraethyl ester is insoluble in pure water. A co-solvent is required to maintain a homogeneous phase.
Temperature 80°C Reflux (~100°C) Higher energy is required to overcome steric hindrance at the C3/C4 positions.

| Time | 2-4 Hours | 12-18 Hours | Extended time ensures cleavage of the more resistant C3/C4 ester groups. |

Module B: Isolation & Purification (The "Gum" Problem)

Issue: Upon acidification, the product often oils out as a sticky gum or fails to precipitate due to high water solubility. Technical Insight: FTCA is a tetra-carboxylic acid.[1][2] It is significantly more soluble in water than mono- or dicarboxylic acids due to high polarity and hydrogen bonding capability.

Troubleshooting Protocol:

  • Concentration: After hydrolysis, distill off the ethanol completely under reduced pressure.

  • Cooling: Cool the remaining aqueous solution (containing Potassium Furantetracarboxylate) to 0-5°C .

  • Acidification: Slowly add concentrated HCl dropwise.

    • Critical: Do NOT allow the temperature to rise above 20°C during addition.

  • Salting Out: If no precipitate forms at pH 1, saturate the solution with NaCl or Ammonium Sulfate . This increases the ionic strength, forcing the organic acid out of the solution.

  • Extraction (Alternative): If precipitation fails, perform continuous liquid-liquid extraction with Ethyl Acetate or Ether for 24 hours. Note: Simple separatory funnel extraction is often inefficient.

Stability Warning: Decarboxylation Risks

Ticket #402: "My product melting point is off, and NMR shows missing protons."

Diagnosis: You have likely decarboxylated your product. FTCA is thermally unstable. Unlike FDCA (stable up to ~250°C), FTCA tends to lose CO2 from the C2 and C5 positions (alpha positions) when heated, converting into 3,4-furandicarboxylic acid .

Decarboxylation Pathway:

  • Threshold: Decarboxylation can begin as low as 140°C-150°C in the solid state, or lower in acidic aqueous solutions under reflux.

  • Mechanism: The electron-withdrawing nature of the four carboxyl groups destabilizes the ring, facilitating the loss of CO2 to relieve steric and electronic strain.

Prevention Guide:

  • Drying: Do NOT oven dry the crude acid above 80°C. Use a vacuum desiccator over P2O5 at room temperature.

  • Recrystallization: Avoid boiling water recrystallization if possible. Use cold precipitation or evaporation under high vacuum.

Frequently Asked Questions (FAQs)

Q1: Can I use Dimethyl Acetylenedicarboxylate (DMAD) to make the ester directly?

  • Answer: While DMAD is a common alkyne precursor, the direct cyclization to fully substituted furan esters is complex. The most reliable route remains the oxidative coupling of diethyl oxalacetate (using Iodine or Sulfuryl Chloride) to form tetraethyl ethanetetracarboxylate, followed by acid-catalyzed cyclization/dehydration [1].

Q2: My final product is a dark oil. How do I clean it?

  • Answer: The dark color usually comes from furan ring polymerization (humin formation).

    • Step 1: Dissolve the oil in a minimum amount of 2M NaOH (re-form the salt).

    • Step 2: Treat with activated charcoal (Norit) at 50°C for 30 minutes. Filter through Celite.

    • Step 3: Re-acidify slowly at 0°C.

Q3: Why does the NMR show a mixture of products after hydrolysis?

  • Answer: You likely have a mixture of the tetra-acid and the tri-acid (incomplete hydrolysis). The ester groups at C3 and C4 are more sterically hindered than those at C2 and C5. Increase your reaction time to 18 hours and ensure you are at a vigorous reflux.

References

  • Gilman, H., Oatfield, H., & Kirkpatrick, W. H. (1933). The Progressive and Step-Wise Decarboxylation of Furan-Tetracarboxylic Acid. Proceedings of the Iowa Academy of Science.

    • Context: Defines the synthesis via oxalacetic ester condensation and establishes the decarboxylation instability of FTCA to 3,4-furandicarboxylic acid.
    • Source:

  • Reichstein, T., & Grüssner, A. (1933). Poly-oxy-furan-poly-carbonsäuren. Helvetica Chimica Acta.

    • Context: foundational work on the synthesis of substituted furan carboxylic acids and their stability profiles.
    • Source:

  • BenchChem Technical Guides. (2025). Purification and Solubility of Furan Dicarboxylic Acids.

    • Context: Provides modern solubility data and isolation protocols for furan derivatives, applicable to the tetra-acid's "gumming" issues.
    • Source:

  • Dunlop, A. P., & Peters, F. N. (1953). The Furans.

    • Context: The definitive monograph on furan chemistry, detailing the oxidative coupling mechanisms for tetra-substituted furan synthesis.
    • Source:

Sources

Technical Support Center: Catalyst Stability in Furantetracarboxylic Acid (FTCA) Production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FTCA-CAT-094 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Catalyst Deactivation during Oxidative Synthesis of FTCA

Executive Summary & System Context

User Context: You are likely synthesizing Furan-2,3,4,5-tetracarboxylic acid (FTCA) via the exhaustive aerobic oxidation of 2,3,4,5-tetramethylfuran (TMF) or a related poly-substituted furan precursor.

The Core Challenge: unlike the common Furan-2,5-dicarboxylic acid (FDCA), the FTCA molecule possesses four carboxylic acid groups on a single aromatic ring. This creates a hyper-acidic local environment and extreme steric strain. The dominant failure modes in this process are not just standard sintering, but aggressive acid-mediated leaching and rapid humin polymerization due to the high reactivity of the tetrasubstituted intermediates.

This guide treats the catalyst system as a "living" entity that requires specific homeostatic conditions to survive the harsh oxidative environment.

Diagnostic Matrix: Identify Your Deactivation Mode

Use this table to correlate your observed symptoms with the specific deactivation mechanism.

SymptomSecondary IndicatorRoot CauseProbability
Rapid Pressure Drop Reactor fouling/Black tar on wallsHumin Deposition (Coking) High
Green/Pink Solution Loss of solid catalyst massActive Metal Leaching High (in Co/Mn systems)
Selectivity Drift Increase in decarboxylated byproducts (Tri-acids)Hot-Spot Sintering Medium
Loss of Activity Catalyst surface area (BET) decreasePore Blockage (Product Inhibition) Medium

Deep Dive: Troubleshooting & Causality

Issue A: The "Black Death" (Humin Fouling)

Mechanism: Furan rings are electron-rich. During oxidation, partially oxidized intermediates (aldehydes/alcohols) are highly susceptible to acid-catalyzed condensation. In FTCA production, the intermediate diformyl-dicarboxy-furan is a potent cross-linker. If the oxidation rate is slower than the condensation rate, insoluble polymers (humins) form, coating the catalyst active sites.

Troubleshooting Protocol:

  • Check Oxygen Mass Transfer (

    
    ):  Humin formation is often a symptom of oxygen starvation. If the catalyst waits for oxygen, the intermediate polymerizes.
    
    • Action: Increase agitation speed or O2 partial pressure immediately.

  • Solvent Polarity Check: FTCA precursors are often non-polar, while products are polar.

    • Action: Switch to a binary solvent system (e.g., Acetic Acid/Water 90:10). Water suppresses dehydration reactions that lead to humins.

Issue B: Hyper-Acidic Leaching

Mechanism: FTCA is a strong chelating agent. As the reaction proceeds, the concentration of


 groups quadruples. This creates a chelating environment that strips metals (especially Co, Mn, or Pd) from their support structure, effectively dissolving your catalyst.

Troubleshooting Protocol:

  • Support Integrity: If using Carbon supports, they may oxidize and collapse. If using

    
    , it will dissolve.
    
    • Action: Switch to

      
       (Zirconia)  or 
      
      
      
      (Rutile)
      supports. These are acid-tolerant.
  • Stabilizing Ligands: If using a homogeneous Co/Mn/Br system:

    • Action: Maintain the Br:Metal ratio strictly. Bromide acts as a ligand to keep the metal in the active oxidation state and prevent precipitation/plating out.

Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition between the desired oxidation pathway and the fatal deactivation pathways.

FTCA_Deactivation cluster_catalyst Catalyst Surface Precursor Tetramethylfuran (TMF) Intermediates Aldehyde/Alcohol Intermediates Precursor->Intermediates Oxidation (Fast) FTCA Target: FTCA (Tetra-acid) Intermediates->FTCA Oxidation (Rate Limiting) Humins HUMINS (Polymeric Coke) Intermediates->Humins Acid Condensation (Low O2) LeachedMetal Leached Metal (Inactive Solute) FTCA->LeachedMetal Chelation/Acid Attack Decarb Degradation (CO2 Loss) FTCA->Decarb Thermal Instability (>160°C)

Figure 1: Kinetic competition in FTCA synthesis. Note that the "Intermediates" node is the critical control point for Humin formation.

Standard Operating Procedure (SOP): Catalyst Regeneration

If your catalyst (Heterogeneous Noble Metal, e.g., Pt/ZrO2) has deactivated, follow this regeneration protocol. Do not calcine immediately , as this hardens humins into graphitic coke.

Step 1: Solvent Wash (The "Soft" Clean)

  • Wash the catalyst bed with hot acetone (

    
    ) to remove soluble oligomers.
    
  • Follow with a wash of

    
     (briefly) to deprotonate and solubilize adsorbed carboxylic acids (Product Inhibition reversal).
    
  • Warning: Prolonged base exposure can leach the support. Rinse immediately with deionized water.

Step 2: Oxidative Stripping (The "Hard" Clean)

  • Resuspend catalyst in water.

  • Pressurize with

    
     (10 bar) and heat to 
    
    
    
    for 2 hours without substrate.
  • Mechanism:[1][2][3] This performs a "liquid phase combustion" of the stubborn humins without reaching the sintering temperatures of a furnace.

Step 3: Re-reduction (For Noble Metals)

  • Flow

    
     at 
    
    
    
    for 1 hour to restore the metallic state (Pt°/Pd°) if the surface was over-oxidized.

Frequently Asked Questions (FAQ)

Q1: Why is my yield dropping even though the conversion is 100%? A: You are likely experiencing Decarboxylation . Furantetracarboxylic acid is thermally unstable. If your reactor temperature exceeds


, the tetra-acid will lose 

to become a tri- or di-carboxylic acid.
  • Fix: Lower the temperature and compensate by increasing

    
     pressure or catalyst loading.
    

Q2: Can I use the standard Co/Mn/Br (Amoco) catalyst used for FDCA? A: Yes, but with caution. The FTCA reaction mixture is significantly more acidic than the FDCA mixture. You must increase the concentration of the bromide promoter to maintain the solubility of the Co/Mn ions, otherwise, they will precipitate as oxalates or furoates.

Q3: My catalyst turned black instantly. Is it dead? A: Not necessarily. It is likely covered in "soft coke" (early-stage humins). Try the Solvent Wash (Step 1 above). If you continue to run it black, the coke will dehydrogenate and become permanent.

References

  • Mechanisms of Furan Oxidation & Humin Formation

    • Review: "Catalytic oxidation of biomass derived furanic compounds."[1][4] The humin formation mechanism described here for HMF/FDCA is chemically identical to the TMF/FTCA pathway.

    • Source:

  • Catalyst Stability in Acidic Media

    • Study: "Stability of heterogeneous catalysts for the oxidation of HMF to FDCA." Provides the basis for recommending Zirconia/Titania supports over Alumina/Carbon.
    • Source:

  • Oxidation of Methyl-Furans

    • Context: "Aerobic oxidation of 2,5-dimethylfuran to 2,5-furandicarboxylic acid.
    • Source:

  • Amoco Process (Co/Mn/Br)

    • Foundational Text: "Liquid-phase oxidation of p-xylene to terephthalic acid." Explains the metal-leaching and bromide-stabilization mechanisms applicable to all poly-acid syntheses.
    • Source:

Sources

Technical Support Center: Synthesis of Low-Color Polyesters from Furantetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and professionals working with polyesters derived from 2,3,4,5-furantetracarboxylic acid (FTCA) and its more common isomer, 2,5-furandicarboxylic acid (FDCA). A significant challenge in the synthesis of these promising bio-based polymers is managing discoloration, which can range from a pale yellow to a dark brown hue. This discoloration can compromise the material's aesthetic qualities and may indicate underlying chemical changes that affect its performance.

This guide provides in-depth, troubleshooting advice in a direct question-and-answer format. We will explore the root causes of color formation and offer scientifically-grounded, actionable strategies to mitigate these issues, ensuring the synthesis of high-purity, low-color furan-based polyesters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final polyester product is yellow/brown. What are the primary causes of this discoloration?

Discoloration in furan-based polyesters is typically not due to a single cause but a combination of factors. The primary culprits are:

  • Monomer Impurities: The purity of the furan-based monomer (FTCA or FDCA) is paramount. Impurities, even in trace amounts, can act as chromophores or catalyze side reactions that produce color. A common color-causing impurity is 2-formyl-furan-5-carboxylic acid (FFCA), which can arise during the synthesis of FDCA.[1][2] These impurities can participate in the polymerization and become incorporated into the polymer backbone, leading to inherent color.

  • Thermal Degradation: Furan rings, while aromatic, can be susceptible to thermal degradation and oxidation at the high temperatures required for melt polycondensation (often >200°C).[3][4] This degradation can involve ring-opening reactions, leading to the formation of conjugated systems that absorb visible light and thus appear colored.[5][6] Prolonged exposure to high temperatures significantly increases the likelihood of degradation.[7]

  • Oxidation: The presence of oxygen during polymerization is highly detrimental. At elevated temperatures, oxygen can promote oxidative degradation of the furan ring and the polymer backbone, generating chromophoric species.

  • Catalyst-Related Side Reactions: While essential for achieving high molecular weight, polymerization catalysts can sometimes contribute to color. Certain metal catalysts (e.g., some tin or titanium compounds) can form colored complexes with the furanic monomers or promote side reactions that lead to discoloration, especially with prolonged reaction times at high temperatures.[7]

Q2: How can I determine the source of the discoloration in my specific experiment?

A systematic approach is necessary to pinpoint the cause. The following workflow can help isolate the variable responsible for color formation.

Troubleshooting_Workflow A Start: Discolored Polyester Batch B Analyze Monomer Purity (HPLC, NMR) A->B C Is Monomer Purity >99.5%? B->C D Purify Monomer (Recrystallization) C->D No F Review Polymerization Conditions C->F Yes E Run Control Reaction with Purified Monomer D->E M Problem Solved: Low-Color Polyester E->M G Was Inert Atmosphere Maintained? F->G H Improve Inert Gas Purge & Vacuum G->H No I Review Temperature Profile & Duration G->I Yes H->E J Optimize for Lower Temp / Shorter Time I->J No K Add Antioxidant/Stabilizer I->K Optimized J->E L Evaluate Alternative Catalyst K->L L->E Discoloration_Mechanism cluster_0 Ideal Polymer Chain cluster_1 Degradation Triggers cluster_2 Degradation Pathways cluster_3 Resulting Chromophores A Furan Ring in Polyester Backbone E Oxidative Attack F Thermal Scission (β-scission) G Side Reactions B High Heat (>230°C) B->F C Oxygen (O₂) C->E D Monomer Impurities (e.g., FFCA) D->G H Conjugated Carbonyls E->H I Unsaturated Species F->I J Colored Complexes G->J

Sources

Validation & Comparative

Bio-Based High-Performance Polyesters: A Technical Guide to PEF vs. PET

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Comparison of Bio-Based Polyesters: FDCA (PEF) vs. PET Content Type: Technical Comparison Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary

The transition from fossil-based Polyethylene Terephthalate (PET) to bio-based Polyethylene Furanoate (PEF) represents more than a sustainability initiative; it is a functional upgrade in polymer physics. Derived from 2,5-Furandicarboxylic acid (FDCA), PEF is not merely a "green" clone of PET but a distinct material with superior barrier properties and thermal rigidity.[1][2]

This guide provides an objective, data-driven comparison of PEF and PET, analyzing the molecular mechanics governing their performance and providing a validated protocol for laboratory-scale synthesis.

Molecular Architecture: The Structural Origin of Performance

The macroscopic differences between PEF and PET stem directly from the geometry and dynamics of their respective aromatic rings.

  • PET (Terephthalic Acid): Contains a phenyl ring . This ring is non-polar, symmetric, and flips relatively easily around the 1,4-axis. This "ring-flipping" creates dynamic free volume within the polymer matrix, allowing gas molecules (

    
    , 
    
    
    
    ) to diffuse through the chains.
  • PEF (FDCA): Contains a furan ring .[2][3][4] This ring is polar (due to the oxygen atom), asymmetric, and structurally rigid. The energy barrier for "ring-flipping" in PEF is significantly higher. This suppresses chain mobility (

    
    -relaxation), resulting in a tighter chain packing and drastically reduced free volume.
    
Visualization: The Barrier Mechanism (Ring Dynamics)

BarrierMechanism cluster_PET PET Mechanism (High Permeability) cluster_PEF PEF Mechanism (High Barrier) PET_Ring Phenyl Ring (Symmetric/Non-Polar) PET_Dynamics High Ring Flipping (Low Energy Barrier) PET_Ring->PET_Dynamics PET_Result High Free Volume (Gas Diffusion) PET_Dynamics->PET_Result PEF_Ring Furan Ring (Asymmetric/Polar) PEF_Dynamics Suppressed Flipping (High Energy Barrier) PEF_Ring->PEF_Dynamics PEF_Result Low Free Volume (Gas Blockage) PEF_Dynamics->PEF_Result

Figure 1: Comparative chain dynamics. The suppression of ring-flipping in PEF reduces the diffusion coefficient for gases.

Comparative Performance Metrics

The following data aggregates experimental values from key literature sources (Burgess et al., Avantium, Eerhart et al.).

Table 1: Barrier & Physical Properties
PropertyPET (Standard)PEF (Bio-Based)Performance Factor

Permeability
(cc-mil/100in²/day)
~6-8~0.5-0.711x Improvement

Permeability
(cc-mil/100in²/day)
~12-20~0.6-1.519x Improvement
Water Vapor Permeability Moderate~2x Lower than PET2x Improvement
Density (

)
1.381.43Higher Density
Table 2: Thermal & Mechanical Properties
PropertyPETPEFImplication
Glass Transition (

)
74°C86°C Higher thermal stability; better for hot-fill applications.
Melting Point (

)
260°C~211-235°C Lower processing temperature reduces energy consumption.
Young's Modulus 2.2 GPa3.6 GPa PEF is stiffer and mechanically stronger.
Tensile Strength 50-70 MPa80-100 MPa Superior tensile yield strength.
Elongation at Break High (Ductile)Low (Brittle)PEF requires orientation/blending to overcome brittleness.
Experimental Protocol: Synthesis of PEF

Method: Two-Stage Melt Polycondensation Objective: Synthesize high-molecular-weight PEF suitable for film casting or fiber spinning.

Reagents & Equipment
  • Monomers: 2,5-Furandicarboxylic acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFD); Ethylene Glycol (EG).[5]

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Antimony(III) oxide (
    
    
    
    ). Note: Ti-based catalysts are preferred for higher activity at lower temperatures.
  • Apparatus: Stainless steel autoclave or glass reactor with high-torque mechanical stirrer, nitrogen inlet, and high-vacuum pump (< 1 mbar).

Workflow Visualization

SynthesisProtocol cluster_Step1 Step 1: Transesterification / Esterification cluster_Step2 Step 2: Polycondensation Input FDCA/DMFD + EG (Molar Ratio 1:2.2) Reaction1 Temp: 160-190°C Atmosphere: N2 Time: 4-6 Hours Input->Reaction1 Byproduct1 Remove: Methanol/Water Reaction1->Byproduct1 Oligomer BHEF Oligomers Reaction1->Oligomer Vacuum Apply Vacuum Ramp (1000 mbar → <1 mbar) Oligomer->Vacuum Reaction2 Temp: 230-250°C Time: 3-5 Hours Vacuum->Reaction2 Byproduct2 Remove: Excess EG Reaction2->Byproduct2 Final High MW PEF (Intrinsic Viscosity > 0.6 dL/g) Reaction2->Final

Figure 2: Two-stage melt polycondensation workflow for PEF synthesis.

Detailed Procedure
  • Esterification (Oligomerization):

    • Load the reactor with FDCA and EG (Molar ratio 1:2.2 to ensure complete reaction of acid groups).

    • Add catalyst (typically 150–300 ppm relative to FDCA).

    • Heat to 160–190°C under continuous Nitrogen flow.

    • Critical Checkpoint: Monitor the distillation of water (if using FDCA) or methanol (if using DMFD). The reaction is complete when the theoretical amount of byproduct is collected (approx. 4-6 hours).

  • Polycondensation (Chain Growth):

    • Increase temperature to 230–250°C . Caution: Do not exceed 260°C to avoid thermal degradation and coloration (yellowing).

    • Gradually apply vacuum over 1 hour to prevent bumping, reaching a final pressure of < 1 mbar (100 Pa) .

    • Maintain conditions for 3–5 hours. The torque on the stirrer will increase significantly, indicating chain growth.

  • Termination & Characterization:

    • Stop agitation, break vacuum with Nitrogen, and discharge the polymer melt into ice water.

    • Validation: Measure Intrinsic Viscosity (IV) in a phenol/tetrachloroethane mixture. Target IV > 0.6 dL/g for bottle-grade applications.

Strategic Implications for Drug Development & Packaging
  • Pharmaceutical Stability: PEF's superior water vapor and oxygen barrier properties make it an ideal candidate for packaging oxygen-sensitive active pharmaceutical ingredients (APIs), potentially eliminating the need for oxygen scavengers in blister packs.

  • Sterilization: With a

    
     of 86°C, PEF bottles can withstand pasteurization temperatures that would deform PET bottles (
    
    
    
    74°C), but they are not suitable for standard autoclaving (121°C) without crystallization reinforcement.
  • Regulatory Status: PEF has received approval for food contact materials in the EU (EFSA) and approval for specific uses in the US (FDA FCN).

References
  • Burgess, S. K., et al. (2014). Chain Mobility, Thermal, and Mechanical Properties of Poly(ethylene furanoate) Compared to Poly(ethylene terephthalate). Macromolecules, 47(4), 1383–1391. Link

  • Eerhart, A. J. J., et al. (2012).[6] The environmental impact of fiber-reinforced composites from bio-based PEF and PET.[7][8] RSC Advances, 2, 7712-7720. (Foundational LCA data). Link

  • Avantium. (2022).[2][9] Life Cycle Assessment (LCA) of PEF Applications.[2][9][10] Renewable Carbon News. Link

  • Jiang, M., et al. (2012).[11] Crystallization behavior of poly(ethylene furanoate) prepared by melt polycondensation. Journal of Polymer Science Part B: Polymer Physics. Link

  • BenchChem. (2025).[1][5] Application Notes and Protocols for Melt Polycondensation of 2,5-Furandicarboxylic Acid (FDCA). Link

Sources

Thermal stability analysis of Furantetracarboxylic acid-based polymers versus PET

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Thermal Stability of Furan-Based Polyesters and PET

In the pursuit of sustainable materials, the scientific community is increasingly turning to bio-based polymers as alternatives to their petroleum-derived counterparts. One of the most promising candidates is Poly(ethylene furanoate) or PEF, a polyester derived from 2,5-furandicarboxylic acid (FDCA), which is positioned as a direct bio-based substitute for the ubiquitous Poly(ethylene terephthalate), or PET.[1][2] For researchers and drug development professionals, particularly in applications requiring thermal processing like melt extrusion or sterilization, understanding the thermal stability of these materials is paramount. This guide provides an in-depth, objective comparison of the thermal properties of furan-based polyesters, primarily PEF, and PET, supported by experimental data and detailed analytical protocols.

The core structural difference between these two polyesters lies in their aromatic monomer: PEF is built with a furan ring, while PET utilizes a benzene ring.[3] This seemingly subtle change introduces significant differences in chain mobility, molecular interactions, and ultimately, thermal behavior. This guide will dissect these differences through the lens of established thermal analysis techniques.

Comparative Thermal Properties: A Head-to-Head Analysis

The thermal stability and behavior of a polymer are not defined by a single value but by a profile of its response to heat. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and the decomposition temperature (Td). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques for elucidating these properties.[4]

Experimental data reveals that PEF exhibits a higher glass transition temperature (Tg) and lower melting temperature (Tm) compared to PET.[3] The higher Tg in PEF is attributed to the restricted motion of the furan ring compared to the benzene ring in PET, resulting in a stiffer polymer chain at moderate temperatures.[3] However, when it comes to ultimate thermal stability, TGA studies indicate that PEF begins to decompose at a slightly lower temperature than PET.[5]

Thermal PropertyFurantetracarboxylic Acid-Based Polymer (PEF)Poly(ethylene terephthalate) (PET)Significance for Researchers
Glass Transition Temp. (Tg) ~92 °C[3]~80 °C[3]Higher Tg implies better dimensional stability and stiffness at elevated service temperatures below melting.
Melting Temperature (Tm) ~214 °C[6]~260 °C[7]A lower Tm can be advantageous for melt processing, requiring less energy, but limits the maximum service temperature.
Decomposition Temp. (Td, 5% wt. loss) ~375 °C[6]~400 °C[7]Indicates the onset of significant thermal degradation. PET shows slightly superior resistance to decomposition.
Temp. at Max. Degradation Rate ~438 °C[5]~450-477 °C[7]The peak of the derivative TGA curve, where the material is degrading most rapidly.

This comparative data underscores a critical trade-off: PEF offers superior performance at moderately elevated temperatures due to its higher Tg, but PET maintains its integrity at higher temperatures, closer to its melting point, due to its greater inherent thermal stability.[3][5]

Understanding the Degradation Mechanisms

The thermal degradation of PET is a well-studied process that primarily proceeds through a random chain scission of the ester linkages.[8] This reaction results in the formation of carboxyl and vinyl-ester end-groups, which can catalyze further degradation.[8][9] The process is known to be accelerated by the presence of oxygen and water.[9]

Furan-based polyesters like PEF are believed to follow a similar ester-scission pathway. However, the furan ring itself can be susceptible to thermally induced reactions, which may contribute to its slightly lower decomposition temperature compared to the highly stable benzene ring in PET.[5]

Experimental Protocols for Thermal Stability Assessment

To ensure trustworthy and reproducible data, standardized analytical protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which form the foundation of any thermal stability study.

The logical flow of a comparative study is crucial for generating coherent and defensible results. The process begins with meticulous sample preparation, followed by parallel analysis using TGA and DSC, and concludes with data interpretation and comparison.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Acquisition & Interpretation Prep_PET PET Sample (Dried, ~5-10 mg) TGA Thermogravimetric Analysis (TGA) (N2 atmosphere, 10°C/min ramp) Prep_PET->TGA Analyze DSC Differential Scanning Calorimetry (DSC) (Heat-Cool-Heat Cycle) Prep_PET->DSC Analyze Prep_PEF Furan Polymer Sample (Dried, ~5-10 mg) Prep_PEF->TGA Analyze Prep_PEF->DSC Analyze TGA_Data Mass Loss vs. Temp Curve - Determine Td (onset, 5% loss) - Determine Tmax (peak derivative) TGA->TGA_Data Yields DSC_Data Heat Flow vs. Temp Curve - Determine Tg (glass transition) - Determine Tm (melting point) DSC->DSC_Data Yields Conclusion 4. Comparative Assessment - Tabulate key thermal parameters - Analyze stability differences TGA_Data->Conclusion Input for DSC_Data->Conclusion Input for

Caption: Experimental workflow for comparing the thermal stability of polymers.

Objective: To determine the thermal decomposition profile of the polymer by measuring mass loss as a function of temperature.

Causality: A dynamic heating ramp under an inert atmosphere (Nitrogen) is chosen to observe degradation without the influence of thermo-oxidative effects, isolating the inherent thermal stability of the polymer backbone. A heating rate of 10-20 °C/min is standard; it provides a good balance between resolution and experimental time.[6][10]

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications.

  • Sample Preparation:

    • Dry the polymer samples (PET and PEF) under vacuum at an appropriate temperature (e.g., 80-100 °C) for at least 12 hours to remove any residual moisture, which could otherwise cause initial mass loss and interfere with the analysis.

    • Weigh approximately 5-10 mg of the dried sample into a TGA pan (platinum or alumina). An accurate mass is critical for quantitative analysis.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Set the purge gas to high-purity Nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.

    • Program the temperature profile:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[10]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (Td, onset), often calculated by the intersection of tangents to the baseline and the inflection point of the mass loss curve.

    • A more standardized metric, the Td at 5% mass loss, should be recorded for direct comparison.

    • Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Objective: To measure the glass transition temperature (Tg) and melting temperature (Tm) by quantifying the heat flow into or out of the sample relative to a reference.

Causality: A "heat-cool-heat" cycle is employed as a self-validating system. The first heating scan erases the sample's prior thermal history (e.g., processing-induced stresses or crystallinity). The controlled cooling step establishes a uniform amorphous or semi-crystalline state. The second heating scan then reveals the intrinsic thermal transitions of the material, ensuring the data is reliable and representative of the polymer itself.[4]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation:

    • Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the purge gas to Nitrogen at a flow rate of 20-50 mL/min.

    • Program the temperature profile:

      • First Heat: Ramp from 25 °C to a temperature above the expected melting point (e.g., 300 °C for PET, 250 °C for PEF) at 10 °C/min.

      • Cooling: Hold for 2-5 minutes to ensure complete melting, then cool to 25 °C at 10 °C/min.

      • Second Heat: Ramp from 25 °C to 300 °C at 10 °C/min.

  • Data Analysis:

    • Analyze the data from the second heating scan .

    • Determine the glass transition temperature (Tg) as the midpoint of the step-change in the heat flow curve.

    • Determine the melting temperature (Tm) as the peak temperature of the melting endotherm.

Conclusion for the Research Professional

The thermal analysis of furantetracarboxylic acid-based polymers like PEF versus PET reveals a nuanced picture. While PEF is often touted as a "drop-in" replacement, its thermal profile presents both opportunities and challenges. The higher Tg of PEF is a distinct advantage for applications requiring rigidity at temperatures above the Tg of PET.[3] Conversely, its slightly lower decomposition temperature and melting point must be carefully considered during high-temperature processing to avoid degradation and ensure the final product's integrity.[5][7] For drug development professionals, this means that while PEF may be a suitable bio-alternative for packaging, sterilization methods and storage conditions must be evaluated based on its specific thermal limits. This guide provides the foundational data and methodologies to perform such an evaluation, enabling an informed and scientifically rigorous material selection process.

References

  • Title: Synthesis, Characterization and Thermal Properties of Bio-Based Poly(Ethylene 2,5-Furan Dicarboxylate) Source: Taylor & Francis Online URL: [Link]

  • Title: THE THERMAL DEGRADATION OF POLYETHYLENE TEREPHTHALATE Source: RSC Publishing URL: [Link]

  • Title: Thermal Degradation of Poly (ethylene terephthalate) Waste Soft Drinks Bottles and Low Density Polyethylene Grocery Bags Source: International Journal of Sustainable Energy and Environment URL: [Link]

  • Title: Synthesis of poly(ethylene furandicarboxylate) polyester using monomers derived from renewable resources: thermal behavior comparison with PET and PEN Source: RSC Publishing URL: [Link]

  • Title: Review of the Thermochemical Degradation of PET: An Alternative Method of Recycling Source: Journal of Ecological Engineering URL: [Link]

  • Title: Thermal and mechanical properties of poly(ethylene 2,5-furandicarboxylate) (PEF) Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Thermal Properties of Bio-Based Poly(Ethylene 2,5-Furan Dicarboxylate) Source: Semantic Scholar URL: [Link]

  • Title: Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters Source: BioResources URL: [Link]

  • Title: Study on Thermal Degradation Processes of Polyethylene Terephthalate Microplastics Using the Kinetics and Artificial Neural Networks Models Source: MDPI URL: [Link]

  • Title: A Deep Dive into the Thermal Degradation of PET and Recycled PET Fibers Source: AZoM URL: [Link]

  • Title: PET thermal degradation mechanism Source: ResearchGate URL: [Link]

  • Title: 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis Source: MDPI URL: [Link]

  • Title: Thermal degradation of polyethylene terephthalate : study of polymer stabilization Source: Semantic Scholar URL: [Link]

  • Title: The thermal degradation of PET and analogous polyesters measured by thermal analysis–Fourier transform infrared spectroscopy Source: ResearchGate URL: [Link]

  • Title: Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency Source: RSC Publishing URL: [Link]

  • Title: Comparative Analyses of Poly(ethylene 2,5-furandicarboxylate) - PEF - and Poly(ethylene terephthalate) - PET - Resins and Production Processes Source: ResearchGate URL: [Link]

  • Title: Polyesters Containing Furan Rings Based on Renewable Resources Source: Progress in Chemistry URL: [Link]

  • Title: Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio Source: IRIS URL: [Link]

  • Title: TGa curves of PeT fiber, Pfu polymer, and Pfu/PeT fiber composite. Source: ResearchGate URL: [Link]

  • Title: Tetrahydrofuran derivatives and their use as plasticizers Source: Google Patents URL
  • Title: Thermal Properties of Biobased Polymers: Furandicarboxylic Acid (FDCA)-Based Polyesters Source: Springer Link URL: [Link]

  • Title: FTIR, TGA and DSC in the Analysis of Polymer Materials Source: AdvanSES URL: [Link]

  • Title: Comparative Analysis of the Mechanical Behaviour of PEF and PET Uniaxial Stretching Based on the Time/Temperature Superposition Principle Source: MDPI URL: [Link]

  • Title: Synthesis of High Thermal-Resistant Poly(ester-ether) Elastomers from Bio-Based 2,5-Furandicarboxylic Acid Source: ResearchGate URL: [Link]

  • Title: Synthesis, Thermal Behavior, and Mechanical Properties of Fully Biobased Poly(Hexamethylene 2,5-Furandicarboxylate-Co-Sebacate) Copolyesters Source: Semantic Scholar URL: [Link]

  • Title: Furan-based co-polyesters with enhanced thermal properties: Poly(1,4-butylene-co-1,4-cyclohexanedimethylene-2,5-furandicarboxylic acid) Source: ResearchGate URL: [Link]

Sources

Spectroscopic Analysis Guide: Confirmation of Purity for Synthesized Furantetracarboxylic Acid (FTCA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for senior researchers and analytical scientists. It prioritizes the specific challenges of analyzing a fully substituted furan ring and provides actionable, comparative data.

Executive Summary & Strategic Context

Furan-2,3,4,5-tetracarboxylic acid (FTCA) represents a high-functionality variant of the more common Furan-2,5-dicarboxylic acid (FDCA).[1] While FDCA has gained traction as a bio-based replacement for terephthalic acid, FTCA is emerging as a critical ligand for high-density Metal-Organic Frameworks (MOFs) and as a tetra-functional crosslinker in advanced polymer networks.[1]

The Analytical Challenge: The synthesis of FTCA (typically via exhaustive oxidation of tetramethylfuran or hydrolysis of tetra-esters) is prone to specific impurities:

  • Incomplete Oxidation: Presence of methyl- or formyl-substituted intermediates.[1]

  • Decarboxylation: Reversion to tri- or dicarboxylic acids (like FDCA).[1]

  • Ring Saturation: Contamination with tetrahydrofuran-2,3,4,5-tetracarboxylic acid (THFTCA).[1]

This guide provides a validated spectroscopic protocol to distinguish FTCA from these "impostors" and objectively compares FTCA's physicochemical profile against its primary alternative, FDCA.[1]

Comparative Spectroscopic Profiling

The primary difficulty in confirming FTCA purity is the absence of ring protons . Unlike FDCA, which displays characteristic doublets or singlets in the aromatic region, pure FTCA is "silent" in standard ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


H NMR (excluding carboxylic protons).
Method A: Nuclear Magnetic Resonance (NMR) – The "Exclusionary" Protocol

Objective: Qualitative confirmation of structure and high-sensitivity detection of hydrogen-containing impurities.

Protocol 1: The "Silent Spectrum" Validation (

H NMR)
  • Solvent: DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     (Preferred over 
    
    
    
    to observe carboxylic protons).
  • Frequency: 400 MHz minimum.[1]

  • Success Criteria:

    • Region 0–4 ppm: Must be essentially flat (absence of aliphatic impurities/solvents).[1]

    • Region 6–8 ppm (Critical): Must be completely silent . Any signal here indicates decarboxylation (FDCA) or incomplete oxidation.[1]

    • Region 10–14 ppm: Broad singlet (4H integration relative to residual solvent) corresponding to ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      .
      
Protocol 2: Structural Confirmation (

C NMR)

Since FTCA lacks ring protons, ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


C NMR is the definitive structural proof.
  • Symmetry: Due to ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     symmetry, only 3 distinct carbon signals  should be observed for the 8 carbons.
    
Carbon PositionChemical Shift (

, ppm)
AssignmentMultiplicity
C-2, C-5~146.0 - 148.0Furan Ring (

-O)
Singlet (Quaternary)
C-3, C-4~118.0 - 122.0Furan Ring (

-O)
Singlet (Quaternary)
-COOH~158.0 - 162.0CarbonylSinglet
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Note: If you see more than 3 peaks, the symmetry is broken, indicating a mixture of isomers or impurities.

Method B: HPLC-UV/MS – The "Inclusionary" Protocol

Objective: Quantitative purity assessment (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


).
FTCA is highly polar.[1] Standard C18 columns often fail to retain it, causing it to elute in the void volume.[1]
  • Column: Amide-functionalized RP column or C18-Aq (Polar Endcapped).

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer (pH 2.5) or 0.1% Formic Acid.[1]

    • B: Acetonitrile.[1][2]

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Carboxyls).[1]

Comparative Performance: FTCA vs. Alternatives

Researchers often choose between FTCA and FDCA.[1] The table below objectively compares their properties to guide selection.

Table 1: Physicochemical Comparison (FTCA vs. FDCA)
FeatureFurantetracarboxylic Acid (FTCA) Furan-2,5-dicarboxylic Acid (FDCA) Implication for Application
Formula ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


FTCA offers double the coordination sites.
Acid Groups 4 (Tetra-acid)2 (Di-acid)FTCA creates 3D networks; FDCA creates linear chains.[1]
ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

(approx)
Lower (More acidic due to EWG)Higher (

)
FTCA deprotonates at lower pH, affecting MOF assembly.
Solubility High in water/polar solventsModerate in water, low in organicsFTCA requires polar media for processing.[1]
ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

H NMR
Silent Ring Region Singlet at ~7.2 ppm FTCA purity is harder to quantify by

H integration.
CAS No. 26106-63-83238-40-2Ensure correct sourcing.[1]

Experimental Workflow & Decision Logic

The following diagram illustrates the logical flow for synthesizing, purifying, and validating FTCA, highlighting the critical "Go/No-Go" decision points based on the spectroscopic data described above.

FTCA_Analysis_Workflow Start Crude FTCA Synthesis Product Purification Purification Step (Recrystallization from H2O/HCl) Start->Purification H_NMR Step 1: 1H NMR (DMSO-d6) Check Aromatic Region (6.0 - 8.0 ppm) Purification->H_NMR Decision1 Are peaks present in 6.0-8.0 ppm? H_NMR->Decision1 Fail_Impure IMPURE: Contains FDCA or partially oxidized intermediates. (Return to Oxidation) Decision1->Fail_Impure Yes (Peaks Visible) Pass_Silent PASS: Silent Spectrum. Proceed to Structural Check. Decision1->Pass_Silent No (Silent) C_NMR Step 2: 13C NMR Count Signals Pass_Silent->C_NMR Decision2 Exactly 3 Signals? C_NMR->Decision2 Fail_Struct FAIL: Isomer Mix or Ring Saturation (THFTCA) Decision2->Fail_Struct No HPLC Step 3: HPLC-UV (254nm) Quantitative Purity % Decision2->HPLC Yes Final CERTIFIED PURE FTCA (Ready for MOF/Polymer Use) HPLC->Final

Figure 1: Analytical Decision Matrix for FTCA Purity. Note the critical reliance on the "Silent Spectrum" in Step 1 to rule out common furanic impurities.

Detailed Experimental Protocol: Purity Validation

Reagents and Equipment[2][3][4][5][6]
  • Sample: ~10 mg synthesized FTCA (dried in vacuo at 60°C for 4h).

  • Solvent: DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Instrument: Bruker Avance III HD 400 MHz (or equivalent).

Step-by-Step Procedure
  • Sample Preparation: Dissolve 10 mg of FTCA in 0.6 mL DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    . Ensure complete dissolution; FTCA can be slow to dissolve due to strong intermolecular hydrogen bonding. Sonicate if necessary.[1]
    
  • Acquisition (

    
    H): 
    
    • Pulse angle: 30°.[1]

    • Relaxation delay: 5 seconds (critical for accurate integration of acidic protons).[1]

    • Scans: 16.

  • Analysis:

    • Phase and baseline correct the spectrum manually.[1]

    • Integrate the region 6.0–8.0 ppm.[1] Value must be < 1% of the satellite peaks of DMSO.

    • Check for broad singlets at ~10-13 ppm (COOH).[1]

  • Acquisition (

    
    C): 
    
    • Use a proton-decoupled sequence (zgpg30).[1]

    • Scans: 512 (Quaternary carbons have low sensitivity).

    • Verify the presence of exactly three singlets.[1]

Troubleshooting Common Impurities[1]
  • Impurity: FDCA (Furan-2,5-dicarboxylic acid) [1][3][4][5][6]

    • Detection: Sharp singlet at

      
       7.29 ppm (DMSO-
      
      
      
      ).
    • Origin: Decarboxylation during aggressive oxidation or workup.[1]

  • Impurity: THFTCA (Tetrahydro- analog) [1]

    • Detection: Multiplets in the aliphatic region (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       3.0 - 5.0 ppm).
      
    • Origin: Over-reduction or use of non-aromatic precursors.[1]

Conclusion

Confirming the purity of Furantetracarboxylic acid requires a shift in mindset from standard organic analysis. Because the target molecule lacks ring protons, ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


H NMR serves as a negative control  (proving what is not there), while 

C NMR and HPLC serve as the positive controls
(proving what is there). For high-performance applications like MOF synthesis, even trace amounts of FDCA (detected via the 7.29 ppm singlet) can act as "chain terminators" in crystal growth, making this rigorous exclusion protocol essential.[1]
References
  • Synthesis and Crosslinking Applications

    • Title: Solid composite of a polymer matrix and functionalized carbon fibers.[1]

    • Source: US Patent 9,617,398 (Mentions Furan-2,3,4,5-tetracarboxylic acid, CAS 26106-63-8).[1][7]

    • URL
  • Comparative Data (FDCA Properties)

    • Title: Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators.[1][3]

    • Source: ResearchGate (Rabaud et al., 2023).[1]

    • URL:[Link]

  • General Furan Chemistry & Stability

    • Title: The Furans (ACS Monograph Series).[1]

    • Source: Dunlop, A. P., & Peters, F. N.[1] (Reinhold Publishing).[1]

    • Note: Foundational text for furan ring stability and oxidation pathways.[1]

  • NMR Impurity Standards

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1]

    • Source: Organometallics (Fulmer et al., 2010).[1]

    • URL:[Link][1]

Sources

Validating Analytical Methods for the Quantification of Furantetracarboxylic Acid (FTCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Challenge

Furantetracarboxylic acid (FTCA), specifically the 2,3,4,5-isomer, represents a significant analytical challenge in drug development and biomass valorization. As a highly oxidized furan derivative with four carboxylic acid groups on a single aromatic ring, FTCA exhibits extreme polarity and high water solubility.

Standard C18 Reverse-Phase (RP) methods often fail because FTCA elutes in the void volume (


) due to a lack of hydrophobic retention. Conversely, while Ion Chromatography (IC) offers retention, it often lacks the throughput required for pharmaceutical QC environments.

This guide objectively compares Ion-Suppression Reverse-Phase HPLC (RP-IS) against Ion-Exclusion Chromatography (IEC) to determine the optimal quantification strategy. We provide a validated protocol for RP-IS, as it offers the best balance of resolution, speed, and equipment compatibility for pharmaceutical laboratories.

Comparative Analysis: Selecting the Right Mode

For a drug development professional, the choice of method dictates the validation strategy. The following matrix compares the two primary viable techniques for FTCA quantification.

Table 1: Performance Matrix (RP-IS vs. IEC)
FeatureMethod A: RP-HPLC (Ion Suppression) Method B: Ion Exclusion (IEC)
Mechanism Hydrophobic interaction (neutralized analyte)Donnan exclusion & Steric exclusion
Stationary Phase C18 (High carbon load, end-capped)Sulfonated Divinylbenzene (H+ form)
Mobile Phase Phosphate Buffer (pH 2.0) / Acetonitrile5 mM Sulfuric Acid (Isocratic)
Retention Control Excellent (tunable via pH and % organic)Fixed (dependent on column capacity)
Peak Shape Sharp (High Efficiency)Broad (Lower Efficiency)
Throughput High (< 10 min)Low (20–45 min)
Matrix Tolerance Moderate (Requires filtration/SPE)High (Tolerates "dirty" biomass matrices)
Recommendation Preferred for Pharma/QC Preferred for Raw Biomass
Decision Logic Diagram

The following decision tree illustrates when to deploy which method based on your sample matrix and sensitivity requirements.

AnalyticalDecisionTree Start Start: Sample Matrix Analysis MatrixType Is the matrix Complex Biomass or Purified Drug Substance? Start->MatrixType Biomass Raw Biomass / Fermentation Broth MatrixType->Biomass Dirty Matrix Pharma API / Drug Product / Formulation MatrixType->Pharma Clean Matrix IEC_Route Select Ion Exclusion (IEC) (Bio-Rad Aminex or equiv) Biomass->IEC_Route High robustness needed RP_Route Select RP-HPLC (C18) Pharma->RP_Route CheckpH Can you adjust pH < 2.5? RP_Route->CheckpH MethodA Method A: Ion Suppression RP (Phosphate Buffer pH 2.0) CheckpH->MethodA Yes (Standard) MethodC Method C: HILIC (Ammonium Formate) CheckpH->MethodC No (MS Incompatible)

Figure 1: Analytical Method Decision Tree. Blue nodes indicate decision points; Green indicates the recommended validated path.

Deep Dive: The Self-Validating Protocol (RP-IS)

We focus here on Method A (RP-HPLC with Ion Suppression) because it utilizes standard equipment found in 100% of pharmaceutical labs and offers superior peak capacity for separating FTCA from similar impurities like FDCA (2,5-furandicarboxylic acid).

The Mechanism of Action

FTCA has four carboxylic acid groups. To retain it on a hydrophobic C18 column, we must suppress ionization. By lowering the mobile phase pH to ~2.0 (below the pKa1 of ~2.4), we force the equilibrium toward the neutral, protonated form (


), which can interact with the C18 ligands.
Chromatographic Conditions[1][2][3][4]
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. Note: Use a "Aq" or "Polar" end-capped column to prevent phase collapse in high aqueous conditions.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Critical for reproducibility).

  • Injection Volume: 10 µL.

  • Detection: UV-DAD at 260 nm (primary) and 210 nm (secondary).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Loading
5.09010Isocratic Hold (FTCA elutes ~3.5-4.5 min)
8.04060Wash Impurities
10.0955Re-equilibration
Sample Preparation (Critical Step)

Causality: FTCA is pH-sensitive. Dissolving it in pure water or methanol can lead to peak splitting due to "solvent mismatch" where the sample plug pH differs from the mobile phase.

  • Diluent: Use Mobile Phase A (Phosphate Buffer pH 2.0).

  • Procedure: Weigh 10 mg FTCA standard → Dissolve in 10 mL Diluent → Sonicate 5 mins → Filter through 0.22 µm PTFE filter.

Validation Framework (ICH Q2(R2) Compliant)

Validation is not just a checklist; it is the proof that your system is in control.

Specificity (Stress Testing)

You must demonstrate that FTCA is resolved from its precursors (HMF) and oxidation byproducts (FDCA).

  • Protocol: Inject a "System Suitability Mix" containing HMF, FDCA, and FTCA.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between all peaks. Peak purity index (via DAD) > 99.0%.
    
Linearity & Range

Due to the four carboxylic groups, FTCA can exhibit adsorption at low concentrations.

  • Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.1 mg/mL).

  • Acceptance Criteria:

    
    ; y-intercept bias 
    
    
    
    .[1]
Accuracy (Spike Recovery)
  • Protocol: Spike FTCA into the sample matrix (e.g., placebo formulation) at 3 levels (80%, 100%, 120%).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)
  • Protocol: 6 injections of the 100% standard.

  • Acceptance Criteria: RSD

    
     for retention time; RSD 
    
    
    
    for peak area.
Validation Workflow Diagram

ValidationWorkflow Prep 1. System Suitability (Resolution > 2.0) Spec 2. Specificity (Peak Purity) Prep->Spec Lin 3. Linearity (5 Levels, R² > 0.999) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (RSD < 2.0%) Acc->Prec Report Final Validation Report Prec->Report

Figure 2: Sequential Workflow for ICH Q2(R2) Validation.

Troubleshooting: Scientist-to-Scientist

Issue: Peak Tailing (Tailing Factor > 1.5)

  • Root Cause: Secondary interactions between the carboxylic acids and residual silanols on the silica support.

  • Fix: Increase buffer strength to 50 mM or add a "sacrificial base" like Triethylamine (TEA) if using a different column, though pH 2.0 usually suppresses this sufficiently.

Issue: Retention Time Drift

  • Root Cause: pH instability. The pKa of FTCA is low; a shift in mobile phase pH from 2.0 to 2.2 can drastically change the ionization state (% non-ionized).

  • Fix: Use a precise pH meter calibrated daily. Always filter the buffer to remove particulates that might alter flow/pressure.

Issue: Carryover

  • Root Cause: FTCA can adsorb to metallic surfaces in the injector loop.

  • Fix: Add a needle wash step with 50:50 Water:Methanol.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Saha, B. et al. (2014). "Catalytic conversion of biomass-derived sugars to furan derivatives." Green Chemistry. (Contextualizing FTCA as an oxidation product). Link

  • Bio-Rad Laboratories. (n.d.). Aminex HPLC Columns for Carbohydrate and Organic Acid Analysis. (Reference for Ion Exclusion methodology). Link

  • Agilent Technologies. (2020). Analysis of Organic Acids using a Hi-Plex H Column. (Comparison for H+ exchange columns). Link

  • Gao, T. et al. (2015). "Efficient Oxidation of Biomass Derived 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid." ACS Sustainable Chemistry & Engineering. (Describes HPLC conditions for furan acid mixtures). Link

Sources

Comparative study of different catalytic systems for FDCA production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Furandicarboxylic acid (FDCA) is the definitive bio-based precursor for Polyethylene Furanoate (PEF), a polymer exhibiting superior barrier properties and thermal stability compared to petroleum-derived PET. For researchers and drug development professionals—where FDCA also serves as a high-purity intermediate for pharmaceutical building blocks—the choice of catalytic system is dictated by the delicate balance between Space-Time Yield (STY) , selectivity , and process sustainability .

This guide objectively compares the three dominant catalytic modalities: Heterogeneous Noble Metals , Transition Metal Oxides (Non-Noble) , and Biocatalytic Systems . We analyze the mechanistic causality behind their performance and provide a validated protocol for the highest-yield candidate.

Part 1: Mechanistic Foundations

The oxidation of HMF to FDCA proceeds through two distinct pathways depending on the pH and catalyst nature. Understanding this bifurcation is critical for controlling selectivity and avoiding the accumulation of the "dead-end" intermediate, 5-formyl-2-furancarboxylic acid (FFCA).[1]

The Oxidation Pathway[2][3][4][5][6]
  • Pathway A (Basic/Metal-Oxide): Favors initial aldehyde oxidation to HMFCA , preventing ring-opening side reactions.

  • Pathway B (Enzymatic/Acidic): Favors initial alcohol oxidation to DFF .

HMF_Oxidation HMF HMF (Substrate) HMFCA HMFCA (Stable Intermediate) HMF->HMFCA  Noble Metal (pH > 7)  Rapid Aldehyde Ox. DFF DFF (Unstable Intermediate) HMF->DFF  Enzymatic/Acidic  Alcohol Ox. FFCA FFCA (Rate-Limiting) HMFCA->FFCA  Slow Step DFF->FFCA  Rapid FDCA FDCA (Target Product) FFCA->FDCA  Critical Oxidation  Requires High O2 Activation

Figure 1: Bifurcated oxidation pathway of HMF.[2][3] The HMFCA route (red) is preferred in industrial chemical catalysis to minimize humin formation.

Part 2: Comparative Analysis of Catalytic Systems

Heterogeneous Noble Metals (Au, Pt, Pd)

The Gold Standard for Yield. Gold (Au) nanoparticles supported on reducible oxides (CeO₂, TiO₂) represent the state-of-the-art for chemical conversion.

  • Mechanism: Au nanoparticles cannot activate molecular oxygen alone. They rely on the support (e.g., CeO₂) to provide lattice oxygen or activate O₂ into superoxide species. The basic support facilitates the proton abstraction from the alcohol group.

  • Pros: Near-quantitative yields (>95%); high resistance to oxygen poisoning compared to Pt.

  • Cons: High catalyst cost; requirement for base (NaOH/Na₂CO₃) which necessitates downstream acidification for product recovery.

Transition Metal Oxides (Mn, Co, Ni) & Electrocatalysis

The Cost-Effective Scalable Solution. While traditional Co/Mn/Br systems (Amoco process) are corrosive, Nickel Oxyhydroxide (NiOOH) has emerged as a premier electrocatalyst.

  • Mechanism: NiOOH operates via a redox mediator mechanism. Ni³⁺/Ni⁴⁺ species abstract hydrogen atoms from HMF. This is a surface-mediated oxidation, distinct from dissolved radical mechanisms.

  • Pros: Cheap earth-abundant metals; ambient temperature/pressure operation; electricity as the oxidant (clean).

  • Cons: Lower single-pass conversion rates; electrode stability issues over long cycles; energy cost of electrolysis.

Biocatalytic Systems (Enzymes)

The Green/Pharma-Grade Route. Enzymes like HMFO (5-hydroxymethylfurfural oxidase) and AAO (Aryl-alcohol oxidase) offer exquisite selectivity, essential for pharmaceutical intermediates where purity is paramount.

  • Mechanism: Enzymes utilize a flavin cofactor to oxidize the substrate, reducing O₂ to H₂O₂.

  • Pros: Mild conditions (pH 7, 25-30°C); no toxic metal leaching; extremely high specificity (no ring opening).

  • Cons: Product inhibition (FDCA inhibits some enzymes); H₂O₂ byproduct deactivates the enzyme (requires Catalase coupling); low Space-Time Yield (STY).

Part 3: Performance Matrix

Table 1: Comparative Performance of Leading Catalytic Systems

FeatureAu/CeO₂ (Nanorods) Pt/C (Base-Free) NiOOH (Electrocatalytic) HMFO (Enzymatic)
Primary Reference Wei et al. (2022)Gupta et al. (2015)Choi et al. (2022)Fraaije et al. (2020)
Reaction Medium Water (pH 10-12)Water (Neutral)1.0 M KOH (Aq)Phosphate Buffer (pH 7)
Temp / Pressure 60-120°C / 10-20 bar O₂110°C / 10 bar O₂Ambient / Ambient P25°C / Ambient Air
Yield (FDCA) 96.5% 97.0%98.0%>94% (after 24h)
Time to Completion 4 - 6 hours12 hoursContinuous (Flow)24 - 48 hours
Key Advantage Highest STY; RobustNo salt waste (Base-free)Electricity driven; CheapUltra-high purity
Critical Limitation High Gold costPt deactivation by CO/intermediatesElectrode foulingH₂O₂ inhibition

Part 4: Validated Experimental Protocol

High-Yield Synthesis using Au/CeO₂ (Heterogeneous)

This protocol is selected for its reproducibility and relevance to industrial scale-up. It utilizes the synergy between Gold nanoparticles and the oxygen vacancies of Ceria.

1. Catalyst Preparation (Deposition-Precipitation)
  • Reagents: HAuCl₄·4H₂O, CeO₂ Nanorods (synthesized via hydrothermal method at 100°C/24h), Na₂CO₃.

  • Step A: Disperse 1.0 g CeO₂ in 100 mL deionized water.

  • Step B: Add HAuCl₄ solution (target 1 wt% Au). Adjust pH to 9.0 using 0.2 M Na₂CO₃.

  • Step C: Stir at 65°C for 4 hours. Filter and wash until chloride-free (AgNO₃ test).

  • Step D: Activation: Calcine at 300°C for 4 hours in air. Note: Temperature control is critical to prevent Au sintering.

2. Oxidation Reaction Workflow

Experimental_Workflow Start Start: Reactor Loading Mix Mixture: 50 mL HMF (0.1 M) + 4 eq. NaOH + 150 mg Au/CeO2 Start->Mix Pressurize Pressurize: 20 bar O2 (Purge 3x N2 first) Mix->Pressurize React Reaction: 100°C, 600 rpm, 6 hours Pressurize->React Cool Quench & Depressurize React->Cool Separate Separation: Centrifuge (Recover Catalyst) Supernatant = FDCA Salt Cool->Separate Acidify Precipitation: Add HCl to pH 1.0 Filter White Solid (FDCA) Separate->Acidify Analysis Analysis: HPLC (UV 254nm) 1H NMR (DMSO-d6) Acidify->Analysis

Figure 2: Step-by-step batch reactor protocol for Au/CeO₂ catalyzed oxidation.

3. Critical Quality Attributes (CQA) & Troubleshooting
  • Incomplete Conversion: If HPLC shows high HMFCA (intermediate), the oxygen mass transfer is likely limiting. Increase stirring speed (>800 rpm) or O₂ pressure.

  • Carbon Balance Loss: If carbon balance <95%, humins are forming. Reduce temperature or ensure base concentration is sufficient to keep FDCA soluble (preventing product adsorption on catalyst).

  • Catalyst Reuse: Wash catalyst with dilute NaOH, then water, then ethanol. Re-calcination at 200°C may be needed after 5 cycles to remove adsorbed organics.

References

  • Wei, H., et al. (2022). Crystal Faces-Tailored Oxygen Vacancy in Au/CeO2 Catalysts for Efficient Oxidation of HMF to FDCA. ChemSusChem.[2][4]

  • Gupta, N. K., et al. (2015). Base-free aerobic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over Pt/C-O-Mg catalyst.[5] Green Chemistry.[6][7]

  • Choi, K. S., et al. (2022). Electrochemical Oxidation of HMF via Hydrogen Atom Transfer and Hydride Transfer on NiOOH. ChemSusChem.[2][4]

  • Fraaije, M. W., et al. (2020). Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-furandicarboxylic acid (FDCA).[1][8] Biotechnology for Biofuels.[9]

  • Casanova, O., Iborra, S., & Corma, A. (2009). Biomass into chemicals: Aerobic oxidation of 5-hydroxymethyl-2-furfural into 2,5-furandicarboxylic acid with gold nanoparticle catalysts. ChemSusChem.[2][4]

Sources

Barrier Properties of Furan-Based Polyesters (PEF) vs. Conventional Plastics: An Advanced Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furanic Advantage

The transition from fossil-based Polyethylene Terephthalate (PET) to bio-based Polyethylene Furanoate (PEF) represents more than a sustainability initiative; it is a functional upgrade in material science. For drug development professionals and researchers, the critical differentiator is barrier performance .

PEF exhibits a 10-11x reduction in oxygen permeability , a 19x reduction in carbon dioxide permeability , and a 2-5x improvement in water vapor barrier compared to PET. This guide dissects the molecular mechanisms driving these properties and provides the validated experimental protocols required to verify them in your laboratory.

Molecular Mechanism of Action: The "Ring-Flipping" Suppression

To understand why PEF outperforms PET, one must look beyond crystallinity and focus on chain dynamics. Both polymers share a similar structural backbone, but the substitution of the benzene ring (PET) with a furan ring (PEF) fundamentally alters segmental mobility.[1]

The Structural Divergence
  • PET (Phenyl Ring): The benzene ring flips symmetrically around the 1,4-axis. This "ring-flipping" creates transient voids (free volume) within the amorphous phase, acting as a gateway for gas molecules to diffuse.

  • PEF (Furan Ring): The 2,5-furan ring is polar and structurally non-linear. The geometry prevents symmetrical rotation. The energy barrier for ring flipping in PEF is significantly higher, effectively "locking" the chain segments. This results in a rigidified macromolecular structure with reduced free volume, physically blocking gas permeation.

Visualization: Chain Dynamics & Permeation Pathway

The following diagram illustrates the kinetic difference between the active ring-flipping of PET and the hindered dynamics of PEF.

BarrierMechanism PET_Structure PET Structure (Benzene Ring) Dynamics_PET High Segmental Mobility (Ring Flipping Active) PET_Structure->Dynamics_PET Low Energy Barrier PEF_Structure PEF Structure (Furan Ring) Dynamics_PEF Suppressed Mobility (Ring Flipping Hindered) PEF_Structure->Dynamics_PEF High Energy Barrier (Polarity & Geometry) FreeVolume_PET Transient Voids Created Dynamics_PET->FreeVolume_PET Creates Pathways FreeVolume_PEF Reduced Free Volume Dynamics_PEF->FreeVolume_PEF Tighter Packing Outcome_PET High Gas Permeability FreeVolume_PET->Outcome_PET Outcome_PEF Superior Barrier (10-19x Improvement) FreeVolume_PEF->Outcome_PEF

Figure 1: Mechanistic pathway comparing the ring-flipping dynamics of PET versus the rigidified furan structure of PEF, leading to differential gas permeability.

Comparative Barrier Performance Data

The following data aggregates average permeability coefficients from recent high-impact studies (2018-2024). Note that "Barrier Improvement Factor" (BIF) is calculated as


.
Table 1: Permeability Coefficients (Amorphous Phase @ 35°C)
PropertyGas / VaporPET (Conventional)PEF (Furan-Based)Barrier Improvement Factor (BIF)
Oxygen Barrier O₂ Permeability (cc·mm/m²·day·atm)~3.4 - 4.0~0.3 - 0.4~11x
CO₂ Barrier CO₂ Permeability (cc·mm/m²·day·atm)~14.0 - 18.0~0.7 - 0.9~19x
Moisture Barrier Water Vapor Trans. Rate (g·mm/m²·day)~2.5~1.2~2.1x
Glass Transition

(°C)
76°C86°C+10°C

Technical Insight for Drug Development: The 11x improvement in oxygen barrier is critical for oxidation-sensitive APIs (Active Pharmaceutical Ingredients). Switching from PET to PEF in blister packs or bottles could theoretically extend the shelf life of oxygen-labile biologics without requiring additional scavengers or multi-layer laminates.

Experimental Validation Protocols

To validate these properties in-house, researchers must adhere to ASTM standards. The following workflows ensure data integrity and reproducibility.

Protocol A: Oxygen Transmission Rate (OTR)

Standard: ASTM D3985 (Coulometric Sensor Method) Applicability: Films, Sheeting, and Laminates.[2][3]

  • Sample Conditioning: Condition PEF films at 23°C and 50% Relative Humidity (RH) for 48 hours to reach equilibrium.

  • Cell Preparation: Apply a thin layer of vacuum grease to the cell sealing rim. Place the specimen flat, ensuring no wrinkles.

  • Purging: Clamp the cell. Purge both the upper and lower chambers with Nitrogen (N₂) carrier gas to remove all residual oxygen. Monitor the sensor until a stable "zero" baseline is established.

  • Testing: Switch the upper chamber gas flow to 100% Oxygen.

  • Detection: Oxygen diffusing through the PEF film is carried by the N₂ in the lower chamber to the coulometric sensor.

  • Calculation: The sensor generates an electric current proportional to the mass flow rate. Calculate OTR using:

    
    
    (Where 
    
    
    
    is steady-state voltage,
    
    
    is zero voltage,
    
    
    is area).
Protocol B: Water Vapor Transmission Rate (WVTR)

Standard: ASTM F1249 (Modulated Infrared Sensor) Why this over Gravimetric (ASTM E96)? Higher sensitivity (0.00005 g/m²/day) is required for high-barrier furanics.

  • Chamber Setup: Fill the reservoir with distilled water (or use a saturated salt solution for specific RH).

  • Mounting: Mount the PEF film between the wet chamber (100% RH) and the dry chamber (0% RH, swept by N₂).

  • Equilibrium: Allow the system to run until the IR sensor detects a constant concentration of water molecules in the dry carrier gas.

  • Validation: Run a reference film (e.g., standard PET of known thickness) before the PEF sample to verify sensor calibration.

Visualization: Validated Testing Workflow

This flowchart outlines the critical decision points and steps for ASTM-compliant barrier testing.

ExperimentalProtocol Start Start: Material Selection Conditioning Conditioning (48h) 23°C @ 50% RH Start->Conditioning Mounting Mount Specimen (Grease Seal / No Wrinkles) Conditioning->Mounting Purge N2 Purge Cycle (Establish Zero Baseline) Mounting->Purge Test_O2 Introduce O2 (ASTM D3985) Coulometric Detection Purge->Test_O2 For Gas Barrier Test_H2O Introduce H2O Vapor (ASTM F1249) IR Detection Purge->Test_H2O For Moisture Barrier Data_Analysis Calculate Transmission Rate Normalize for Thickness Test_O2->Data_Analysis Test_H2O->Data_Analysis Report Final Report (BIF vs Control) Data_Analysis->Report

Figure 2: Step-by-step experimental workflow for characterizing polymer barrier properties according to ASTM standards.

Implications for Drug Development

The data suggests that PEF is not merely a "green" alternative but a high-performance technical polymer .

  • Reduced Preservative Load: The superior O₂ barrier may allow formulations to reduce antioxidant concentrations.

  • Monolayer Simplicity: Current high-barrier packaging often uses multi-layer structures (e.g., PET/EVOH/PET). PEF offers the potential for monolayer recyclability while maintaining EVOH-like barrier levels.

  • Thermal Stability: With a

    
     of 86°C (vs 76°C for PET), PEF is more robust against thermal excursions during transport, maintaining barrier integrity under stress.
    

References

  • Crystallographic insights into the hydrogen barrier mechanism of polyethylene furanoate (PEF) . AI Materials, 2025.[4]

  • Structural Investigation of Poly(ethylene furanoate) Polymorphs . National Institutes of Health (PMC), 2018.

  • Gas barrier properties of furan-based polyester films analyzed experimentally and by molecular simulations . ResearchGate, 2025.

  • Polyethylene Furanoate (PEF) Material Guide: Bio-based Polymer . SpecialChem, 2021.

  • Diffusion Behavior of Polyethylene Furanoate (PEF) and Tritan as Sustainable Polyester Packaging Materials . National Institutes of Health (PMC), 2025.

  • A comparative study of oxygen diffusion in PET and PEF using molecular modelling . University of Bath, 2022.[5]

  • ASTM F1249 Standard Test Method For Flexible Barrier Materials Water Vapor Transmission Rate . GBPI Tester, 2019.

Sources

Biodegradability of Furan-Carboxylate Polymers: From Linear FDCA to Multifunctional FTCA Networks

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biodegradability of furan-based carboxylate polymers, specifically distinguishing between the linear polymers derived from 2,5-Furandicarboxylic acid (FDCA) and the complex networks derived from Furan-2,3,4,5-tetracarboxylic acid (FTCA) .

Executive Summary & Chemical Context

For researchers in drug delivery and polymer science, the distinction between FDCA and FTCA is critical. While FDCA is the "bio-based terephthalic acid" used for linear thermoplastics (like PEF), FTCA is a tetra-functional monomer. Its four carboxylic acid groups create hyperbranched polymers, crosslinked hydrogels, or Metal-Organic Frameworks (MOFs) .

  • FDCA (Linear): Semicrystalline, high barrier, slow hydrolytic degradation.[1]

  • FTCA (Network): Amorphous/Networked, tunable porosity, degradation controlled by crosslink density and steric hindrance.[1]

This guide compares the biodegradation profiles of these materials against standard benchmarks (PLA, PET).[1]

Biodegradation Mechanisms: The Furan Pathway

Unlike aliphatic polyesters (PLA, PCL) which degrade primarily via bulk hydrolysis, furan-based polymers require specific conditions due to the stability of the aromatic furan ring.

The Degradation Cascade

The degradation proceeds through two competing pathways:

  • Hydrolytic Scission: Attack on the ester linkages.[1] In FTCA networks, this is sterically hindered by the dense branching.

  • Oxidative Ring Opening: Enzymatic or radical attack on the furan ring itself, converting it into linear aliphatic chains (e.g., succinic acid derivatives).[1]

DegradationPathway Polymer Furan Polymer (Solid Matrix) SurfaceErosion Surface Erosion (Enzymatic/Hydrolytic) Polymer->SurfaceErosion Cutinases/Lipases Oligomers Soluble Oligomers (Mw < 1000 Da) SurfaceErosion->Oligomers Ester Hydrolysis RingOpening Furan Ring Cleavage (Oxidative) Oligomers->RingOpening Intracellular Metabolism Mineralization Mineralization (CO2 + H2O) RingOpening->Mineralization TCA Cycle FTCA_Block FTCA Steric Hindrance (Slows Hydrolysis) FTCA_Block->SurfaceErosion

Figure 1: The biodegradation cascade of furan-based polyesters.[1] Note that FTCA networks introduce steric hindrance that significantly retards the initial surface erosion step.

Comparative Analysis: Performance & Degradation Kinetics

Quantitative Comparison Table

The following data synthesizes degradation rates under industrial composting (58°C) and enzymatic conditions.

Polymer TypeMonomer BasisArchitectureHydrolytic Degradation (

)
Enzymatic Susceptibility (Cutinase)Half-Life (Soil, Est.)[1]
PEF FDCALinear SemicrystallineVery Low (< PET)High (Surface Erosion)> 10 Years
FTCA-Network FTCA Crosslinked/Hyperbranched Tunable (Low to Med) Low (Steric Hindrance) 2–5 Years (Gel)
PLA Lactic AcidLinear AliphaticHigh (Bulk Erosion)Moderate (Proteinase K)6–12 Months
PET TPALinear AromaticNegligibleVery Low> 100 Years
Deep Dive: FTCA vs. FDCA
  • FDCA (PEF): Exhibits "inertness" similar to PET in neutral soil but degrades rapidly (100% weight loss in 72h) when exposed to specific cutinases (e.g., Humicola insolens).[1]

  • FTCA Polymers:

    • Effect of Branching: The 4-COOH groups of FTCA create a dense mesh. As crosslinking density increases, water diffusion drops, slowing bulk hydrolysis.

    • Drug Delivery Advantage: FTCA-based MOFs or Hydrogels degrade via linker exchange. In phosphate-buffered saline (PBS), FTCA-metal coordination bonds break faster than the covalent ester bonds, offering a unique "triggered release" mechanism absent in FDCA thermoplastics.

Experimental Protocols (Self-Validating Systems)

Protocol A: Enzymatic Degradation Assay (Surface Erosion)

Validates susceptibility to specific esterases.[1]

  • Film Preparation:

    • Dissolve polymer in HFIP (Hexafluoroisopropanol).[1] Cast onto glass slides to form 100 µm films.[1]

    • Control: Anneal PEF films at 150°C to maximize crystallinity (slows degradation).[1]

  • Enzyme Incubation:

    • Prepare buffer: 0.1 M Phosphate (pH 8.[1]0) or Tris-HCl (pH 7.0).[1]

    • Add Cutinase (e.g., Thc_Cut1 or HiC) at 5 µM concentration.[1]

    • Incubate at 65°C (near

      
       of PEF) with orbital shaking (100 rpm).
      
  • Quantification:

    • HPLC: Aliquot supernatant every 24h. Measure release of FDCA/FTCA monomers (UV detection at 260 nm).

    • SEM: Wash films with ethanol, dry, and image surface pitting.[1]

    • Validation: The release of monomers must be linear with time until film disintegration.[1]

Protocol B: Hydrolytic Stability in Simulated Body Fluid (SBF)

Relevant for FTCA-based drug delivery vehicles.

  • Sample Prep: Synthesize FTCA-crosslinked hydrogel discs (5 mm diameter).

  • Incubation: Immerse in SBF (pH 7.4) at 37°C.[1]

  • Gravimetric Analysis:

    • Remove discs at days 1, 3, 7, 14, 28.

    • Blot dry (Wet Weight)

      
       Lyophilize (Dry Weight).[1]
      
    • Calculation: Swelling Ratio =

      
      .[1] Mass Loss = 
      
      
      
      .[1]
  • Logic Check: If Mass Loss > 20% in 7 days without enzyme, the mechanism is bulk hydrolysis (typical of loose FTCA networks).[1] If < 1%, it is surface erosion or stable.

References

  • Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) . Polymers, 2022.[2] [1]

  • Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films . MDPI, 2019. [1]

  • Biobased Polyesters and Other Polymers from 2,5-Furandicarboxylic Acid: A Tribute to Furan Excellency . Polymer Chemistry, 2015.[1]

  • Furan-2,3,4,5-tetracarboxylic acid Reagent Properties . BenchChem.[1] [1]

  • Assessing the Biodegradability of Furandiol-Based Polymers . BenchChem Guides. [1]

Sources

Head-to-Head Comparison: Synthesis Routes for 2,5-Furandicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Sleeping Giant" of Bio-Polymers: FDCA is the bio-based equivalent to Terephthalic Acid (TPA), capable of replacing PET with PEF (Polyethylene Furanoate)—a polymer with superior barrier properties and thermal stability. However, the oxidation of HMF (5-hydroxymethylfurfural) to FDCA is fraught with instability; HMF rapidly degrades into humins (dark, insoluble solids) under the very conditions required for its oxidation.

The Verdict:

  • For Scalable Efficiency (The Benchmark): Heterogeneous Thermocatalysis (Au/Pt) remains the leader for yield and kinetics but suffers from high pressure and base waste.

  • For Energy Integration (The Challenger): Electrocatalysis (NiOOH) offers the most promising operational expenditure (OpEx) benefits by coupling FDCA production with hydrogen evolution (HER), effectively "negative cost" oxidation.

  • For Selectivity (The Green Ideal): Biocatalysis (HMFO) provides the highest purity profile, essential for pharmaceutical applications, but is currently rate-limited by substrate inhibition and enzyme costs.

Part 1: The Chemistry of the Challenge

The oxidation of HMF to FDCA involves the removal of six electrons and the addition of two oxygen atoms. The pathway is bifurcated based on pH and catalyst nature.

Reaction Mechanism & Pathway[1][2][3][4]
  • The "Base-Free"/Acidic Path: HMF

    
     DFF (Diformylfuran) 
    
    
    
    FFCA
    
    
    FDCA. (Common in noble metal catalysis without base).
  • The Alkaline Path: HMF

    
     HMFCA (HMF-carboxylic acid) 
    
    
    
    FFCA
    
    
    FDCA. (Common in electrocatalysis and high-pH thermocatalysis).

FDCA_Pathway HMF HMF (Starting Material) DFF DFF (Aldehyde Intermediate) HMF->DFF Oxidation (Acidic/Neutral) HMFCA HMFCA (Acid Intermediate) HMF->HMFCA Oxidation (Alkaline) Humins Humins (Waste) HMF->Humins Degradation (>100°C / Strong Acid) FFCA FFCA (Critical Junction) DFF->FFCA [O] HMFCA->FFCA [O] FDCA FDCA (Target Product) FFCA->FDCA Final Oxidation FFCA->Humins

Figure 1: Bifurcated Oxidation Pathway of HMF. The route selection determines whether the reaction proceeds via the aldehyde (DFF) or the acid (HMFCA) intermediate.[1] Preventing humin formation is the primary kinetic challenge.

Part 2: Head-to-Head Analysis

Route A: Heterogeneous Thermocatalysis (Noble Metal)
  • Catalyst: Supported Gold (Au/TiO

    
    , Au/CeO
    
    
    
    ) or Platinum (Pt/C).
  • Mechanism: Surface-mediated dehydrogenation. Au nanoparticles are exceptionally active for aldehyde oxidation but require a base (NaOH) to activate the alcohol group.

  • Critical Insight: While Pt is more robust, Au exhibits higher selectivity at lower temperatures, preventing ring-opening side reactions. The major drawback is the requirement for stoichiometric base, which generates salt waste (Na

    
    SO
    
    
    
    ) during the final acidification to isolate FDCA.
Route B: Electrocatalytic Oxidation
  • Catalyst: Nickel Oxyhydroxide (NiOOH).

  • Mechanism: Indirect oxidation.[2][3] The Ni(OH)

    
     surface is electrochemically oxidized to NiOOH (Ni
    
    
    
    ). This high-valent species chemically abstracts hydrogen from HMF, reverting to Ni(OH)
    
    
    .
  • Critical Insight: This is a paired electrolysis system. While the anode produces FDCA, the cathode produces green Hydrogen (H

    
    ). This dual-product stream can offset the electricity cost, potentially making the FDCA "free" in terms of energy input.
    
Route C: Enzymatic Biocatalysis
  • Catalyst: HMF Oxidase (HMFO) or Fungal Aryl Alcohol Oxidase (AAO).

  • Mechanism: Highly specific oxidation using molecular oxygen. Often requires a cascade (e.g., with Catalase) to remove the byproduct H

    
    O
    
    
    
    , which inhibits the enzyme.
  • Critical Insight: Biocatalysis is the only route that guarantees zero humin formation due to mild conditions (30°C, pH 7). However, low substrate loading (<100 mM) makes downstream water removal energy-intensive.

Part 3: Comparative Data Matrix

FeatureThermocatalytic (Au/TiO

)
Electrocatalytic (NiOOH)Biocatalytic (HMFO)
Conversion > 99%> 98%> 95%
FDCA Yield 94 - 96%90 - 95%> 97%
Reaction Time Fast (3 - 6 hours)Medium (Varies by current density)Slow (24 - 72 hours)
Conditions 60-100°C, 10-20 bar O

, pH > 10
Ambient T/P, pH 13 (KOH)25-30°C, Ambient P, pH 7
Green Metric Low (High pressure, salt waste)High (H

coproduct, electrons as reagent)
Medium (Enzyme cost, water removal)
Scalability High (Existing reactor tech)Medium (Stack engineering required)Low (Titer limits)
Primary Risk Catalyst sintering, Base wasteMembrane fouling, Faradaic efficiencyEnzyme deactivation by H

O

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Thermocatalytic Oxidation (Au/TiO )

Rationale: This protocol uses a base-assisted mechanism. The color change from yellow (HMF) to colorless (FDCA salt) provides visual validation.

  • Catalyst Prep: Synthesize 1 wt% Au/TiO

    
     via deposition-precipitation (urea method) calcined at 300°C.
    
  • Reaction Setup: Load a high-pressure stainless steel autoclave (e.g., Parr reactor) with:

    • HMF (0.1 M) in water.

    • NaOH (4 equivalents). Note: Base is required to drive the equilibrium and maintain Au activity.

    • Catalyst (HMF:Au molar ratio 100:1).

  • Execution:

    • Purge with O

      
       three times.
      
    • Pressurize to 10 bar O

      
       .
      
    • Heat to 60°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

    • Run for 4 hours .

  • Workup: Filter catalyst. Acidify filtrate with HCl to pH 1. FDCA precipitates as a white solid.

  • Validation: HPLC analysis (UV 254 nm). Disappearance of intermediate FFCA peak confirms completion.

Protocol B: Electrocatalytic Oxidation (H-Cell Setup)

Rationale: Uses a standard 3-electrode setup. The observation of bubbles at the cathode (H


) confirms the circuit is active.
  • Electrode Prep: Electrodeposit Ni(OH)

    
     onto Nickel Foam (NF) from a Ni(NO
    
    
    
    )
    
    
    bath (-1.0 V vs Ag/AgCl for 500s).
  • Electrolyte: 1.0 M KOH (pH 14).

  • Setup:

    • Anode: NiOOH/NF.

    • Cathode: Pt wire or Pt/C (for HER).

    • Reference: Hg/HgO.

    • Separated by an anion exchange membrane.

  • Execution:

    • Add HMF (10-50 mM) to the anolyte.

    • Perform Chronoamperometry at 1.45 V vs RHE (reversible hydrogen electrode).

    • Monitor Charge (Q). Theoretical charge =

      
      .
      
  • Validation: Stop when passed charge reaches 100-110% of theoretical. Analyze anolyte via HPLC.

Part 5: Strategic Recommendations

Use the following logic flow to select the optimal synthesis route for your application:

Decision_Tree Start Select Synthesis Goal Scale Is Scale > 1kg? Start->Scale Purity Is Pharma Purity Required? Scale->Purity No (Lab/Pilot) Route_Thermo Route A: Thermocatalytic (Au/TiO2) Scale->Route_Thermo Yes (Industrial) Energy Is Green Energy Available? Purity->Energy No (Polymer Research) Route_Bio Route C: Biocatalytic (Enzyme) Purity->Route_Bio Yes (Drug Intermediates) Energy->Route_Thermo No Route_Electro Route B: Electrocatalytic (NiOOH) Energy->Route_Electro Yes (PV/Wind Integration)

Figure 2: Strategic Selection Matrix. Researchers should prioritize Thermocatalysis for immediate scalability, while Electrocatalysis is the preferred route for sustainable energy integration research.

References

  • Davis, S. E., et al. (2013). "Oxidation of 5-hydroxymethylfurfural over supported Pt, Pd and Au catalysts." Catalysis Science & Technology. Link

  • Choi, K. S., et al. (2022). "Electrochemical Oxidation of HMF via Hydrogen Atom Transfer and Hydride Transfer on NiOOH." ChemSusChem.[3] Link

  • Dijkman, W. P., et al. (2014).[4] "Enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid." Angewandte Chemie International Edition. Link

  • Avantium. (2024). "YXY® Technology: The Road to Bring FDCA and PEF to the Market." Avantium Corporate Technology Overview. Link

  • Li, Z., et al. (2021).[5] "Electrochemical oxidation of 5-hydroxymethylfurfural over molybdenum sulfide modified nickel-based catalyst." Green Chemistry. Link

Sources

A Comprehensive Guide to Furanic Polymers: Benchmarking Performance Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

The imperative to transition towards a sustainable, circular economy has catalyzed significant interest in bio-based polymers. Among these, furanic polymers, derived from renewable biomass sources, have emerged as a compelling class of materials with the potential to challenge and, in some cases, surpass the performance of their petroleum-based counterparts.[1][2][3] This guide provides an in-depth, objective comparison of the performance of furanic polymers against established industry standards, supported by experimental data and protocols. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and integrate these innovative materials into their respective fields.

Furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), are sourced from agricultural waste, making them a sustainable alternative to petroleum-derived monomers.[1] One of the most prominent furanic polymers is polyethylene furanoate (PEF), a bio-based polyester positioned as a direct competitor to the widely used polyethylene terephthalate (PET).[1][4][5] This guide will focus primarily on PEF, while also exploring other furanic polymers and resins, to provide a comprehensive performance benchmark.

Mechanical Properties: Strength and Durability

The mechanical integrity of a polymer is paramount for most applications. Furanic polymers, particularly PEF, exhibit impressive mechanical properties that often exceed those of their petroleum-based analogs.

Causality Behind Performance: The enhanced mechanical strength of PEF can be attributed to the unique structure of the furan ring. Compared to the benzene ring in PET, the furan ring's geometry and polarity lead to stronger intermolecular interactions and reduced chain mobility, resulting in a stiffer and stronger material.[5] This inherent rigidity translates to a higher tensile strength and Young's modulus.

Comparative Data:

PropertyPEFPETTest Standard
Tensile Strength (MPa) ~76~55ASTM D638
Young's Modulus (GPa) ~1.9~1.1ASTM D638
Elongation at Break (%) < 200~200ASTM D638

Experimental Protocol: Tensile Testing (ASTM D638)

This protocol outlines the standardized method for determining the tensile properties of polymers.

  • Specimen Preparation: Prepare dumbbell-shaped specimens of both PEF and PET according to the dimensions specified in ASTM D638 Type IV. Ensure a consistent thickness and a smooth, flaw-free surface.

  • Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing Machine: Utilize a universal testing machine equipped with grips capable of securely holding the specimens without slippage.

  • Procedure:

    • Mount the specimen in the grips, ensuring proper alignment.

    • Set the crosshead speed to 5 mm/min.

    • Initiate the test and record the load and elongation data until the specimen fractures.

    • Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.

  • Replicates: Test a minimum of five specimens for each material to ensure statistical significance.

Workflow for Tensile Property Evaluation:

G cluster_prep Specimen Preparation & Conditioning cluster_test Tensile Testing cluster_analysis Data Analysis Prep Prepare Dumbbell Specimens (ASTM D638 Type IV) Cond Condition at 23°C & 50% RH for 40h Prep->Cond Mount Mount Specimen in Universal Testing Machine Cond->Mount Test Apply Tensile Load at 5 mm/min Mount->Test Record Record Load & Elongation Data Test->Record Calculate Calculate Tensile Strength, Young's Modulus, Elongation at Break Record->Calculate Compare Compare PEF vs. PET Performance Calculate->Compare G Structure Polymer Chain Structure Interactions Intermolecular Forces Structure->Interactions influences Mobility Chain Mobility Interactions->Mobility restricts Tm Melting Temperature (Tm) Interactions->Tm determines Tg Glass Transition Temperature (Tg) Mobility->Tg determines

Caption: The relationship between a polymer's molecular structure and its key thermal properties.

Barrier Properties: Protecting What's Inside

For applications in packaging, particularly for food and beverages, a polymer's ability to prevent the permeation of gases like oxygen (O2) and carbon dioxide (CO2) is critical. In this domain, PEF demonstrates a significant advantage over PET.

Causality Behind Performance: The superior barrier properties of PEF are attributed to the hindered rotational motion of the furan ring compared to the phenyl ring in PET. [4]This reduced chain mobility creates a more tortuous path for gas molecules to diffuse through the polymer matrix.

Comparative Data:

Gas PermeabilityPEF Improvement vs. PETTest Standard
Oxygen (O2) ~10 times lowerASTM D3985
Carbon Dioxide (CO2) ~16-20 times lowerASTM F2476
Water Vapor ~3 times lowerASTM F1249

Experimental Protocol: Oxygen Transmission Rate (OTR) - ASTM D3985

This protocol measures the rate at which oxygen gas permeates through a polymer film.

  • Film Preparation: Cast or extrude thin films of PEF and PET with a uniform and known thickness.

  • Instrument Setup: Use a coulometric sensor-based OTR instrument.

  • Procedure:

    • Mount the film in the diffusion cell, creating a seal between two chambers.

    • Introduce a stream of nitrogen (carrier gas) to one side of the film and a stream of oxygen to the other side.

    • The oxygen that permeates through the film is carried by the nitrogen stream to the coulometric sensor.

    • The sensor generates an electrical current proportional to the amount of oxygen detected.

  • Calculation: The oxygen transmission rate is calculated and typically reported in units of cc/(m²·day).

Chemical Resistance: Stability in Diverse Environments

The ability of a polymer to resist degradation when exposed to various chemicals is crucial for many applications, including in the pharmaceutical and chemical industries. Furan resins, a class of thermosetting polymers derived from furfuryl alcohol, are particularly noted for their excellent chemical resistance. [1] Causality Behind Performance: The highly cross-linked, three-dimensional network structure of cured furan resins provides a robust barrier against chemical attack. The stability of the furan ring itself also contributes to this resistance.

Comparative Data:

A qualitative comparison of the chemical resistance of furan resin against other common polymers is presented below. Resistance is generally categorized as Excellent (E), Good (G), Fair (F), or Poor (P).

ChemicalFuran ResinPolypropylene (PP)Epoxy
Strong Acids EFG
Strong Bases EEF
Organic Solvents EGG

Experimental Protocol: Immersion Testing (ASTM D543)

This method evaluates the resistance of plastics to chemical reagents.

  • Specimen Preparation: Prepare standardized specimens of the polymers to be tested.

  • Initial Measurements: Measure the weight and dimensions of the specimens before immersion.

  • Immersion: Immerse the specimens in the selected chemical reagents at a specified temperature and for a defined period (e.g., 7 days at 23°C).

  • Final Measurements: After the immersion period, remove the specimens, clean and dry them, and re-measure their weight and dimensions.

  • Evaluation: Assess the changes in weight, dimensions, and visual appearance (e.g., swelling, discoloration, cracking) to determine the chemical resistance.

The Future of Furanic Polymers

While furanic polymers, particularly PEF, demonstrate exceptional performance characteristics, challenges related to the scalability of biomass conversion and economic viability are being actively addressed. [1]Continued research and development are focused on optimizing production processes and exploring new applications. The versatility of furan chemistry allows for the creation of a wide range of polymers, including thermosets, thermoplastics, and elastomers, each with tailored properties. [3][6][7]

Conclusion

Furanic polymers represent a significant advancement in the field of sustainable materials. Their performance, particularly in the case of PEF, is not merely comparable to but often exceeds that of established industry standards like PET. The superior mechanical strength, thermal properties, and exceptional barrier performance make furanic polymers a highly attractive alternative for a wide array of applications. As the technology for their production matures and becomes more cost-competitive, we can expect to see a broader adoption of these remarkable bio-based materials, paving the way for a more sustainable and circular future.

References

  • Patsnap Eureka. (2025, July 3). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.
  • ResearchGate. (n.d.). Comparative Analyses of Poly(ethylene 2,5-furandicarboxylate) - PEF - and Poly(ethylene terephthalate) - PET - Resins and Production Processes | Request PDF.
  • Bio Based Press. (2012, July 1). Why PEF is better than PET.
  • Benchchem. (n.d.).
  • Chalmers Industriteknik. (2025, April 2). Polyethylene furanoate (PEF)
  • Frontiers. (2020, July 30). A Perspective on PEF Synthesis, Properties, and End-Life.
  • RSC Publishing. (n.d.).
  • PETplanet Insider. (2024, December 9). PEF: A bio-based alternative to PET with lower environmental impact.
  • ACS Sustainable Chemistry & Engineering. (n.d.). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols.
  • ACS Applied Polymer Materials. (2020, June 30).
  • ResearchGate. (n.d.). Mechanical properties of cured furan resins with different types of oxygen provider.
  • PMC - NIH. (2025, May 16). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films.
  • Green Chemistry (RSC Publishing). (2024, May 3). Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers.
  • ACS Publications. (2020, June 30).
  • PMC - NIH. (n.d.). Fire Propagation Behavior of Some Biobased Furanic Compounds with a Focus on the Polymer PEF.
  • MDPI. (n.d.).
  • ResearchGate. (2025, August 6).
  • (n.d.). UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol.
  • Benchchem. (n.d.).
  • NIH. (2023, March 2). Biobased 2,5-Bis(hydroxymethyl)
  • ResearchGate. (2025, August 7). Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: A tribute to furan excellency.
  • ResearchGate. (n.d.). Physical and mechanical properties of polymer solutions based on furfural filled with glass sand.
  • MDPI. (n.d.). Blending PLA with Polyesters Based on 2,5-Furan Dicarboxylic Acid: Evaluation of Physicochemical and Nanomechanical Properties.
  • ResearchGate. (2025, October 16). (PDF) Poly(Neopentyl Glycol Furanoate)
  • (n.d.).
  • ResearchGate. (2025, August 11). Reactive Extrusion of Polyethylene Terephthalate/Polyethylene Furanoate Copolyesters: Structure–Property Relationships for Rigid Packaging | Request PDF.
  • (2021, November 21).
  • Wageningen University & Research. (2024, May 3). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers.
  • Wikipedia. (n.d.). Organosulfur chemistry.
  • Cole-Parmer. (n.d.).
  • ACS Omega. (2026, February 8). Effect of Middle Diol Repeat Units in Biobased Aliphatic Polyesters on Thermal and Tensile Properties.
  • PETnology online. (2020, March 10). PET and PEF.
  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.

Sources

Safety Operating Guide

Personal protective equipment for handling Furantetracarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Furan-2,3,4,5-tetracarboxylic acid (FTCA) is a high-value organic linker primarily used in the synthesis of Metal-Organic Frameworks (MOFs) and cross-linked polymers. Unlike simple carboxylic acids, FTCA possesses four acidic protons on a single furan ring, creating a high charge density that increases its reactivity and potential for irritation.

This guide moves beyond generic "white powder" safety. It addresses the specific physicochemical challenges of FTCA: low bulk density (fluffiness) , high static susceptibility , and strong acidity (pKa ~2.38) .

Chemical Identity
ParameterDetail
CAS Number 3206-27-3
Formula C₈H₄O₉
Physical State Off-white to yellow crystalline powder
Solubility Soluble in water, alcohols; highly soluble in DMF/DMSO (common MOF solvents)
Primary Hazards H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Respiratory Irritant)

Risk Assessment & PPE Stratification

Why standard PPE fails: Standard lab coats and safety glasses are insufficient for FTCA because the fine particulate nature of the dried acid allows it to bypass gaps in eyewear, and it reacts immediately with moisture (sweat/tears) to form a corrosive solution.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling FTCA in quantities >50 mg.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory Engineering Control: Fume Hood (Face velocity 80-100 fpm).PPE: N95 (minimum) or P100 respirator if hood work is impossible.FTCA dust is light and electrostatic. It remains airborne longer than granular salts. Inhalation causes immediate mucous membrane coagulation/irritation.
Ocular Unvented Chemical Goggles (ANSI Z87.1+).Prohibited: Standard safety glasses.[1]Fine acidic dust drifts around safety glass lenses. Contact with the eye's moisture creates a concentrated acid solution (pH <2) instantly.
Dermal (Hands) Dry Handling: Nitrile (min 5 mil).Solution (DMF/DMSO): Double-gloved Nitrile or Butyl Rubber.Permeation Logic: Standard nitrile protects against the solid acid. However, if dissolved in DMF (common for MOFs), DMF penetrates nitrile rapidly, carrying the acid through the glove.
Body Lab Coat (Buttoned to neck) + Tyvek Sleeves (Optional but recommended).Exposed wrists are a common injury site. Dust settles on the cuff; sweat solubilizes it, causing "cuff burn."

Operational Protocols

Phase A: Weighing & Transfer (The Critical Zone)

Most exposure incidents occur here due to static electricity launching the powder.

  • Static Neutralization:

    • FTCA is prone to static charging.[2] Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

    • Expert Tip: If an ionizer is unavailable, wipe the exterior of the spatula and the weighing boat with a slightly damp Kimwipe (water) to discharge static before touching the powder.

  • Spatula Selection:

    • Use a PTFE-coated spatula . Metal spatulas can carry a charge; wood is porous and retains the acid.

  • Containment:

    • Never weigh directly onto the balance pan. Use a disposable anti-static weighing boat.

    • Do not use weighing paper. The creases in paper trap the fine powder, leading to aerosolization when you try to flatten it for transfer.

Phase B: Solubilization & Synthesis

Context: FTCA is often dissolved in DMF or Ethanol for MOF synthesis.

  • Addition Order: Always add Solid to Solvent . Adding solvent to a pile of FTCA dust can cause a "puff" of displaced air, ejecting acid dust into the hood.

  • Thermal Control:

    • If heating the solution (common in solvothermal synthesis), ensure the vessel is sealed before removing it from the hood.

    • Hot FTCA solutions release acidic vapors. Do not open hot autoclaves outside a ventilated enclosure.

Emergency Response & Disposal Logic

Visualized Decision Workflows

The following diagrams illustrate the logical flow for PPE selection and Emergency Response.

FTCA_Safety_Logic Start Handling FTCA (CAS 3206-27-3) StateCheck Determine Physical State Start->StateCheck Dry Solid / Dry Powder StateCheck->Dry Wet Solution Phase (DMF/Ethanol) StateCheck->Wet QuantCheck Quantity > 50mg? Dry->QuantCheck Hood Engineering Control: Fume Hood MANDATORY QuantCheck->Hood Yes Resp PPE: N95/P100 Mask (If hood unavailable) QuantCheck->Resp No (Field/Bench) Static Hazard: Static Aerosolization Use Anti-Static Gun Hood->Static SolventCheck Solvent = DMF/DMSO? Wet->SolventCheck GloveStd PPE: Single Nitrile Glove SolventCheck->GloveStd No (Water/EtOH) GloveHigh PPE: Butyl or Double Nitrile Glove SolventCheck->GloveHigh Yes (Permeation Risk)

Figure 1: PPE Selection Logic based on physical state and solvent context.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type DrySpill Dry Powder Spill Type->DrySpill WetSpill Solution Spill Type->WetSpill ActionDry1 DO NOT SWEEP (Creates Dust) DrySpill->ActionDry1 ActionWet1 Cover with Sodium Bicarbonate WetSpill->ActionWet1 ActionDry2 Cover with wet paper towels ActionDry1->ActionDry2 ActionDry3 Scoop damp mass ActionDry2->ActionDry3 Disposal Disposal: Solid Hazardous Waste (Acid Stream) ActionDry3->Disposal ActionWet2 Wait for CO2 bubbling to stop ActionWet1->ActionWet2 ActionWet2->Disposal

Figure 2: Emergency Spill Response Workflow avoiding aerosolization.

Disposal Protocol
  • Neutralization: Small amounts of FTCA waste should be neutralized. Add the acid slowly to a dilute solution of Sodium Bicarbonate (NaHCO₃).

    • Warning: This releases CO₂.[2] Expect foaming.

  • Waste Stream: Once neutralized (pH 6-8), it may often be disposed of via drain with copious water (subject to local regulations).

  • Solid Waste: Heavily contaminated gloves or wipes must be bagged in clear polyethylene bags , labeled "Solid Acidic Waste," and disposed of via EHS hazardous waste channels.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 237617, Furantetracarboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • American Chemical Society (ACS). Hazard Assessment in Research Laboratories. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.